Roluperidone
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a sigma2 receptor and 5-HT2A receptor antagonist for treatment of schizophrenia
Propriétés
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359625-79-9 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYR-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roluperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLUPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism: A Novel Receptor Interaction Profile
An in-depth analysis of roluperidone's mechanism of action reveals a targeted approach to treating the negative and cognitive symptoms of schizophrenia, distinguishing it from many existing antipsychotics. This technical guide synthesizes preclinical and clinical data to elucidate its core pharmacological functions, supported by detailed experimental methodologies and visual representations of its signaling pathways.
This compound's primary mechanism of action is centered on its potent antagonism of serotonin 5-HT2A and sigma-2 receptors. Crucially, it exhibits a low, functionally inactive affinity for dopamine D2 and adrenergic α1 receptors. This specific receptor profile is believed to be key to its efficacy in treating negative symptoms and its favorable safety profile, particularly the low incidence of extrapyramidal symptoms (EPS).
The antagonism of 5-HT2A receptors is thought to enhance dopaminergic neurotransmission in the prefrontal cortex, a brain region associated with cognition and negative symptoms. Simultaneously, its interaction with sigma-2 receptors may modulate glutamate signaling and promote neuroplasticity, further contributing to its therapeutic effects.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.83 - 2.0 | |
| Sigma-2 (σ2) | 0.4 - 2.5 | |
| Serotonin 5-HT7 | 3.2 | |
| Serotonin 5-HT1A | 170 | |
| Dopamine D2 | > 1000 | |
| Dopamine D1 | > 1000 | |
| Adrenergic α1 | 470 | |
| Muscarinic M1 | > 1000 | |
| Histamine H1 | > 1000 |
Signaling Pathways and Downstream Effects
This compound's dual antagonism of 5-HT2A and sigma-2 receptors initiates distinct downstream signaling cascades that are hypothesized to mediate its therapeutic effects on negative and cognitive symptoms in schizophrenia.
5-HT2A Receptor Antagonism Pathway
In the prefrontal cortex, serotonin (5-HT) acting on 5-HT2A receptors on GABAergic interneurons typically enhances their inhibitory tone over pyramidal neurons. This, in turn, suppresses the release of key neurotransmitters like dopamine and glutamate. By blocking these 5-HT2A receptors, this compound is believed to disinhibit these pyramidal neurons, leading to an increase in cortical dopamine and glutamate levels, which may improve cognitive function and alleviate negative symptoms.
Caption: Baseline serotonergic inhibition of dopamine release in the prefrontal cortex.
Caption: this compound's 5-HT2A antagonism leading to increased cortical dopamine.
Sigma-2 Receptor Antagonism and Neuroplasticity
The precise signaling of the sigma-2 receptor is still under investigation, but it is implicated in regulating calcium homeostasis, lipid metabolism, and neuronal survival. Antagonism of sigma-2 receptors by this compound may help restore glutamatergic balance and promote neuroplasticity and synaptogenesis, processes that are often impaired in schizophrenia.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a foundation of specific preclinical experimental techniques.
Radioligand Receptor Binding Assays
This methodology is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for a panel of neurotransmitter receptors.
-
General Protocol:
-
Tissue Preparation: Membranes are prepared from cells expressing the specific human recombinant receptor of interest or from brain tissue (e.g., rat striatum for D2 receptors).
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Caption: Workflow for a typical radioligand receptor binding assay.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in specific brain regions of living animals.
-
Objective: To assess the effect of this compound administration on extracellular levels of dopamine and other neurotransmitters in the prefrontal cortex and nucleus accumbens.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with a sterile physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.
-
Baseline Measurement: Baseline neurotransmitter levels are established before drug administration.
-
Drug Administration: this compound is administered (e.g., subcutaneously), and dialysate collection continues.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in neurotransmitter levels post-administration are compared to baseline levels to determine the drug's effect.
-
Clinical Efficacy in Schizophrenia
Clinical trials have demonstrated this compound's efficacy in treating negative symptoms of schizophrenia. In a Phase 3 study, this compound (64 mg/day) showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) Marder negative symptoms factor score compared to a placebo. The safety profile was comparable to placebo, with a low incidence of extrapyramidal symptoms and no observed metabolic issues, hyperprolactinemia, or weight gain.
| Clinical Endpoint | This compound (64 mg/day) | Placebo | p-value |
| Change in PANSS Negative Symptoms (Marder Factor) | -8.9 | -7.4 | 0.019 |
| Change in Personal and Social Performance (PSP) Scale | +10.6 | +7.8 | 0.016 |
Roluperidone's Affinity for the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 5-HT2A receptor binding affinity of Roluperidone (also known as MIN-101 or SEP-363856), a compound under investigation for the treatment of negative symptoms associated with schizophrenia.[1][2][3] This document outlines the quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the relevant signaling pathways.
Core Data: 5-HT2A Receptor Binding Affinity
This compound exhibits a high affinity for the human 5-HT2A receptor. The equilibrium dissociation constant (Ki) for this compound at the 5-HT2A receptor has been consistently reported to be 7.53 nM .[4][5] This high affinity underscores the compound's potent interaction with this key serotonin receptor subtype. In addition to its primary target, this compound also demonstrates significant binding affinity for the sigma-2 receptor, with a reported Ki value of 8.19 nM .[4] The compound also binds to α1A-adrenergic receptors.[6][7] Notably, this compound displays low or no significant affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors, distinguishing its pharmacological profile from many existing antipsychotic agents.[4][8]
| Target Receptor | Binding Affinity (Ki) | Reference |
| 5-HT2A | 7.53 nM | [4][5] |
| Sigma-2 | 8.19 nM | [4] |
| α1A-adrenergic | - | [6][7] |
| Dopaminergic (D2) | Low Affinity | [8] |
| Muscarinic Cholinergic | Low Affinity | [4] |
| Histaminergic | Low Affinity | [4] |
Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity
The binding affinity of this compound for the 5-HT2A receptor is typically determined using a competitive radioligand binding assay. This gold-standard method allows for the quantification of the affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[9]
-
Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium ([³H]), such as [³H]Ketanserin.[10]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin) to determine the amount of non-specific binding of the radioligand.
-
96-well Filter Plates: Plates with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Microplate Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT2A receptor are prepared through homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume containing the receptor membranes, the radioligand, and either the test compound at varying concentrations, the buffer for total binding, or the non-specific binding control.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of the wells are rapidly filtered through the glass fiber filter plates. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Core Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the key signaling pathways associated with the 5-HT2A receptor and the general workflow of a competitive binding assay.
References
- 1. pnas.org [pnas.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Roluperidone's Effect on Brain-Derived Neurotrophic Factor (BDNF): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roluperidone (MIN-101) is an investigational drug with a unique pharmacological profile, exhibiting antagonist activity at serotonin 5-HT2A and sigma-2 receptors.[1] Preclinical research has demonstrated that this compound can modulate levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. This whitepaper provides a comprehensive overview of the existing data on this compound's effect on BDNF, outlines plausible mechanistic pathways, and presents representative experimental protocols for the study of this interaction. The information is intended to serve as a technical guide for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to this compound and BDNF
This compound is a novel psychotropic agent that distinguishes itself from conventional antipsychotics through its lack of direct dopamine D2 receptor antagonism. Its primary targets are the 5-HT2A and sigma-2 receptors, with a lower affinity for α1-adrenergic receptors. This mechanism of action is hypothesized to contribute to its potential efficacy in treating the negative symptoms of schizophrenia.
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system that supports the health and function of neurons. Dysregulation of BDNF has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia. Consequently, therapeutic agents that can enhance BDNF signaling are of significant interest for their potential to not only manage symptoms but also to exert neuroprotective and disease-modifying effects.
Quantitative Data Summary
Preclinical, in-vitro studies have provided quantitative insights into the effect of this compound on BDNF. The key findings from publicly available information are summarized in the table below.
| Parameter | Cell Type | Treatment Duration | Result | Reference Molecule | Source |
| BDNF Release | Cultured Rat Hippocampal Neurons | 3 days | ~20% increase | Pridopidine (comparable effect) | |
| BDNF Release | Cultured Rat Astrocytes | Not Specified | Significant increase | Not Specified | |
| BDNF Gene Expression | Not Specified | Not Specified | Enhanced | Not Specified |
Proposed Signaling Pathway
The precise signaling cascade through which this compound elevates BDNF is a subject of ongoing investigation. Based on its known receptor targets, a plausible pathway involves the interplay between 5-HT2A and sigma-2 receptor antagonism. Antagonism of 5-HT2A receptors has been shown to influence downstream signaling pathways that can lead to the transcription of neurotrophic factors. Similarly, the sigma-2 receptor is implicated in the regulation of intracellular calcium signaling and cellular stress responses, which can also impact BDNF expression and release. A proposed signaling pathway is illustrated in the diagram below.
References
Preclinical Pharmacology of Roluperidone (MIN-101): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roluperidone (formerly MIN-101) is an investigational drug candidate with a unique pharmacological profile, primarily characterized by its potent antagonism of sigma-2 (σ₂) and serotonin 5-HT₂ₐ receptors, along with moderate affinity for α₁-adrenergic receptors.[1][2][3] Notably, it displays low affinity for dopaminergic (D₁-D₅), muscarinic cholinergic, and histaminergic receptors, distinguishing it from many conventional and atypical antipsychotics.[2][3] This profile suggests a mechanism of action that may offer therapeutic benefits for the negative and cognitive symptoms of schizophrenia without the common side effects associated with direct dopamine receptor blockade.[4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its receptor binding affinity, in vitro and in vivo functional effects, and the methodologies employed in these characterizations.
Receptor Binding Profile
This compound's primary mechanism of action is believed to be mediated through its high-affinity antagonism of σ₂ and 5-HT₂ₐ receptors.[3] In vitro radioligand binding studies have quantified its affinity for these and other receptors.
Table 1: this compound Receptor Binding Affinities
| Receptor Target | Binding Affinity (Ki, nmol/L) | Reference |
| Sigma-2 (σ₂) | 7.53 | [2] |
| Serotonin 5-HT₂ₐ | 8.19 | [2] |
| Alpha-1A Adrenergic (α₁ₐ) | 4.17 | [2] |
| Dopamine (D₁-D₅) | >1000 (IC₅₀) | [2] |
| Sigma-1 (σ₁) | Weak Affinity | [2] |
Experimental Protocols: Receptor Binding Assays
Radioligand Binding Assay (General Protocol)
These assays are performed to determine the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and other binding sites.
Materials:
-
Membrane Preparations: Homogenates from recombinant cells expressing the target human receptor or from specific brain regions of rodents (e.g., rat cortex for 5-HT₂ₐ).
-
Radioligands: Specific for each receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]DTG for σ₂).
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: Specific to the receptor being assayed.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium at a specific temperature.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Activity
Neurotrophic Factor Release
Preclinical studies have investigated the effect of this compound on the release of brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), which are implicated in neurogenesis, neuroplasticity, and neuroprotection.[3][4]
Objective: To assess the effect of this compound on BDNF and GDNF release from cultured neuronal and glial cells.
Experimental System: Primary cultures of rat cortical astrocytes and hippocampal neurons.[4]
Methodology:
-
Cell Culture: Astrocytes and hippocampal neurons are cultured from the cerebral cortex of newborn rats.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 3 days).[1]
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of BDNF and GDNF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: Cellular RNA is extracted to quantify BDNF gene expression using quantitative real-time polymerase chain reaction (qRT-PCR).[4]
Results: this compound has been shown to significantly increase the release of BDNF from both astrocytes and hippocampal neurons.[4] It also increased the release of GDNF from cultured astrocytes.[4] Furthermore, this compound enhanced BDNF gene expression at concentrations comparable to those observed in humans at therapeutic doses.[4]
In Vivo Preclinical Efficacy Models
The potential therapeutic effects of this compound on symptoms relevant to schizophrenia have been evaluated in several rodent behavioral models.
Phencyclidine (PCP)-Induced Social Interaction Deficit
This model is used to assess potential treatments for the negative symptoms of schizophrenia, such as social withdrawal.
Objective: To evaluate the effect of this compound on deficits in social interaction induced by the NMDA receptor antagonist, phencyclidine (PCP).
Animal Model: Male Wistar rats.[2]
Methodology:
-
Induction of Deficit: Rats are repeatedly administered PCP to induce a social interaction deficit.
-
Treatment: this compound is orally administered for a period of 10 days at doses of 1 and 3 mg/kg.[2]
-
Behavioral Testing: The social interaction time between two unfamiliar rats in a novel environment is measured.
-
Data Analysis: The total time spent in social interaction is compared between vehicle-treated and this compound-treated groups.
Results: Oral administration of this compound at 1 and 3 mg/kg significantly inhibited the PCP-induced decrease in social interaction time.[2]
1,3-Di-o-tolylguanidine (DTG)-Induced Dystonia
This functional assay is used to confirm sigma-2 receptor antagonism in vivo.
Objective: To confirm the sigma-2 receptor antagonist activity of this compound.
Animal Model: Male Wistar rats.[2]
Methodology:
-
Induction of Dystonia: The sigma-2 receptor agonist DTG is injected directly into the red nucleus of the rat brain to induce neck dystonia.
-
Treatment: this compound is administered prior to the DTG injection at doses of 1 and 3 mg/kg.[2]
-
Behavioral Observation: The presence and severity of dystonic postures are observed and scored.
Results: this compound at 1 and 3 mg/kg significantly prevented DTG-induced neck dystonia, while this compound alone did not produce any postural changes, confirming its antagonist activity at the sigma-2 receptor.[2]
5-Hydroxytryptophan (5-HTP)-Induced Head-Twitch Response
This is a classic in vivo model to assess 5-HT₂ₐ receptor antagonism.
Objective: To determine the 5-HT₂ₐ receptor antagonist activity of this compound.
Animal Model: Male Wistar rats.[2]
Methodology:
-
Induction of Head-Twitches: The serotonin precursor 5-HTP is administered to induce a characteristic head-twitch response, which is mediated by 5-HT₂ₐ receptors.
-
Treatment: The anhydrous form of this compound is orally administered at a dose of 0.27 mg/kg prior to 5-HTP administration.[2]
-
Behavioral Observation: The number of head-twitches is counted over a specified period.
Results: this compound significantly reduced the number of 5-HTP-induced head-twitches, indicating its antagonistic activity at 5-HT₂ₐ receptors.[2]
Signaling Pathways
The therapeutic effects of this compound are believed to arise from the modulation of several downstream signaling cascades through its interaction with σ₂, 5-HT₂ₐ, and α₁-adrenergic receptors.
Sigma-2 (σ₂) Receptor Signaling
The precise signaling mechanism of the σ₂ receptor is still under investigation, but it is known to be involved in the regulation of intracellular calcium levels and to interact with other signaling proteins.
Serotonin 5-HT₂ₐ Receptor Signaling
Antagonism of the 5-HT₂ₐ receptor is a well-established mechanism for antipsychotic efficacy, particularly for negative symptoms and cognitive deficits.
Alpha-1 (α₁) Adrenergic Receptor Signaling
Blockade of α₁-adrenergic receptors may contribute to the overall therapeutic profile of this compound, potentially through synergistic effects with 5-HT₂ₐ antagonism.
Conclusion
The preclinical pharmacological profile of this compound reveals a unique mechanism of action centered on high-affinity antagonism of sigma-2 and 5-HT₂ₐ receptors, with a contribution from α₁-adrenergic receptor blockade. This is complemented by a notable lack of affinity for dopamine receptors. In vitro studies demonstrate its ability to modulate neurotrophic factor release, while in vivo models in rodents suggest efficacy in domains relevant to the negative symptoms of schizophrenia. The detailed experimental methodologies and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the novel pharmacology of this compound. Further investigation into its in vivo receptor occupancy and the intricate downstream effects of its multi-receptor antagonism will continue to elucidate its full therapeutic potential.
References
Roluperidone: A Technical Analysis of its Potential for Treating Cognitive Deficits in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications, which primarily target dopamine D2 receptors, have limited efficacy in improving these cognitive deficits. Roluperidone (MIN-101) is an investigational compound with a novel mechanism of action, primarily acting as an antagonist at sigma-2 (σ₂) and serotonin 5-HT₂A receptors, with additional affinity for α₁-adrenergic receptors.[1][2] This distinct pharmacological profile, which avoids direct dopaminergic blockade, has positioned it as a potential therapeutic agent for both negative symptoms and the associated cognitive deficits in schizophrenia.[3][4] This whitepaper provides an in-depth technical guide on the core science behind this compound, summarizing its mechanism of action, pre-clinical evidence, and a detailed analysis of the clinical trial data pertinent to its effects on cognition.
Introduction: The Challenge of Cognitive Impairment in Schizophrenia
Schizophrenia is a severe psychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., avolition, anhedonia, asociality), and significant cognitive impairment.[5][6] These cognitive deficits span multiple domains, including attention, working memory, verbal fluency, and executive function, and are a major predictor of poor functional outcomes.[7] The majority of existing antipsychotics offer little to no improvement for these cognitive symptoms.[2] this compound emerged as a promising candidate by targeting non-dopaminergic pathways believed to be involved in the regulation of mood, cognition, and anxiety.[3][5]
Mechanism of Action
This compound's unique pharmacological profile is central to its therapeutic hypothesis. It exhibits high, equipotent binding affinity as an antagonist for sigma-2 and 5-HT₂A receptors.[1][8] It has a lower affinity for α₁ₐ- and α₁ᵦ-adrenergic receptors and, crucially, has no significant affinity for dopaminergic, muscarinic, cholinergic, or histaminergic receptors.[2][8]
-
5-HT₂A Receptor Antagonism: Blockade of 5-HT₂A receptors is a key feature of several second-generation antipsychotics and is associated with the control of positive symptoms, reduced extrapyramidal side effects, and promotion of slow-wave sleep, which is linked to memory consolidation.[5][9]
-
Sigma-2 (σ₂) Receptor Antagonism: The function of the sigma-2 receptor is less understood, but it is implicated in the modulation of glutamatergic and dopaminergic pathways, neuronal calcium signaling, learning, and memory.[2][5][9] Antagonism at this receptor may help counteract dysregulation in these key neurotransmitter systems.[2]
-
Brain-Derived Neurotrophic Factor (BDNF): Pre-clinical studies have shown that this compound can increase the release of BDNF in cultured hippocampal neurons.[7][8] BDNF is a neurotrophin vital for neurogenesis, neuroplasticity, synapse regulation, and memory, suggesting a potential for disease modification.[5][8]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound.
Clinical Development and Cognitive Efficacy Data
This compound has undergone extensive clinical evaluation, primarily for negative symptoms in schizophrenia, with cognitive function assessed as a key secondary outcome. The most relevant data comes from a Phase 2b study and a subsequent Phase 3 trial.
Phase 2b Study (NCT02466032)
This randomized, double-blind, placebo-controlled trial evaluated this compound (32 mg/day and 64 mg/day) as a monotherapy for 12 weeks in 244 patients with schizophrenia.[7] The primary outcome was the PANSS negative symptom factor score. Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) battery.[7]
Table 1: Phase 2b BACS Cognitive Data (Change from Baseline at 12 Weeks)
| Cognitive Domain (BACS) | This compound 32 mg/day | This compound 64 mg/day | Placebo | p-value (32mg vs Placebo) |
|---|---|---|---|---|
| Composite Z-Score | Improvement | No Significant Difference | - | p=0.05 [7] |
| Verbal Memory | - | - | - | NS |
| Working Memory | - | - | - | NS |
| Motor Speed | Significant Improvement | No Significant Difference | - | p=0.04 [7] |
| Verbal Fluency | Significant Improvement | No Significant Difference | - | p=0.01 [7] |
| Attention & Processing Speed | - | - | - | NS |
| Executive Function | - | - | - | NS |
NS: Not Significant. Data extracted from Keefe et al., 2018.[7]
The 32 mg/day dose showed a statistically significant improvement in the BACS composite score and on the subscales of motor speed and verbal fluency compared to placebo.[7] Interestingly, the 64 mg/day dose did not show a significant difference from placebo on cognitive measures, although improvements in negative symptoms in this group did correlate with cognitive score improvements.[7]
Phase 3 Study (NCT03397134)
This larger, multi-national trial enrolled 513 patients and followed a similar design, assessing 32 mg/day and 64 mg/day doses of this compound against placebo over 12 weeks.[2] The primary endpoint was the PANSS Marder Negative Symptoms Factor Score (NSFS).
The Phase 3 trial did not meet its primary endpoint for negative symptoms.[10] While the 64 mg dose showed a numerical improvement that was marginally non-significant (p ≤0.064), neither dose achieved a statistically significant separation from placebo on the primary negative symptom scale.[2] However, the 64 mg dose did achieve statistical significance on the key secondary endpoint of the Personal and Social Performance (PSP) scale (p ≤0.021), suggesting an improvement in functional outcomes.[2] Specific data on cognitive outcomes from the BACS assessment in this trial have not been highlighted with the same level of detail as in the Phase 2b publication.
Table 2: Key Efficacy Results from Phase 3 Trial (12 Weeks)
| Endpoint | This compound 32 mg/day | This compound 64 mg/day |
|---|---|---|
| Primary: NSFS vs Placebo | p ≤0.256 (ES=0.1) | p ≤0.064 (ES=0.2) |
| Key Secondary: PSP vs Placebo | p ≤0.542 | p ≤0.021[2] |
NSFS: PANSS Marder Negative Symptoms Factor Score; PSP: Personal and Social Performance Scale; ES: Effect Size.
Long-Term Extension Studies
Open-label extension (OLE) studies followed both the Phase 2b and Phase 3 trials. In the 40-week OLE of the Phase 3 trial, 333 patients participated. Continued improvement in negative symptoms and PSP total scores was observed over the full year of treatment.[11] For instance, the PSP total score improved by a mean of 12.3 points in the 32 mg arm and 14.5 points in the 64 mg arm during the OLE, suggesting sustained functional improvement.[11] The relapse rate was low, at 9% for the 32 mg arm and 6% for the 64 mg arm over the 40-week period.
Experimental Protocols and Methodologies
Study Design
The core efficacy studies (Phase 2b and Phase 3) were randomized, double-blind, placebo-controlled, multi-center trials.[2][7] Patients were randomized in a 1:1:1 ratio to receive this compound 32 mg, this compound 64 mg, or a matching placebo, administered orally once daily for 12 weeks.[2][7] This was followed by an open-label extension phase where patients could continue on this compound.
Clinical Trial Workflow Visualization
Patient Population (Inclusion Criteria)
-
Diagnosis: Patients with a confirmed diagnosis of schizophrenia for at least one year.
-
Symptoms: Stable symptoms for at least 3-6 months prior to screening, with moderate to severe negative symptoms (PANSS negative subscale score > 20).[12]
-
Positive Symptoms: Limited positive symptoms, with scores ≤ 4 on key PANSS items reflecting agitation, hostility, and poor impulse control.[12]
-
Treatment: Patients were withdrawn from previous antipsychotic medications and received this compound as a monotherapy.[12]
Key Assessment Tools
-
Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms. The primary outcome in the clinical trials focused on factor scores for negative symptoms.[7]
-
Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery designed for schizophrenia patients, assessing six domains: verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[7]
-
Personal and Social Performance (PSP) Scale: An instrument used to measure social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.
Discussion and Future Directions
The clinical data for this compound presents a complex picture. The Phase 2b study provided a promising signal for pro-cognitive effects at the 32 mg/day dose, which was statistically significant.[7] This finding, coupled with the drug's novel, non-dopaminergic mechanism of action, generated considerable interest.
However, the failure to meet the primary endpoint for negative symptoms in the larger Phase 3 trial was a significant setback.[10] While the improvement in social functioning (PSP scale) at the 64 mg dose is encouraging and clinically relevant, the lack of a robust effect on the primary symptom scale complicates the regulatory path.[2] It is important to note that in February 2024, the U.S. FDA issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of this compound, requesting additional data to support its efficacy and safety.[6]
For the treatment of cognitive deficits, the evidence remains preliminary but intriguing. The positive cognitive signal in the Phase 2b trial warrants further investigation.[7] Future research should aim to:
-
Conduct trials specifically designed with cognitive improvement as the primary endpoint.
-
Elucidate the precise downstream effects of combined 5-HT₂A and sigma-2 antagonism on cortical circuits underlying cognition.
-
Identify patient subgroups that may be more likely to respond to this compound's pro-cognitive effects.
Conclusion
This compound represents an innovative approach to treating the persistent and debilitating symptoms of schizophrenia by targeting the 5-HT₂A and sigma-2 receptor systems. While its development for negative symptoms has faced significant hurdles, the initial clinical data from the Phase 2b study suggested a potential for improving cognitive deficits.[7] The compound's unique mechanism, including its potential to modulate BDNF, offers a scientifically supported rationale for these pro-cognitive effects.[5] Despite the challenging results of the Phase 3 program, the data on this compound provides valuable insights and underscores the importance of exploring non-dopaminergic pathways to address the profound unmet need for effective cognitive enhancers in schizophrenia. Further, dedicated research is required to fully determine its place, if any, in the therapeutic arsenal for this complex disorder.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Journal of Clinical Psychiatry Publishes Positive Results of Cognitive Performance From Phase 2B Trial of this compound, Under Development by Minerva Neurosciences for the Treatment of Negative Symp... | GlobeNewswire [via.tt.se]
- 5. minervaneurosciences.com [minervaneurosciences.com]
- 6. Another setback for Minerva’s schizophrenia treatment this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ir.minervaneurosciences.com [ir.minervaneurosciences.com]
- 10. Minerva Neurosciences' this compound fails in Phase III study [clinicaltrialsarena.com]
- 11. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
- 12. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacology of Roluperidone: A Technical Guide to its Neuronal Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roluperidone (MIN-101) is an investigational drug candidate with a unique pharmacological profile, primarily targeting sigma-2 (σ2) and serotonin 5-HT2A receptors. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action of this compound on key neuronal pathways. This document details the experimental protocols for receptor binding and functional assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. The evidence suggests that this compound's distinct pharmacology, characterized by its potent antagonist activity at σ2 and 5-HT2A receptors without direct interaction with dopaminergic receptors, may underlie its potential therapeutic effects.
Introduction
This compound is a novel cyclic amide derivative under investigation for the treatment of negative symptoms associated with schizophrenia.[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound exhibits a differentiated mechanism of action.[2] In vitro studies have been instrumental in characterizing its interaction with various neuronal receptors and downstream signaling pathways. This guide will synthesize the available in vitro data to provide a comprehensive understanding of this compound's pharmacological properties.
Receptor Binding Profile
In vitro radioligand binding assays have been crucial in determining the affinity of this compound for a wide range of central nervous system receptors. These studies reveal a high affinity for sigma-2 and 5-HT2A receptors.[3][4]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound for its primary targets.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Sigma-2 (σ2) | 7.53 | [3] |
| Serotonin 5-HT2A | 8.19 | [3][4] |
| Alpha-1A Adrenergic (α1A) | 4.17 | [3] |
| Alpha-1B Adrenergic (α1B) | - | [5] |
| Dopamine (D1-D5) | > 1000 (IC50) | [3] |
| Sigma-1 (σ1) | Weak Affinity | [3] |
| Muscarinic, Cholinergic, Histaminergic | Low or No Affinity | [4][6] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay (Representative)
This protocol describes a standard method for determining the binding affinity of a test compound like this compound to a specific receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-2, 5-HT2A, and other relevant receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells transfected with the human receptor).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-ditolylguanidine for sigma-2 receptors, [³H]-ketanserin for 5-HT2A receptors).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Appropriate buffer for the specific receptor assay (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Functional Activity at Neuronal Receptors
Functional in vitro assays have been employed to characterize the antagonist properties of this compound at its primary targets and to understand its impact on downstream signaling.
Sigma-2 (σ2) Receptor Antagonism
This compound acts as an antagonist at sigma-2 receptors.[3] The functional consequences of this antagonism are thought to involve the modulation of intracellular calcium levels and interaction with other neurotransmitter systems.[1][7]
Experimental Protocol: Cell Viability Assay for Sigma-2 Functional Activity (Representative)
Since sigma-2 receptor agonists are known to induce cell death, a common functional assay to identify antagonists is to measure their ability to block agonist-induced cytotoxicity.
Objective: To determine the functional antagonist activity of this compound at the sigma-2 receptor.
Materials:
-
Cell Line: A cancer cell line that expresses a high level of sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells).
-
Sigma-2 Agonist: A known sigma-2 agonist (e.g., siramesine).
-
Test Compound: this compound.
-
Cell Viability Reagent: (e.g., MTT, XTT, or a reagent for a luminescent-based assay like CellTiter-Glo®).
-
Plate Reader: To measure absorbance or luminescence.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Agonist Treatment: Add a fixed concentration of the sigma-2 agonist to the wells already containing this compound.
-
Incubation: Incubate the plate for a period sufficient to induce cell death by the agonist (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Quantification: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the control wells (cells treated with vehicle only).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the concentration of this compound that effectively reverses the cytotoxic effect of the sigma-2 agonist.
-
Serotonin 5-HT2A Receptor Antagonism
This compound is a potent antagonist of the 5-HT2A receptor.[3] This receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium.[8]
Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Functional Activity (Representative)
Objective: To confirm the antagonist activity of this compound at the 5-HT2A receptor by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
5-HT2A Agonist: A known 5-HT2A agonist (e.g., serotonin or a selective agonist like DOI).
-
Test Compound: this compound.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescent Plate Reader or Microscope: Equipped with the appropriate filters for the chosen dye.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.
-
Signaling Pathway Diagram:
Effects on Neurotrophic Factor Release
In vitro studies have demonstrated that this compound can influence the release of key neurotrophic factors, suggesting a potential role in promoting neuroplasticity and neuronal health.
Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF)
Pre-clinical data indicates that this compound increases the release of BDNF from cultured astrocytes and hippocampal neurons.[9] Furthermore, it has been shown to enhance the release of GDNF in cultured astrocytes.[9]
Experimental Protocol: Measurement of Neurotrophic Factor Release (Representative)
Objective: To quantify the effect of this compound on the release of BDNF and GDNF from cultured neuronal or glial cells.
Materials:
-
Cell Culture: Primary rat cortical astrocytes or hippocampal neurons.
-
Test Compound: this compound at various concentrations.
-
ELISA Kit: A specific enzyme-linked immunosorbent assay (ELISA) kit for BDNF or GDNF.
-
Plate Reader: To measure absorbance for the ELISA.
Procedure:
-
Cell Culture and Treatment: Culture the cells to a desired confluency and then treat them with different concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted neurotrophic factors.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant samples and standards to a microplate pre-coated with a capture antibody.
-
Incubating to allow the neurotrophic factor to bind to the antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colored product.
-
-
Quantification: Measure the absorbance of the colored product using a plate reader.
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the neurotrophic factor standards.
-
Determine the concentration of the neurotrophic factor in the cell supernatant samples by interpolating from the standard curve.
-
Compare the levels of secreted neurotrophic factors in the this compound-treated samples to the vehicle-treated control samples.
-
Logical Relationship Diagram:
Putative Downstream Effects on Neuronal Pathways
The unique receptor profile of this compound suggests that it may modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including glutamatergic and dopaminergic pathways, albeit indirectly.
-
Modulation of Glutamatergic Pathways: Antagonism at sigma-2 receptors may influence glutamatergic neurotransmission.[1] This is a critical area of investigation as dysfunction in the glutamate system is hypothesized to contribute to the negative symptoms of schizophrenia.
-
Indirect Dopamine Modulation: While this compound has no direct affinity for dopamine receptors, its antagonist activity at 5-HT2A and sigma-2 receptors may indirectly modulate dopaminergic neurotransmission.[1]
Further in vitro electrophysiology and neurochemical studies are warranted to fully elucidate the downstream consequences of this compound's primary receptor interactions on these complex neuronal circuits.
Conclusion
The in vitro pharmacological profile of this compound demonstrates a novel mechanism of action centered on potent antagonism of sigma-2 and 5-HT2A receptors, coupled with an absence of direct dopaminergic receptor blockade. Furthermore, its ability to promote the release of neurotrophic factors in vitro suggests a potential for inducing neuroplastic changes. These findings provide a strong rationale for the clinical investigation of this compound and highlight the importance of its unique polypharmacology in potentially addressing the unmet needs in the treatment of schizophrenia. The detailed experimental approaches outlined in this guide serve as a foundation for further research into the intricate neuronal effects of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minerva Neurosciences Presents Pre-Clinical Data Suggesting a Mechanistic Role of this compound in Addressing Negative Symptoms of Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
Pharmacokinetics and Metabolism of Roluperidone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on the pharmacokinetics and metabolism of Roluperidone in animal models. Comprehensive preclinical data sets for this compound are not fully available in the public domain. Therefore, this guide synthesizes the accessible information and provides a framework for understanding its potential pharmacokinetic and metabolic profile.
Introduction
This compound (formerly MIN-101) is an investigational drug with a multimodal mechanism of action, targeting sigma-2 (σ₂) and serotonin 5-HT₂ₐ receptors, as well as α₁-adrenergic receptors.[1][2] It is under development for the treatment of negative symptoms associated with schizophrenia.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is crucial for its development and for predicting its pharmacokinetic profile in humans. While detailed quantitative data from animal studies are limited in publicly accessible literature, this guide consolidates the available information to provide a comprehensive overview.
Pharmacokinetics
Publicly available literature lacks specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in animal models such as rats, dogs, or monkeys. However, preclinical studies in rats have been conducted to assess its behavioral effects, suggesting central nervous system penetration and activity.[3]
Human Pharmacokinetic Profile (for reference)
To provide a contextual framework, the following table summarizes the single-dose pharmacokinetic parameters of this compound observed in healthy human subjects. It is important to note that these values may not be directly translatable to animal models but can offer insights into the drug's general pharmacokinetic characteristics.
| Parameter | Unit | Value (64 mg single dose) | Citation |
| Tmax (median) | hr | 3.5 | [3] |
| Cmax | ng/mL | 32.1 | [3] |
| AUCinf | ng·hr/mL | 312 | [3] |
| Half-life | hr | ~7 | [3] |
| Fraction Absorbed | % | 73 - 81 | [3] |
| Apparent Clearance (CL/F) | L/hr | 152 | [3] |
| Apparent Volume of Distribution (V/F) | L | 1500 | [3] |
In human studies, the pharmacokinetics of this compound and its metabolites were found to be dose-proportional. The presence of food has been observed to slow the rate of absorption, but it does not lead to significant differences in overall exposure.[3]
Metabolism
The metabolic pathways of this compound in animal models have not been extensively detailed in public literature. However, some key information has emerged from clinical and preclinical mentions.
Known Metabolites
One known metabolite of this compound is referred to as BFB-520 . Studies in humans have indicated that formulation changes can significantly reduce the maximum concentration (Cmax) of this metabolite. Another piece of information suggests that one of the metabolites of this compound exhibits some affinity for the histamine H1 receptor.[4]
Potential Metabolic Pathways
The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound is suggested by potential drug-drug interactions. Specifically, there is a caution for interactions with medications that inhibit CYP2D6 , indicating that this enzyme may play a role in its metabolic clearance.[1]
Based on this limited information, a conceptual metabolic pathway can be proposed:
Conceptual Metabolic Pathway of this compound.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound ADME studies in animals are not publicly available, a standard workflow for such preclinical investigations is outlined below.
Animal Models
Typical preclinical pharmacokinetic studies utilize both rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species to assess inter-species differences and to provide data for human dose prediction.
Dosing and Sample Collection
-
Administration: The compound is typically administered intravenously (IV) to determine absolute bioavailability and key distribution and clearance parameters, and orally (PO) to assess oral absorption characteristics.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Urine and feces are also collected over specified intervals to determine excretion pathways.
Bioanalysis
Plasma, urine, and fecal samples are processed and analyzed using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug and its major metabolites.
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.
Typical Experimental Workflow for Preclinical Pharmacokinetic Studies.
Conclusion
The publicly available data on the pharmacokinetics and metabolism of this compound in animal models is limited. Preclinical studies have been conducted, as evidenced by mentions of behavioral studies in rats and the identification of at least one metabolite. The potential involvement of CYP2D6 in its metabolism has also been suggested. While human pharmacokinetic data provides some insight, dedicated and detailed preclinical ADME studies are essential for a thorough understanding of this compound's disposition in animals. The frameworks and conceptual diagrams provided in this guide are intended to aid researchers and drug development professionals in interpreting the currently available information and in designing future preclinical studies. As more data becomes publicly available, a more detailed and quantitative understanding of the pharmacokinetics and metabolism of this compound in animal models will be possible.
References
Roluperidone's Impact on Glutamatergic Neurotransmission: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roluperidone (MIN-101) is an investigational drug with a unique pharmacological profile, primarily characterized by its antagonist activity at serotonin 5-HT2A, sigma-2 (σ₂), and α₁-adrenergic receptors. While this compound does not exhibit direct binding affinity for ionotropic or metabotropic glutamate receptors, a growing body of preclinical evidence indicates that it indirectly modulates glutamatergic neurotransmission. This modulation is thought to be a key contributor to its therapeutic potential, particularly in addressing the negative and cognitive symptoms of schizophrenia. This technical guide provides an in-depth analysis of this compound's indirect impact on the glutamatergic system, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the proposed signaling pathways.
Introduction: The Glutamate Hypothesis and this compound's Novel Approach
The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic signaling, contributes significantly to the pathophysiology of the disorder, especially the negative and cognitive symptoms. This compound's mechanism of action, which avoids direct dopaminergic antagonism, aligns with therapeutic strategies aimed at modulating glutamatergic pathways. This document explores the evidence supporting this compound's role as a modulator of glutamatergic neurotransmission, not through direct receptor interaction, but via its engagement with 5-HT2A, sigma-2, and α₁-adrenergic receptors.
Pharmacodynamic Profile of this compound
This compound's primary pharmacological characteristic is its high-affinity antagonism at three key receptors. Quantitative binding data consistently demonstrate its potent activity at these sites, with a notable lack of affinity for dopaminergic, muscarinic, cholinergic, histaminergic, and glutamatergic receptors.
| Receptor Target | Binding Affinity (Ki, nM) | Activity |
| Serotonin 5-HT₂ₐ | 7.53[1] | Antagonist |
| Sigma-2 (σ₂) | 8.19[1] | Antagonist |
| α₁ₐ-Adrenergic | 4.17 | Antagonist |
| Table 1: this compound Binding Affinities for Primary Targets |
Indirect Modulation of Glutamatergic Neurotransmission
This compound's influence on the glutamatergic system is understood to be a downstream consequence of its primary receptor interactions. The following sections detail the proposed mechanisms.
Role of Sigma-2 (σ₂) Receptor Antagonism
The sigma-2 receptor is implicated in the modulation of various neurotransmitter systems, including the glutamatergic pathway.[2] Antagonism at this receptor is hypothesized to play a crucial role in regulating glutamate homeostasis. Preclinical evidence suggests that sigma-2 receptor ligands can influence glutamate release, although the precise mechanisms are still under investigation. This compound's potent antagonism at the sigma-2 receptor may therefore contribute to a normalization of glutamatergic dysregulation observed in conditions like schizophrenia.
Interplay with the 5-HT₂ₐ Receptor
The serotonin 5-HT₂ₐ receptor is densely expressed in cortical regions rich in glutamatergic neurons, and its activity is known to modulate glutamate release and NMDA receptor function. Antagonism of 5-HT₂ₐ receptors, a key feature of this compound's profile, has been shown to attenuate the behavioral and neurochemical effects of NMDA receptor antagonists. This suggests that by blocking 5-HT₂ₐ receptors, this compound may counteract the consequences of NMDA receptor hypofunction.
Contribution of α₁-Adrenergic Receptor Blockade
Alpha-1 adrenergic receptors, particularly in the prefrontal cortex, are involved in the regulation of glutamate transmission. Activation of these receptors can lead to an increase in glutamate release.[3] By acting as an antagonist at α₁-adrenergic receptors, this compound may temper excessive glutamatergic activity in certain brain circuits, contributing to its overall modulatory effects.
Preclinical Evidence of Glutamatergic Modulation
Several preclinical studies provide indirect evidence for this compound's impact on the glutamatergic system. These studies often utilize models of NMDA receptor hypofunction to mimic aspects of schizophrenia.
Reversal of NMDA Antagonist-Induced Deficits
This compound has been shown to ameliorate behavioral deficits induced by the non-competitive NMDA receptor antagonists phencyclidine (PCP) and MK-801.[4] These findings suggest that this compound can functionally counteract the consequences of NMDA receptor blockade.
| Study Type | Model | Key Finding |
| Social Interaction in Rats | PCP-induced social withdrawal | This compound (1 and 3 mg/kg, p.o.) significantly inhibited the PCP-induced decrease in social interaction time.[5] |
| Spontaneous Alternation | MK-801-induced cognitive impairment | This compound improved spontaneous alternation behavior impaired by MK-801.[4] |
| Table 2: Summary of this compound's Effects in NMDA Antagonist Models |
Stimulation of Brain-Derived Neurotrophic Factor (BDNF)
This compound has been demonstrated to increase the release of Brain-Derived Neurotrophic Factor (BDNF) in cultured hippocampal neurons. BDNF is a neurotrophin crucial for synaptic plasticity, including the function and maintenance of glutamatergic synapses. This effect on BDNF suggests a mechanism by which this compound may promote neuroplasticity and potentially ameliorate deficits in glutamatergic signaling. In preclinical studies, a 3-day administration of this compound led to an approximate 20% increase in BDNF release in a dose-dependent manner.
Experimental Protocols
PCP-Induced Social Interaction Deficit Model
Objective: To assess the effect of this compound on the social withdrawal induced by the NMDA receptor antagonist, phencyclidine (PCP).
Animals: Male Wistar rats.
Procedure:
-
Habituation: Rats are habituated to the testing arena (an open-field box) for a designated period.
-
Drug Administration:
-
A cohort of rats is administered PCP to induce social withdrawal.
-
Test groups are pre-treated with either vehicle or this compound (e.g., 1 and 3 mg/kg, orally) prior to PCP administration.
-
-
Social Interaction Test: Two rats from the same treatment group that are unfamiliar with each other are placed in the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: The duration of social interaction is compared between the different treatment groups.
In Vitro BDNF Release Assay
Objective: To measure the effect of this compound on the release of BDNF from cultured neurons.
Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.
Procedure:
-
Cell Plating: Neurons are plated in multi-well plates and maintained in culture for a specified period to allow for maturation.
-
Drug Treatment: The culture medium is replaced with fresh medium containing either vehicle or varying concentrations of this compound.
-
Incubation: The cells are incubated with the drug for a set duration (e.g., 3 days).
-
Sample Collection: The cell culture supernatant is collected.
-
BDNF Measurement: The concentration of BDNF in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for BDNF.
-
Data Analysis: The amount of BDNF released in the this compound-treated groups is compared to the vehicle-treated control group.
Clinical Implications and Future Directions
Clinical trials with this compound have primarily focused on its efficacy in treating negative symptoms of schizophrenia.[2] The observed improvements in these domains may be, in part, attributable to the indirect modulation of glutamatergic pathways. Future research, including neuroimaging and electrophysiological studies in clinical populations, could provide more direct evidence of this compound's impact on glutamatergic neurotransmission in the human brain. Further preclinical studies employing techniques such as in vivo microdialysis could also help to quantify changes in extracellular glutamate levels in specific brain regions following this compound administration.
Conclusion
While this compound does not directly target glutamatergic receptors, its unique pharmacological profile as a 5-HT2A, sigma-2, and α₁-adrenergic antagonist provides a multi-faceted mechanism for indirectly modulating the glutamatergic system. Preclinical data demonstrating the reversal of NMDA antagonist-induced deficits and the stimulation of BDNF release support this hypothesis. The collective evidence suggests that this compound's therapeutic effects are likely mediated, at least in part, by a normalization of glutamatergic neurotransmission, offering a promising and novel approach for the treatment of schizophrenia.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of alpha1-adrenoceptors enhances glutamate release onto ventral tegmental area dopamine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Roluperidone Phase 3 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, experimental protocols, and methodologies employed in the Phase 3 clinical trials of roluperidone for the treatment of negative symptoms in schizophrenia.
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal Phase 3 clinical trial of this compound (NCT03397134).[1][2][3]
Table 1: Dosage and Administration
| Parameter | Details |
| Drug | This compound (MIN-101) |
| Dosage Arms | 32 mg/day, 64 mg/day, Placebo |
| Route of Administration | Oral |
| Dosing Frequency | Once daily |
| Treatment Duration | 12-week double-blind, followed by a 40-week open-label extension |
Table 2: Study Design and Patient Population
| Parameter | Details |
| Official Title | A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN-101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension.[1] |
| Clinical Trial Identifier | NCT03397134 |
| Study Phase | Phase 3 |
| Number of Patients | 515 patients were randomized, with 513 receiving treatment.[2][3] |
| Patient Allocation | 1:1:1 ratio (Placebo: 32 mg this compound: 64 mg this compound) |
| Geographic Locations | United States, Europe, and Israel |
| Target Population | Adult patients with a diagnosis of schizophrenia with moderate to severe negative symptoms. |
Table 3: Primary and Key Secondary Endpoints
| Endpoint | Measure | Description |
| Primary | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][3][4] | The NSFS is a validated scale to assess the negative symptoms of schizophrenia. |
| Key Secondary | Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12.[2][3][4] | The PSP scale measures personal and social functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[1] |
Experimental Protocols
2.1. Patient Screening and Enrollment Protocol
-
Inclusion Criteria:
-
Diagnosis of schizophrenia for at least one year prior to screening.[1]
-
Stable positive and negative symptoms for the last 6 months as per the treating psychiatrist.[1]
-
Outpatient status for at least 6 months prior to the trial.[1]
-
A score of > 20 on the PANSS negative subscore at both screening and baseline visits, with less than a 4-point difference between the two visits.[1]
-
Must be an extensive metabolizer for cytochrome P450 (CYP2D6).[1]
-
A caregiver with daily contact of at least one hour is required.[1]
-
-
Exclusion Criteria:
-
PANSS item score of > 4 on P4 (excitement/hyperactivity), P6 (suspiciousness/persecution), P7 (hostility), G8 (uncooperativeness), and G14 (poor impulse control).[1]
-
Calgary Depression Scale for Schizophrenia (CDSS) total score > 6.[1]
-
A score of ≥ 2 on any two of items 1, 2, or 3, or a score of ≥ 3 on item 4 of the Barnes Akathisia Rating Scale (BARS).[1]
-
Condition is a direct result of substance abuse or a general medical condition.[1]
-
History of serious suicidal behavior within the past year.[1]
-
2.2. Treatment Protocol
-
Washout Phase: All psychotropic medications were discontinued prior to randomization.[3]
-
Randomization: Eligible patients were randomized in a 1:1:1 ratio to receive either placebo, 32 mg/day this compound, or 64 mg/day this compound.
-
Double-Blind Treatment Phase (12 Weeks): Patients, investigators, and sponsor personnel were blinded to the treatment allocation. Efficacy and safety were assessed at specified intervals.
-
Open-Label Extension (40 Weeks): Patients completing the double-blind phase were eligible to enter a 40-week open-label extension. Those on this compound continued their assigned dose, while those on placebo were randomized to receive either 32 mg or 64 mg of this compound.
2.3. Assessment Protocol
-
Primary Endpoint Assessment (PANSS NSFS): The PANSS is a 30-item scale used to assess the severity of symptoms in schizophrenia. The NSFS is derived from specific items of the PANSS. The assessment is conducted through a semi-structured clinical interview with the patient and a review of reports from caregivers.[1][5][6] Ratings are typically based on a "past week" reference period.[7]
-
Key Secondary Endpoint Assessment (PSP): The PSP is a clinician-rated scale that evaluates a patient's level of functioning in four key areas. The assessment is based on information gathered from the patient and their caregiver.
Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minerva Neurosciences Announces Publication of this compound Phase 3 Study Results in Schizophrenia Bulletin - BioSpace [biospace.com]
- 5. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Website [eprovide.mapi-trust.org]
- 7. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Roluperidone Monotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Roluperidone (also known as MIN-101), a novel investigational drug for the treatment of negative symptoms in schizophrenia. The following protocols are synthesized from preclinical and clinical trial data to guide research and development.
This compound is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and it also blocks α1-adrenergic receptors.[1] It has a low affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors.[1] This unique pharmacological profile suggests a complex mechanism of action that may modulate neurotransmitter pathways involved in the regulation of negative symptoms of schizophrenia.[2] Preclinical studies suggest that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which is associated with neurogenesis, neuroplasticity, and learning.[3][4]
Clinical Administration Protocol: Monotherapy for Negative Symptoms of Schizophrenia
This protocol is based on the methodologies employed in Phase 2 and Phase 3 clinical trials of this compound.
1. Patient Population:
-
Adult patients diagnosed with schizophrenia according to DSM-5 criteria for at least one year.[5]
-
Patients should present with stable psychotic symptoms and moderate to severe negative symptoms for at least six months prior to the study.[5][6]
-
A score of >20 on the PANSS original negative symptoms subscale (sum of N1-N7) at screening and baseline is a common inclusion criterion.[7]
2. Washout of Previous Medications:
-
A washout period for all psychotropic medications is required before initiating this compound monotherapy.
-
For patients on oral antipsychotics, a washout of at least 2 days is recommended.[5]
-
For patients on long-acting depot antipsychotics, a complete treatment cycle (ranging from 1 to 6 months depending on the formulation) must be completed before starting the study.[5][7]
3. Dosing and Administration:
-
This compound is administered orally.
-
The recommended doses evaluated in clinical trials are 32 mg/day and 64 mg/day.[1][6]
-
Administration can be with or without food, as food has been shown to slow the rate of absorption but does not significantly affect overall exposure.[2]
4. Monitoring and Assessments:
-
Efficacy:
-
Safety:
-
Monitor for common adverse events, including headache and anxiety.[1]
-
Be aware of the potential for serious adverse events such as vomiting, syncope, and bradycardia.[1]
-
Regularly assess vital signs, routine laboratory values, weight, and metabolic indices.[1]
-
Monitor for potential drug interactions, particularly with inhibitors of CYP2D6 and CYP3A4.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Clinical Doses | 32 mg/day and 64 mg/day | [1][6] |
| Route of Administration | Oral | [4] |
| Tmax (Time to Peak Plasma Concentration) | 3.5 hours (for a single 64 mg dose) | [2] |
| Cmax (Peak Plasma Concentration) | 32.1 ng/mL (for a single 64 mg dose) | [2] |
| AUCinf (Area Under the Curve) | 312 ng·hr/mL (for a single 64 mg dose) | [2] |
| Half-life | Approximately 7 hours | [2] |
| Fraction Absorbed | 73% to 81% | [2] |
| Apparent Clearance (CL/F) | 152 L/hr | [2] |
| Apparent Volume of Distribution (V/F) | 1500 L | [2] |
Preclinical Experimental Protocols
In Vitro: BDNF Release in Hippocampal Neurons
This protocol is based on preclinical cell culture studies.
Objective: To assess the effect of this compound on the release of Brain-Derived Neurotrophic Factor (BDNF) from cultured hippocampal neurons.
Methodology:
-
Culture primary hippocampal neurons from rodents.
-
Treat the cultured neurons with varying concentrations of this compound for 3 days.[1]
-
Include a positive control, such as the sigma-1 receptor agonist pridopidine.[1]
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the concentration of BDNF in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Analyze the data to determine the dose-dependent effect of this compound on BDNF release. In preclinical studies, this compound increased BDNF release by approximately 20%.[1]
In Vivo: Phencyclidine (PCP)-Induced Social Interaction Deficit in Rodents
This protocol is based on preclinical rodent models relevant to the negative symptoms of schizophrenia.
Objective: To evaluate the potential of this compound to ameliorate negative symptom-like behavior in a rodent model.
Methodology:
-
Use male Wistar rats.
-
Induce a social interaction deficit by repeated administration of phencyclidine (PCP), an NMDA receptor antagonist.[2]
-
Administer this compound orally at doses of 1 and 3 mg/kg for 10 days.[2]
-
Conduct a social interaction test, measuring the time the test animal spends in social contact with an unfamiliar partner.
-
Compare the social interaction time of this compound-treated rats with that of vehicle-treated and control groups. This compound has been shown to significantly inhibit the PCP-induced decrease in social interaction time.[2]
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow of a typical this compound clinical trial.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minervaneurosciences.com [minervaneurosciences.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Measuring the Efficacy of Roluperidone for Negative Symptoms in Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roluperidone (formerly MIN-101) is an investigational drug under development for the treatment of negative symptoms associated with schizophrenia.[1] Negative symptoms, which include blunted affect, alogia (poverty of speech), avolition (lack of motivation), anhedonia (inability to feel pleasure), and asociality, are a significant cause of long-term disability in patients with schizophrenia.[2][3] Current antipsychotic medications primarily address the positive symptoms (e.g., hallucinations, delusions) and often have limited efficacy against negative symptoms, representing a major unmet medical need.[4][5]
This compound possesses a unique pharmacological profile, acting as an antagonist at 5-HT2A, Sigma-2 (σ₂), and α1A-adrenergic receptors.[3][6][7] It has a low affinity for dopamine D2 receptors, which may contribute to its favorable side-effect profile, particularly concerning extrapyramidal symptoms.[4][6] Preclinical studies suggest that this compound may also modulate neuroplasticity through its effects on Brain-Derived Neurotrophic Factor (BDNF).[3]
These application notes provide a summary of the quantitative data from clinical trials of this compound and detailed protocols for key experiments to measure its efficacy in treating the negative symptoms of schizophrenia.
Mechanism of Action
This compound's purported mechanism of action in alleviating negative symptoms is multi-faceted and not yet fully elucidated.[8] It is believed to stem from its combined antagonist activity at several key receptors:
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a feature of several atypical antipsychotics and is thought to contribute to a reduction in negative symptoms and an improvement in cognitive function.[3] This action may also minimize side effects associated with traditional antipsychotics.[3]
-
Sigma-2 (σ₂) Receptor Antagonism: The role of sigma-2 receptors in schizophrenia is an active area of research. Antagonism at these receptors may modulate dopaminergic and glutamatergic neurotransmission and influence neuronal calcium levels, potentially impacting learning and memory.[6][7]
-
α1A-Adrenergic Receptor Antagonism: Blockade of these receptors may also contribute to improved synaptic efficacy and plasticity, which could be beneficial for cognitive and negative symptoms.[7]
-
Induction of Neurotrophic Factors: Preclinical data indicate that this compound can increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF) and Glial cell-derived neurotrophic factor (GDNF). BDNF is crucial for neurogenesis, neuroplasticity, and synapse regulation, suggesting a potential for disease modification.[3]
A network analysis of clinical trial data suggests that this compound's therapeutic effect on negative symptoms may be driven by its initial impact on avolition (lack of motivation), which then leads to a broader improvement across the spectrum of negative symptoms.[9]
Quantitative Data Presentation
Receptor Binding Affinity of this compound
The following table summarizes the in vitro receptor binding affinities of this compound.
| Receptor | Binding Affinity (Ki, nmol/L) | Reference |
| Sigma-2 (σ₂) | 7.53 | [4] |
| 5-HT2A | 8.19 | [4] |
| α1A-adrenergic | 4.17 | [4] |
| Dopamine (D1-D5) | >1000 (IC50) | [4] |
Clinical Trial Efficacy Data for Negative Symptoms
The tables below present a summary of the key efficacy results from Phase 2b and Phase 3 clinical trials of this compound as a monotherapy for negative symptoms in schizophrenia.
Phase 2b Study (12-Week, Double-Blind, Placebo-Controlled) [10]
| Outcome Measure | Placebo | This compound (32 mg/day) | This compound (64 mg/day) |
| PANSS Negative Symptom Factor Score (NSFS) | p ≤ 0.024 (ES=0.45) vs Placebo | p ≤ 0.004 (ES=0.57) vs Placebo | |
| Personal and Social Performance (PSP) Total Score | Not Statistically Significant | p ≤ 0.003 (ES=0.59) vs Placebo | |
| PANSS Reduced Experience Domain | p ≤ 0.006 vs Placebo | p ≤ 0.001 vs Placebo | |
| PANSS Reduced Expression Domain | p ≤ 0.003 vs Placebo | p ≤ 0.001 vs Placebo |
PANSS: Positive and Negative Syndrome Scale; ES: Effect Size
Phase 3 Study (MIN-101C07) (12-Week, Double-Blind, Placebo-Controlled) [11]
| Outcome Measure | Placebo | This compound (32 mg/day) | This compound (64 mg/day) |
| Change in PANSS Marder NSFS (Primary Endpoint) | p ≤ 0.256 (ES=0.1) vs Placebo | p ≤ 0.064 (ES=0.2) vs Placebo | |
| Change in PSP Total Score (Secondary Endpoint) | p ≤ 0.542 vs Placebo | p ≤ 0.021 vs Placebo |
Note: The Phase 3 trial did not meet its primary endpoint, which was attributed in part to a larger than expected placebo effect.[11]
Phase 3 Open-Label Extension (OLE) (40 Weeks) [2]
| Outcome Measure | This compound (32 mg arm) | This compound (64 mg arm) |
| Mean Improvement in Negative Symptoms | 6.8 points | 7.5 points |
| Mean Improvement in PSP Total Score | 12.3 points | 14.5 points |
Experimental Protocols
Protocol 1: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound
Objective: To evaluate the efficacy and safety of two fixed doses of this compound (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia in adult patients.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 12-week treatment period, followed by a 40-week open-label extension.[2]
-
Patient Population: 515 adult patients with a diagnosis of schizophrenia.[2]
-
Randomization: 1:1:1 ratio to this compound 32 mg, this compound 64 mg, or placebo.[2]
Inclusion Criteria (Illustrative):
-
Diagnosis of schizophrenia for at least one year prior to screening.[12]
-
Stable positive and negative symptoms for the last 6 months.[12]
-
Currently an outpatient and not hospitalized for acute exacerbation in the last 6 months.[12]
-
PANSS negative symptom subscale score of >20 at screening and baseline.[7]
-
Scores of ≤ 4 on specific PANSS items related to agitation and hostility (P4, P6, P7, G8, G14).[7]
Exclusion Criteria (Illustrative):
-
Concomitant use of other antipsychotic medications. This compound is studied as a monotherapy.[8]
-
Significant or unstable medical conditions.
-
Substance use disorder within the past 6 months.
Intervention:
-
Investigational Drug: this compound capsules (32 mg or 64 mg) administered orally, once daily.
-
Control: Placebo capsules, identical in appearance, administered orally, once daily.
Outcome Measures:
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at week 12.[12] The NSFS is composed of PANSS items N1, N2, N3, N4, N6, G7, and G16.[12]
-
Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[13]
-
Other Endpoints:
Statistical Analysis:
-
The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population.
-
A mixed-effects model for repeated measures (MMRM) will be used to analyze the change from baseline in the PANSS NSFS and PSP total score.
-
Multiplicity adjustments will be applied for multiple dose comparisons.
Protocol 2: Assessment of Negative Symptoms using the Positive and Negative Syndrome Scale (PANSS)
Objective: To provide a standardized procedure for rating the severity of negative symptoms in schizophrenia clinical trials using the PANSS.
Materials:
-
PANSS rating scale instrument.
-
Structured Clinical Interview for PANSS (SCI-PANSS) guide.
-
Quiet, private room for the interview.
Procedure:
-
Rater Training and Calibration: All raters must undergo rigorous training on the PANSS and achieve a high level of inter-rater reliability before conducting study assessments.
-
Patient Interview:
-
Conduct a semi-structured interview with the patient based on the SCI-PANSS.
-
The interview should cover the patient's experiences and behaviors over the past week.
-
Gather information from other sources, such as family members or caregivers, when available and appropriate.[12]
-
-
Rating the Items:
-
Rate each of the 30 PANSS items on a 7-point scale, from 1 (absent) to 7 (extreme).[12]
-
For the assessment of negative symptoms, pay close attention to the seven items that constitute the Marder Negative Symptoms Factor Score (NSFS):
-
N1: Blunted Affect
-
N2: Emotional Withdrawal
-
N3: Poor Rapport
-
N4: Passive/Apathetic Social Withdrawal
-
N6: Lack of Spontaneity and Flow of Conversation
-
G7: Motor Retardation
-
G16: Active Social Avoidance
-
-
-
Scoring:
-
Data Quality Control:
-
Regularly monitor inter-rater reliability throughout the trial.
-
Conduct data reviews to ensure the accuracy and consistency of PANSS ratings.
-
Visualizations
Caption: Proposed signaling pathway of this compound for treating negative symptoms.
Caption: Workflow for a randomized controlled trial of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 3. minervaneurosciences.com [minervaneurosciences.com]
- 4. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another setback for Minerva’s schizophrenia treatment this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Network intervention analysis indicates that this compound achieves its effect on negative symptoms of schizophrenia by targeting avolition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound (MIN-101) on two dimensions of the negative symptoms factor score: Reduced emotional experience and reduced emotional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minerva Neurosciences' this compound fails in Phase III study [clinicaltrialsarena.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. hcplive.com [hcplive.com]
- 14. Minerva Neurosciences Receives FDA Requirement for Confirmatory Study of this compound in Schizophrenia Treatment and Initiates Strategic Review Process [quiverquant.com]
Application Notes and Protocols for Roluperidone Oral Administration in Research
These application notes provide a comprehensive overview of the formulation, pharmacokinetics, and mechanism of action of Roluperidone for oral administration, intended for researchers, scientists, and drug development professionals. The information is compiled from publicly available data from clinical trials and preclinical research.
Introduction to this compound
This compound (formerly MIN-101) is an investigational drug under development for the treatment of negative symptoms in patients with schizophrenia.[1][2] It acts as an antagonist at multiple receptor sites, primarily the serotonin 5-HT2A receptor, the sigma-2 receptor, and the alpha-1A adrenergic receptor.[3][4] Notably, it has a low affinity for dopamine D2 receptors, which may contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms.[5]
Oral Formulations in Clinical Development
Throughout its clinical development, several oral formulations of this compound have been utilized. Bioequivalence studies have been conducted to bridge the formulations used in Phase 2b and Phase 3 trials with the planned commercial formulation.[6][7] These studies are crucial to ensure that the pharmacokinetic profiles are comparable, allowing for the pooling of clinical data.
Formulation Composition
While the exact proprietary composition of the various this compound formulations is not publicly disclosed, a patent for this compound hydrochloride suggests a range of pharmaceutically acceptable excipients that may be used in solid oral dosage forms. These are intended to ensure the stability, manufacturability, and desired release profile of the drug product.
Table 1: Potential Excipients for this compound Oral Formulations
| Excipient Class | Examples | Potential Function |
| Diluents | Microcrystalline cellulose, Lactose, Dibasic calcium phosphate | Increase bulk and improve handling |
| Binders | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Promote adhesion of particles |
| Disintegrants | Croscarmellose sodium, Crospovidone, Sodium starch glycolate | Facilitate tablet breakup in contact with fluid |
| Lubricants | Magnesium stearate, Stearic acid | Reduce friction during tablet ejection |
| Glidants | Colloidal silicon dioxide, Talc | Improve powder flow |
| Coating Agents | Polymethacrylates (e.g., Eudragit®), Polyvinyl alcohol | Control drug release, improve stability, mask taste |
Source: Information synthesized from patent literature.
Pharmacokinetic Profiles of Oral Formulations
Pivotal bioequivalence studies were conducted to compare the pharmacokinetic (PK) parameters of different this compound formulations. The key objective was to demonstrate comparable systemic exposure (as measured by AUC) and peak plasma concentrations (Cmax) between the formulations used in late-stage clinical trials and the intended commercial product.[6][7] While specific numerical data from these studies are not fully available in the public domain, the studies successfully met their primary endpoints, demonstrating bioequivalence.[6][7]
Table 2: Summary of Pharmacokinetic Parameters for this compound (64 mg, Single Dose) in Healthy Subjects
| Parameter | Value | Unit |
| Tmax (median) | 3.5 | hr |
| Cmax | 32.1 | ng/mL |
| AUCinf | 312 | ng·hr/mL |
| Half-life | ~7 | hr |
| Fraction Absorbed | 73 - 81 | % |
Source: Data from a single-dose study in healthy subjects.[8]
Experimental Protocols
The following are generalized protocols for key experiments related to the development and evaluation of oral this compound formulations. These are based on standard pharmaceutical industry practices and regulatory guidelines.
Protocol: In Vitro Dissolution Testing of this compound Tablets
Objective: To assess the in vitro drug release characteristics of this compound tablets to ensure batch-to-batch consistency and to help predict in vivo performance.
Materials:
-
This compound tablets (test and reference batches)
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)
-
HPLC system with a suitable column for this compound quantification
-
This compound reference standard
Methodology:
-
Preparation of Dissolution Medium: Prepare 900 mL of the selected dissolution medium and deaerate it.
-
Apparatus Setup: Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5 °C. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Place one this compound tablet into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Compare the dissolution profiles of different batches or formulations using a similarity factor (f2).
Protocol: Bioavailability and Bioequivalence Study of this compound Formulations
Objective: To compare the rate and extent of absorption of this compound from a test formulation to a reference formulation under fasting and fed conditions.
Study Design: A randomized, single-dose, two-period, two-sequence crossover study is a standard design.
Subjects: Healthy, non-smoking male and female volunteers, aged 18-55 years.
Methodology:
-
Inclusion/Exclusion Criteria: Screen subjects based on a comprehensive medical history, physical examination, and laboratory tests.
-
Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test formulation then Reference formulation, or vice-versa).
-
Dosing:
-
Fasting Condition: Following an overnight fast of at least 10 hours, administer a single oral dose of the assigned this compound formulation with 240 mL of water.
-
Fed Condition: Following an overnight fast, administer a standardized high-fat, high-calorie breakfast 30 minutes before drug administration. Administer the assigned formulation with 240 mL of water.
-
-
Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).
-
Plasma Processing and Storage: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or below until analysis.
-
Bioanalytical Method: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the following PK parameters for each subject: Cmax, AUClast, and AUCinf.
-
Statistical Analysis: Perform a statistical analysis (e.g., ANOVA) on the log-transformed PK parameters. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUClast, and AUCinf should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its antagonist activity at 5-HT2A, sigma-2, and alpha-1A adrenergic receptors.[3][4] This multi-receptor profile is thought to contribute to its efficacy in treating negative symptoms of schizophrenia without the typical side effects associated with dopamine receptor blockade.
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways affected by this compound.
References
- 1. Minerva Neurosciences Announces Study Results Demonstrating Bioequivalence of Phase 2b, Phase 3, & Planned Commercial Formulations of this compound for Treatment of Negative Symptoms of Schizophrenia [drug-dev.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. WO2020264486A1 - Solid state forms of this compound and salts thereof - Google Patents [patents.google.com]
- 8. gmp-navigator.com [gmp-navigator.com]
Application Notes and Protocols: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Roluperidone for the Treatment of Persistent Negative Symptoms in a Subgroup of Patients with Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, avolition, asociality), and cognitive impairment.[1] While current antipsychotic medications are primarily effective in managing positive symptoms through dopamine D2 receptor blockade, a significant unmet medical need remains for the treatment of negative symptoms, which are major contributors to poor functional outcomes and reduced quality of life.[1][2]
Roluperidone (MIN-101) is an investigational drug with a unique mechanism of action that does not rely on direct dopamine receptor antagonism.[2][3] It acts as an antagonist at sigma-2, 5-HT2A, and α1-adrenergic receptors.[2][3][4][5] This novel pharmacological profile suggests a potential to address the underlying pathophysiology of negative symptoms in schizophrenia.[5][6] Previous clinical trials have shown promising results for this compound in improving negative symptoms in patients with schizophrenia.[2][4][5][7] Following a Complete Response Letter from the FDA, further well-controlled studies are necessary to unequivocally establish the efficacy and safety of this compound in a well-defined patient population.[1]
These application notes provide a detailed protocol for a Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound for the treatment of persistent negative symptoms in a specific subgroup of clinically stable adult patients with schizophrenia.
Target Patient Subgroup: Patients with Persistent Predominant Negative Symptoms
This study will focus on a subgroup of patients with schizophrenia characterized by persistent and predominant negative symptoms, despite being clinically stable in terms of positive symptoms. This specific population is selected to minimize the confounding effects of positive symptoms and their treatment on the assessment of negative symptoms.
Table 1: Patient Subgroup Characteristics
| Characteristic | Criteria | Rationale |
| Diagnosis | DSM-5 criteria for Schizophrenia for at least one year. | Ensures a well-defined and stable diagnosis. |
| Age | 18-55 years. | To avoid confounding factors related to aging and neurodevelopment. |
| Clinical Stability | No psychiatric hospitalization or significant change in antipsychotic medication for at least 6 months prior to screening. | Ensures that the observed negative symptoms are persistent and not a residual phase of an acute psychotic episode.[5] |
| Positive Symptoms | Positive and Negative Syndrome Scale (PANSS) positive symptom subscale score ≤ 15 and a score of ≤ 4 on specific items (P1, P2, P3, P6, P7, G8). | To select for patients in whom positive symptoms are stable and not the primary driver of functional impairment.[5] |
| Negative Symptoms | PANSS Negative Symptom Factor Score (NSFS) ≥ 24 at screening and baseline. | To ensure a significant burden of negative symptoms at study entry. |
| Functional Impairment | Personal and Social Performance (PSP) scale total score between 31 and 70. | To enroll patients with moderate to severe functional impairment. |
| Prior Antipsychotic Treatment | Patients must be on a stable dose of a single oral antipsychotic medication for at least 3 months. | To assess the adjunctive efficacy of this compound. |
Study Design and Objectives
This will be a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Following the 12-week treatment period, patients will have the option to enroll in a 40-week open-label extension study to gather long-term safety and efficacy data.
Primary Objective:
-
To evaluate the efficacy of this compound 64 mg/day compared to placebo in improving negative symptoms as measured by the change from baseline in the PANSS Negative Symptom Factor Score (NSFS) at Week 12.[7]
Secondary Objectives:
-
To assess the effect of this compound on overall clinical status using the Clinical Global Impression of Severity (CGI-S) and Clinical Global Impression of Change (CGI-C) scales.
-
To evaluate the impact of this compound on functional capacity as measured by the Personal and Social Performance (PSP) scale.[7]
-
To assess the effect of this compound on cognitive function using a validated cognitive assessment battery.
-
To evaluate the safety and tolerability of this compound.[2][4]
Experimental Protocols
Schedule of Assessments
Table 2: Schedule of Assessments
| Assessment | Screening (Week -4 to -1) | Baseline (Week 0) | Week 2 | Week 4 | Week 8 | Week 12 (End of Treatment) | Follow-up (Week 14) |
| Informed Consent | X | ||||||
| Inclusion/Exclusion Criteria | X | X | |||||
| Demographics & Medical History | X | ||||||
| Physical Examination & Vital Signs | X | X | X | X | X | ||
| ECG | X | X | X | ||||
| Clinical Laboratory Tests | X | X | X | ||||
| Urine Drug Screen | X | X | |||||
| PANSS | X | X | X | X | X | ||
| CGI-S / CGI-C | X | X | X | X | X | ||
| PSP Scale | X | X | X | X | |||
| Cognitive Assessment Battery | X | X | |||||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X | X | X |
Assessment Methodologies
3.2.1. Positive and Negative Syndrome Scale (PANSS)
The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia. The scale is administered by a trained and calibrated rater through a semi-structured interview with the patient and a review of available clinical information. The primary efficacy endpoint will be the Negative Symptom Factor Score (NSFS), which is derived from specific items on the PANSS.
3.2.2. Clinical Global Impression (CGI) Scale
The CGI scale is a 2-item scale rated by the clinician to assess the overall severity of illness (CGI-S) and the change in clinical status from baseline (CGI-C). The CGI-S is rated on a 7-point scale from 1 (normal) to 7 (among the most severely ill patients). The CGI-C is also rated on a 7-point scale from 1 (very much improved) to 7 (very much worse).
3.2.3. Personal and Social Performance (PSP) Scale
The PSP scale is a clinician-rated instrument that assesses a patient's level of functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[4] The total score ranges from 1 to 100, with higher scores indicating better functioning.
3.2.4. Cognitive Assessment
Cognitive function will be assessed using a computerized battery of tests, such as the Cambridge Neuropsychological Test Automated Battery (CANTAB) or the MATRICS Consensus Cognitive Battery (MCCB).[8][9][10] These batteries provide a comprehensive assessment of key cognitive domains impaired in schizophrenia, including attention, working memory, and executive function.[8][9]
Data Presentation
All quantitative data will be summarized using descriptive statistics. For continuous variables, the number of subjects, mean, standard deviation, median, minimum, and maximum will be presented. For categorical variables, frequencies and percentages will be displayed.
Table 3: Baseline Demographics and Clinical Characteristics (Example)
| Characteristic | This compound 64 mg (N=XXX) | Placebo (N=XXX) | Total (N=XXX) |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| White | |||
| Black or African American | |||
| Asian | |||
| Other | |||
| Years since Schizophrenia Diagnosis, mean (SD) | |||
| Baseline PANSS NSFS, mean (SD) | |||
| Baseline PSP Total Score, mean (SD) | |||
| Baseline CGI-S, mean (SD) |
Table 4: Primary and Key Secondary Efficacy Endpoints at Week 12 (Example)
| Endpoint | This compound 64 mg (N=XXX) | Placebo (N=XXX) | Treatment Difference (95% CI) | p-value |
| Change from Baseline in PANSS NSFS, mean (SE) | ||||
| Change from Baseline in PSP Total Score, mean (SE) | ||||
| CGI-S Score at Week 12, mean (SD) | ||||
| Proportion of Responders on CGI-C (Improved), n (%) |
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound in ameliorating negative symptoms.
Clinical Trial Workflow
Caption: Overview of the patient journey through the clinical trial.
Conclusion
This study protocol outlines a robust and well-controlled Phase 3 clinical trial to definitively assess the efficacy and safety of this compound in a carefully selected subgroup of patients with schizophrenia and persistent negative symptoms. The findings from this study have the potential to address a critical unmet need in the management of schizophrenia and may offer a new therapeutic option for patients who continue to experience debilitating negative symptoms despite treatment with current antipsychotic medications.
References
- 1. Another setback for Minerva’s schizophrenia treatment this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing cognitive function in clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Safety and Tolerability Studies of Roluperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of long-term safety and tolerability studies for Roluperidone, a novel investigational drug for the treatment of negative symptoms in schizophrenia. The provided protocols are based on publicly available information from clinical trials and are intended to serve as a guide for researchers in the field.
Introduction
This compound is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and moderate affinity for α1A- and α1B-adrenergic receptors.[1][2] It has no direct dopaminergic binding activity, which distinguishes it from many existing antipsychotic medications.[1][2] Clinical development has focused on its potential to address the persistent negative symptoms of schizophrenia, a significant unmet medical need. Long-term safety and tolerability data are crucial for regulatory evaluation and for understanding the risk-benefit profile of this compound in the intended patient population.
Long-Term Safety and Tolerability Study Design
The long-term safety and tolerability of this compound has been primarily assessed through open-label extension (OLE) studies following double-blind, placebo-controlled clinical trials.[1][2] This design allows for the collection of safety data over an extended period, providing insights into the effects of chronic administration.
A typical study design consists of:
-
Phase 1: Double-Blind Treatment (12 weeks): Patients are randomized to receive this compound (e.g., 32 mg/day or 64 mg/day) or a placebo.[3] This phase is designed to assess the efficacy and short-term safety of the drug.
-
Phase 2: Open-Label Extension (24 to 40 weeks): Patients who complete the double-blind phase are eligible to enter the OLE, where all participants receive active treatment with this compound.[1][2] This phase focuses on evaluating the long-term safety, tolerability, and maintenance of efficacy.
Key Study Endpoints
The primary focus of the long-term studies is safety and tolerability. Key endpoints include:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Changes in vital signs (systolic and diastolic blood pressure, heart rate, and body temperature).
-
Changes in laboratory parameters (hematology, clinical chemistry, and urinalysis).
-
Changes in body weight and Body Mass Index (BMI).
-
Assessment of extrapyramidal symptoms (EPS) using scales such as the Abnormal Involuntary Movement Scale (AIMS), Barnes Akathisia Rating Scale (BARS), and Simpson-Angus Scale (SAS).[3]
-
Electrocardiogram (ECG) parameters, with a particular focus on the QT interval.
-
Suicidality assessment using scales like the Sheehan Suicidality Tracking Scale (S-STS).[3]
Secondary objectives often include the long-term efficacy in managing negative symptoms, assessed using scales such as the Positive and Negative Syndrome Scale (PANSS) and the Personal and Social Performance (PSP) scale.[1][2]
Data Presentation: Quantitative Safety and Tolerability Data
The following tables summarize the available quantitative data from long-term studies of this compound. It is important to note that while reports consistently state "no meaningful changes" in many safety parameters, detailed mean change from baseline and standard deviation data are not always publicly available.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a 12-Week Double-Blind Study
| Adverse Event | Placebo (%) | This compound (32 mg/day) (%) | This compound (64 mg/day) (%) |
| Headache | 3.6 | 7.5 | 7.5 |
| Anxiety | 6.0 | 6.8 | 6.8 |
| Insomnia | 9.6 | 5.6 | 5.6 |
Data from a 12-week study, specific long-term OLE percentages for these events are not detailed in the provided results.
Table 2: Safety and Tolerability in a 40-Week Open-Label Extension Study
| Parameter | This compound (32 mg/day) | This compound (64 mg/day) |
| Relapse Rate | 9% (15 out of 166 patients) | 6% (10 out of 167 patients) |
| Discontinuation due to TEAEs | 11% (overall) | 11% (overall) |
| Serious Adverse Events (SAEs) | 6% (overall, 20 patients) | 6% (overall, 20 patients) |
| SAEs Judged Related to this compound | 1.5% (5 patients overall) | 1.5% (5 patients overall) |
Table 3: Long-Term Efficacy Outcomes in a 40-Week Open-Label Extension Study (Mean Improvement from Baseline)
| Outcome Measure | This compound (32 mg/day) | This compound (64 mg/day) |
| PANSS Negative Symptom Factor Score | 6.8 points | 7.5 points |
| Personal and Social Performance (PSP) Total Score | 12.3 points | 14.5 points |
| PANSS Positive Symptom Subscore | 1.9 points | 1.8 points |
Note on Vital Signs, Laboratory Values, Weight, and Metabolic Indices: Across multiple studies, this compound was reported to be well-tolerated with no clinically meaningful changes in vital signs, routine laboratory values, weight gain, or metabolic indices.[1][2] However, specific quantitative data (mean change ± SD) for these parameters from the long-term extension studies are not detailed in the publicly available literature.
Experimental Protocols
The following are detailed methodologies for key experiments and assessments conducted in long-term safety and tolerability studies of this compound.
Protocol 1: Assessment of Treatment-Emergent Adverse Events (TEAEs)
-
Objective: To systematically collect, document, and evaluate all adverse events occurring during the study.
-
Procedure:
-
At each study visit, the investigator or qualified designee will question the patient about any new or worsening medical conditions since the last visit using a non-leading, open-ended question (e.g., "How have you been feeling since your last visit?").
-
All reported adverse events will be recorded in the electronic Case Report Form (eCRF), including a description of the event, its onset and resolution date, severity (mild, moderate, or severe), and the investigator's assessment of its relationship to the study drug (related or not related).
-
Serious Adverse Events (SAEs) must be reported to the sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event. An SAE is defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Protocol 2: Monitoring of Vital Signs and Anthropometric Measures
-
Objective: To monitor for any clinically significant changes in vital signs and body weight.
-
Procedure:
-
Vital Signs: Seated systolic and diastolic blood pressure and pulse rate will be measured at each study visit after the patient has been resting for at least 5 minutes. Body temperature will also be recorded.
-
Body Weight and BMI: Body weight will be measured at screening, baseline, and specified follow-up visits using a calibrated scale. Height will be measured at screening to calculate the Body Mass Index (BMI).
-
Protocol 3: Laboratory Safety Assessments
-
Objective: To monitor for any drug-induced changes in hematological, clinical chemistry, and urinalysis parameters.
-
Procedure:
-
Fasting blood samples will be collected at screening, baseline, and at specified intervals throughout the double-blind and open-label extension phases.
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Comprehensive metabolic panel including electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, alkaline phosphatase, bilirubin), and metabolic parameters (glucose, lipids).
-
Urinalysis: Dipstick and microscopic examination.
-
All laboratory tests will be performed by a central laboratory to ensure consistency of results.
-
Protocol 4: Assessment of Extrapyramidal Symptoms (EPS)
-
Objective: To monitor for the emergence or worsening of drug-induced movement disorders.
-
Procedure:
-
The following scales will be administered at baseline and at specified follow-up visits by a trained and calibrated rater:
-
Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.
-
Barnes Akathisia Rating Scale (BARS): To assess for akathisia.
-
Simpson-Angus Scale (SAS): To assess for parkinsonism.
-
-
Protocol 5: Efficacy Assessments (PANSS and PSP)
-
Objective: To evaluate the long-term efficacy of this compound in managing negative and positive symptoms of schizophrenia and its impact on social functioning.
-
Procedure:
-
Positive and Negative Syndrome Scale (PANSS): A semi-structured interview-based rating scale used to assess the severity of positive, negative, and general psychopathology symptoms. It is administered by a trained and calibrated rater. The Marder Negative Symptoms Factor Score, a common primary outcome, is derived from specific PANSS items.
-
Personal and Social Performance (PSP) Scale: A clinician-rated scale that assesses a patient's functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors. The total score provides a measure of the patient's overall social functioning.
-
Mandatory Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for a Long-Term this compound Study
Caption: Experimental workflow for a long-term this compound clinical trial.
Conclusion and Future Directions
The available data from long-term open-label extension studies suggest that this compound is generally well-tolerated in patients with schizophrenia and persistent negative symptoms. The safety profile appears favorable, with no significant signals for extrapyramidal symptoms, weight gain, or metabolic disturbances. However, the FDA has highlighted the need for more comprehensive long-term safety data, particularly for the 64 mg dose over a 12-month period, and for data on the co-administration of this compound with other antipsychotic medications. Future studies should be designed to address these data gaps to fully characterize the long-term safety and tolerability of this compound. This includes the collection and transparent reporting of detailed quantitative data for all safety parameters.
References
- 1. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 2. Long-term effects of this compound on negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis Plan for a Phase 3 Clinical Trial of Roluperidone for the Treatment of Negative Symptoms in Schizophrenia
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Roluperidone is an investigational drug being developed for the treatment of negative symptoms associated with schizophrenia.[1] Its mechanism of action involves the modulation of sigma-2, 5-HT2A, and α1-adrenergic receptors, with a notable low affinity for dopamine D2 receptors, which are the primary target of many existing antipsychotic medications.[1][2][3][4] This unique pharmacological profile suggests a potential to address the significant unmet medical need for a treatment that specifically targets negative symptoms, such as blunted affect, alogia, avolition, anhedonia, and asociality, without the extrapyramidal side effects commonly associated with dopamine receptor antagonists.[1][3]
This document outlines the statistical analysis plan (SAP) for a hypothetical Phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of this compound as a monotherapy in patients with schizophrenia who have prominent and stable negative symptoms.
2. Study Objectives and Endpoints
2.1. Primary Objective:
To evaluate the efficacy of this compound 64 mg/day compared to placebo in reducing the severity of negative symptoms in subjects with schizophrenia.
2.2. Secondary Objectives:
-
To assess the effect of this compound on functional capacity.
-
To evaluate the overall clinical status and change in severity of illness.
-
To characterize the safety and tolerability profile of this compound.
2.3. Endpoints:
| Endpoint Type | Endpoint Name | Assessment Tool |
| Primary | Change from baseline in the Negative Symptom Factor Score (NSFS) derived from the Positive and Negative Syndrome Scale (PANSS) at Week 12.[5][6][7] | PANSS |
| Key Secondary | Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12.[5][8] | PSP Scale |
| Other Secondary | Change from baseline in the Clinical Global Impression of Severity (CGI-S) score at Week 12.[9] | CGI-S Scale |
| Safety | Incidence of Treatment-Emergent Adverse Events (TEAEs), vital signs, laboratory assessments, and electrocardiograms (ECGs). | N/A |
3. Experimental Protocols
3.1. Study Design:
This is a 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either this compound (64 mg/day) or a matching placebo.[6] The study will include a screening period of up to 4 weeks and a 12-week double-blind treatment period. Following the 12-week treatment period, patients may have the option to enter a long-term open-label extension study.[10]
3.2. Patient Population:
The study will enroll approximately 500 male and female subjects, aged 18 to 55 years, with a confirmed diagnosis of schizophrenia according to DSM-5 criteria, who have been symptomatically stable for at least 6 months prior to screening.[6] Patients must have prominent negative symptoms, defined as a score of >20 on the PANSS negative symptom subscale, and stable positive symptoms.[8]
3.3. Randomization and Blinding:
Randomization will be performed centrally using an interactive web response system (IWRS). Both patients and investigators will be blinded to the treatment assignment.
4. Statistical Analysis Plan
4.1. General Principles:
All statistical tests will be two-sided with a significance level of α = 0.05, unless otherwise specified. The analysis will be performed on the Intent-to-Treat (ITT) population, defined as all randomized patients who have received at least one dose of the study drug. A modified Intent-to-Treat (mITT) population, which may exclude certain patients with major protocol deviations, may also be used for sensitivity analyses.[5]
4.2. Analysis of the Primary Efficacy Endpoint:
The primary efficacy analysis will be a mixed-effects model for repeated measures (MMRM) on the change from baseline in the PANSS-derived NSFS at Week 12. The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline NSFS as a covariate. An unstructured covariance matrix will be used to model the within-patient correlation.
4.3. Analysis of Secondary Efficacy Endpoints:
The key secondary endpoint, the change from baseline in the PSP total score at Week 12, will be analyzed using a similar MMRM approach as the primary endpoint. Other secondary endpoints will be analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables and logistic regression for categorical variables.
4.4. Handling of Missing Data:
The MMRM approach for the primary and key secondary endpoints inherently handles missing data under the assumption of missing at random (MAR). Sensitivity analyses will be conducted to assess the robustness of the results to departures from the MAR assumption, potentially using methods like multiple imputation.
4.5. Subgroup Analyses:
Subgroup analyses of the primary endpoint will be performed based on baseline demographics (e.g., age, sex, race) and clinical characteristics (e.g., duration of illness, baseline symptom severity).
4.6. Safety Analysis:
Safety data will be summarized descriptively by treatment group. The incidence of TEAEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA). Vital signs, laboratory values, and ECG parameters will be summarized by visit.
5. Data Presentation
All quantitative data will be summarized in clearly structured tables for easy comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | This compound (N=250) | Placebo (N=250) |
| Age (years), Mean (SD) | ||
| Sex, n (%) | ||
| Male | ||
| Female | ||
| Race, n (%) | ||
| White | ||
| Black or African American | ||
| Asian | ||
| Other | ||
| Duration of Illness (years), Mean (SD) | ||
| Baseline PANSS NSFS, Mean (SD) | ||
| Baseline PSP Total Score, Mean (SD) | ||
| Baseline CGI-S, Mean (SD) |
Table 2: Analysis of Primary and Key Secondary Efficacy Endpoints at Week 12 (ITT Population)
| Endpoint | This compound (N=250) | Placebo (N=250) | Difference (95% CI) | p-value |
| Change from Baseline in PANSS NSFS, LS Mean (SE) | ||||
| Change from Baseline in PSP Total Score, LS Mean (SE) |
Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)
| Adverse Event | This compound (N=250) n (%) | Placebo (N=250) n (%) |
| Any TEAE | ||
| Headache | ||
| Insomnia | ||
| Anxiety | ||
| Worsening of Schizophrenia | ||
| Serious TEAEs |
6. Mandatory Visualizations
Figure 1: Proposed Signaling Pathway of this compound
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minervaneurosciences.com [minervaneurosciences.com]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minerva Neurosciences Announces Financing of up to $200 Million to Advance this compound for the Treatment of Negative Symptoms in Patients with Schizophrenia Through a Phase 3 Confirmatory Trial and Resubmission of its New Drug Application and Preparation for US Commercial Launch, if Approved - BioSpace [biospace.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. academic.oup.com [academic.oup.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
Application Notes and Protocols for Roluperidone Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials investigating Roluperidone (MIN-101), a selective antagonist for sigma-2 and 5-HT2A receptors. The protocols outlined below are synthesized from various phases of clinical development aimed at evaluating the efficacy and safety of this compound for the treatment of negative symptoms in schizophrenia.
Patient Selection Protocols
The successful recruitment of a homogenous and appropriate patient population is critical for the integrity of clinical trial data. The following protocols detail the screening and eligibility assessment for patients participating in this compound studies.
Experimental Protocol: Patient Screening and Eligibility Assessment
1. Initial Screening:
-
Objective: To identify potential candidates for this compound clinical trials based on initial diagnostic and symptomatic criteria.
-
Procedure:
-
Conduct a comprehensive psychiatric evaluation to confirm a diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria. The diagnosis must be documented for at least one year prior to screening.[1]
-
Assess the stability of the patient's positive and negative symptoms for the preceding 6 months, as documented by their treating psychiatrist and clinical charts.[1][2]
-
Administer the Positive and Negative Syndrome Scale (PANSS) to quantify symptom severity.
-
2. Symptom Severity Assessment (PANSS):
-
Objective: To ensure patients meet the threshold for negative symptom severity.
-
Procedure:
-
A trained and calibrated rater will administer the PANSS interview.
-
Calculate the PANSS negative subscore. A score of >20 on the original PANSS negative subscale (sum of N1-N7) is typically required at both the Screening and Baseline visits.[1][3][4]
-
Ensure that the absolute difference in the negative subscore between the two visits is less than 4 points to confirm symptom stability.[1]
-
3. Washout Period:
-
Objective: To eliminate the confounding effects of other psychotropic medications.
-
Procedure:
-
For patients on depot antipsychotics, a washout period of at least one treatment cycle (typically 1 to 3 months depending on the formulation) is required.[5][6]
-
All other psychotropic drugs must be discontinued at least 2 to 5 days prior to randomization.[3][4][5][6]
-
The discontinuation of any psychotropic medication must be deemed safe and not pose a risk to the patient's clinical status.[1]
-
4. Genotyping:
-
Objective: To exclude individuals with specific metabolic profiles that could alter drug metabolism.
-
Procedure:
Patient Inclusion and Exclusion Criteria
The following tables summarize the key quantitative and qualitative criteria for patient enrollment in this compound clinical trials.
Table 1: Patient Inclusion Criteria
| Criteria | Specification | Rationale |
| Diagnosis | Documented diagnosis of schizophrenia for at least 1 year.[1] | Ensures a confirmed and established disease state. |
| Symptom Stability | Stable positive and negative symptoms for the last 6 months.[1] | Minimizes the likelihood of symptom fluctuations unrelated to the investigational drug. |
| Symptom Severity (Negative) | PANSS negative subscore > 20 at Screening and Baseline.[1][3][4] | Targets a population with a significant burden of negative symptoms. |
| Symptom Severity (Positive) | Stable positive symptoms with minimal agitation. | Focuses the study on the effects of the drug on negative symptoms. |
| Age | 18-55 years. | Represents a typical adult population for schizophrenia trials. |
| CYP2D6 Metabolism | Normal metabolizer status.[5][7][8] | Avoids altered drug exposure due to genetic variations in metabolism. |
| Living Situation | Outpatient status for the last 6 months.[1] | Indicates a degree of stability and ability to participate in an outpatient trial. |
| Caregiver | Must have a caregiver with daily contact.[1] | Facilitates monitoring and reporting of the patient's condition. |
Table 2: Patient Exclusion Criteria
| Criteria | Specification | Rationale |
| Comorbid Diagnoses | Axis I diagnosis of another mental disorder.[5] | Avoids confounding psychiatric variables. |
| Suicidality | Significant risk of suicide or history of violence in the last year.[1][5] | Ensures patient safety. |
| Substance Use | Positive urine test for illicit drugs or history of substance abuse.[5] | Drug use can mimic or exacerbate psychiatric symptoms. |
| Medical Conditions | Unstable medical disorders.[5] | Ensures patient safety and avoids confounding medical variables. |
| Cardiovascular | Personal or familial history of long QT syndrome; QTc (Fridericia-corrected) > 430 ms for males and > 450 ms for females.[5] | Mitigates the risk of cardiac adverse events. |
| Concomitant Medications | Requirement for medications that are strong inhibitors of CYP2D6 or CYP3A4.[7] | Prevents potential drug-drug interactions that could alter this compound levels. |
| Metabolic Status | Poor or intermediate metabolizers for P450 CYP2D6.[5][7] | Avoids potential for increased drug exposure and adverse events. |
Visualizations
Logical Workflow for Patient Screening
The following diagram illustrates the sequential process of patient screening for enrollment in a this compound clinical trial.
Signaling Pathway of this compound
This compound's mechanism of action involves the antagonism of sigma-2 and 5-HT2A receptors, which is believed to modulate downstream dopaminergic and glutamatergic pathways.[5][7] Preclinical studies also suggest an effect on Brain-Derived Neurotrophic Factor (BDNF).[9][10]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of a New Drug in Development for the Treatment of Negative Symptoms in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. minervaneurosciences.com [minervaneurosciences.com]
Ethical Framework and Practical Guidance for Roluperidone Research in Schizophrenia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for schizophrenia, such as Roluperidone (MIN-101), presents unique ethical challenges inherent in conducting research with a vulnerable patient population. These application notes and protocols are designed to provide a comprehensive ethical framework and practical guidance for researchers, scientists, and drug development professionals involved in the clinical investigation of this compound for the treatment of negative symptoms of schizophrenia.
Ethical Considerations in Research with Schizophrenic Patients
Research involving individuals with schizophrenia requires heightened ethical vigilance due to the potential for compromised autonomy and increased vulnerability.[1][2][3] The core ethical principles of respect for persons, beneficence, and justice must be rigorously applied throughout the research lifecycle.
1.1 The Vulnerable Status of Schizophrenic Patients:
Individuals with schizophrenia are considered a vulnerable population in research due to several factors:
-
Cognitive Impairments: The illness is often associated with cognitive deficits that can affect a person's ability to understand complex information, weigh risks and benefits, and make informed decisions.[4][5]
-
Fluctuating Capacity: The symptoms of schizophrenia can vary over time, leading to fluctuations in an individual's capacity to provide ongoing informed consent.[1]
-
Potential for Coercion: Patients may feel pressured to participate in research, particularly if they are in a dependent relationship with their healthcare providers or are institutionalized.
-
Stigma and Disenfranchisement: The stigma associated with mental illness can further marginalize individuals and impact their ability to advocate for their own interests.[2]
1.2 Core Ethical Principles and Their Application:
-
Respect for Persons: This principle requires that individuals be treated as autonomous agents and that those with diminished autonomy are entitled to protection. In this compound research, this translates to ensuring a robust and ongoing informed consent process.
-
Beneficence: This principle involves the dual obligations to do no harm and to maximize potential benefits. Researchers must meticulously weigh the potential risks of this compound (e.g., adverse events, worsening of psychosis) against the potential benefits (e.g., improvement in negative symptoms).
-
Justice: This principle demands the fair distribution of the burdens and benefits of research. The selection of participants for this compound trials should be equitable and not unduly burden any specific subgroup of the schizophrenic population.
Data Presentation: this compound Clinical Trial Outcomes
The following tables summarize quantitative data from key clinical trials of this compound, providing a comparative overview of its efficacy and safety profile.
Table 1: Efficacy of this compound in Schizophrenia (Phase 2b Study)
| Outcome Measure | Placebo | This compound (32 mg/day) | This compound (64 mg/day) |
| PANSS Negative Factor Score (change from baseline at 12 weeks) | - | Statistically significant reduction (p≤0.024, d=0.45) | Statistically significant reduction (p≤0.004, d=0.57) |
| BACS Composite z-score (change from baseline at 12 weeks) | - | Significant improvement (p=0.05) | No significant difference |
| BACS Verbal Fluency (change from baseline at 12 weeks) | - | Significant improvement (p=0.01) | No significant difference |
| BACS Motor Score (change from baseline at 12 weeks) | - | Significant improvement (p=0.04) | No significant difference |
PANSS: Positive and Negative Syndrome Scale; BACS: Brief Assessment of Cognition in Schizophrenia. Data from a 12-week, randomized, double-blind, placebo-controlled trial in 244 patients.[6]
Table 2: Efficacy of this compound in Schizophrenia (Phase 3 Study - NCT03397134)
| Outcome Measure | Placebo (n=172) | This compound (32 mg/day) (n=170) | This compound (64 mg/day) (n=171) |
| PANSS Negative Symptom Factor Score (NSFS) (change from baseline at Week 12, ITT) | - | p ≤0.256 (ES=0.1) | p ≤0.064 (ES=0.2) |
| Personal and Social Performance (PSP) Total Score (change from baseline at Week 12, ITT) | - | p ≤0.542 | p ≤0.021 |
| PANSS NSFS (change from baseline at Week 12, m-ITT) | - | - | Nominal significance (p ≤ .044) |
| PSP Total Score (change from baseline at Week 12, m-ITT) | - | - | Statistically significant (p ≤ .017) |
ITT: Intent-to-Treat; m-ITT: modified Intent-to-Treat; ES: Effect Size. Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled study in 513 patients.[7][8][9]
Table 3: Safety and Tolerability of this compound (Phase 3 Study - NCT03397134)
| Adverse Event Category | Placebo (n=172) | This compound (32 mg/day) (n=172) | This compound (64 mg/day) (n=171) |
| Treatment-Emergent Adverse Events (%) | 33% | 42% | 37% |
| Discontinuation due to Adverse Events (%) | 5% | 10% | 9% |
Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled study in 513 patients.[9]
Experimental Protocols
The following protocols are designed to ensure the ethical and scientific rigor of this compound research in schizophrenic patients.
3.1 Protocol for Enhanced Informed Consent:
This protocol outlines a multi-faceted approach to obtaining and maintaining informed consent, recognizing the unique challenges in this patient population.
3.1.1 Initial Consent Process:
-
Simplified Information: Provide potential participants with clear, concise, and easy-to-understand information about the study. Patient Information and Consent Forms (PICFs) should be co-designed with individuals who have lived experience with schizophrenia to enhance readability and comprehension.[4][10]
-
Multiple Formats: Present information in various formats, such as written documents with visual aids, verbal explanations, and interactive multimedia presentations.
-
Sufficient Time: Allow ample time for potential participants to consider the information and ask questions. Avoid any sense of pressure or urgency.
-
Teach-Back Method: After explaining the study, ask the participant to explain it back in their own words to assess their understanding of the purpose, procedures, risks, and benefits.
-
Capacity Assessment: A trained, independent clinician should formally assess the individual's capacity to consent using a validated tool (e.g., MacArthur Competence Assessment Tool for Clinical Research - MacCAT-CR). This assessment should be documented.
-
Involvement of a Legally Authorized Representative (LAR): If a potential participant is deemed to lack the capacity to consent, a LAR should be involved in the decision-making process, in accordance with local laws and regulations. The patient's assent should still be sought.
3.1.2 Ongoing Consent:
-
Regular Re-evaluation: The participant's understanding and willingness to continue in the study should be reassessed at regular intervals, particularly after any changes to the protocol or if there is a significant change in their clinical status.
-
Open Communication: Foster an environment where participants feel comfortable asking questions or raising concerns at any point during the trial.
-
Right to Withdraw: Clearly and repeatedly communicate the participant's right to withdraw from the study at any time without penalty or loss of benefits to which they are otherwise entitled.
3.2 Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial of this compound:
This protocol is based on the design of the NCT03397134 trial.[7]
3.2.1 Study Objectives:
-
Primary Objective: To evaluate the efficacy of two fixed doses of this compound (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia over 12 weeks, as measured by the change in the PANSS Marder Negative Symptoms Factor Score (NSFS).
-
Key Secondary Objective: To evaluate the effect of this compound on personal and social functioning, as measured by the Personal and Social Performance (PSP) scale.[7]
3.2.2 Participant Population:
-
Inclusion Criteria:
-
Adults aged 18-55 with a diagnosis of schizophrenia.
-
Moderate to severe negative symptoms.
-
Clinically stable with no recent changes in psychotic symptoms.
-
Capable of providing informed consent or having a legally authorized representative.
-
-
Exclusion Criteria:
-
Significant positive symptoms (e.g., PANSS item scores > 4 on specific items).
-
High risk of suicide.
-
Substance use disorder.
-
Certain comorbid medical conditions.
-
3.2.3 Study Design:
-
Screening Phase: Assess eligibility, obtain informed consent, and conduct baseline assessments.
-
Washout Period: Discontinue current antipsychotic medications under medical supervision.
-
Randomization: Randomly assign participants in a 1:1:1 ratio to receive this compound 32 mg/day, this compound 64 mg/day, or placebo.
-
Treatment Phase (12 weeks): Administer the assigned treatment in a double-blind manner. Conduct regular efficacy and safety assessments.
-
Open-Label Extension (Optional): Participants who complete the 12-week double-blind phase may be offered the opportunity to enter a long-term, open-label extension study to gather further safety and efficacy data.
3.2.4 Assessments:
-
Efficacy:
-
Positive and Negative Syndrome Scale (PANSS)
-
Personal and Social Performance (PSP) scale
-
Brief Assessment of Cognition in Schizophrenia (BACS)
-
-
Safety:
-
Adverse event monitoring
-
Vital signs
-
Electrocardiograms (ECGs)
-
Clinical laboratory tests
-
Suicidality assessments (e.g., Sheehan Suicidality Tracking Scale).
-
Visualizations
4.1 Signaling Pathway of this compound
Caption: Putative mechanism of action of this compound.
4.2 Experimental Workflow for a this compound Clinical Trial
Caption: Workflow of a randomized controlled trial for this compound.
4.3 Logical Relationships in Ethical Oversight
Caption: Logical flow of ethical oversight in schizophrenia research.
References
- 1. Ethical Issues in Schizophrenia Research: A Commentary on Some Current Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The need for additional safeguards in the informed consent process in schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Informed Consent and ethical reporting of research in clinical trials recruiting participants with psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schizophreniaresearchsociety.org [schizophreniaresearchsociety.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sec.gov [sec.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
Troubleshooting & Optimization
Common adverse events associated with Roluperidone treatment
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the common adverse events associated with Roluperidone treatment, based on findings from clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound based on clinical trials?
A1: this compound has been generally well-tolerated in clinical trials.[1][2] It is not associated with clinically significant changes in weight, metabolic indices, vital signs, or routine laboratory values.[1][2][3] Notably, it has a low affinity for dopaminergic and histaminergic receptors, which may explain the absence of common antipsychotic side effects like extrapyramidal symptoms (EPS), sedation, and weight gain.[2][3][4]
Q2: What are the most commonly reported adverse events during this compound treatment?
A2: The most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate. Based on a Phase 2b study, common events included headache, anxiety, insomnia, asthenia (physical weakness), nausea, and somnolence (drowsiness).[3] In a longer 40-week open-label extension of a Phase 3 trial, headache was the most common TEAE.
Q3: Has this compound been associated with any serious adverse events?
A3: A few serious adverse events have been observed, including vomiting, syncope (fainting), and bradycardia (slow heart rate).[3] In a 40-week study, 6% of patients experienced serious adverse events, with the majority attributed to disease characteristics; only a small number were judged by the investigator to be related to this compound.
Q4: Are there any cardiovascular safety concerns, such as QT prolongation?
A4: Few instances of QT prolongation were noted during a long-term, open-label extension study. These were generally transient. In one case, QT prolongation led to discontinuation from the study in the 64 mg arm. Standard safety protocols in clinical trials include regular ECG monitoring.[5]
Q5: Does this compound carry the same metabolic risks as other antipsychotics?
A5: No, a key differentiator of this compound is its favorable metabolic profile. Unlike many typical and atypical antipsychotics, it has not been associated with weight gain or significant changes in metabolic indices.[1][2][3] This is likely due to its unique mechanism of action, which avoids direct blockade of dopamine D2 and histamine H1 receptors.[3][4]
Q6: What is the risk of relapse or worsening of psychosis when using this compound as a monotherapy?
A6: In long-term extension studies where this compound was used as a monotherapy for negative symptoms, the overall rate of symptomatic worsening that required discontinuation was less than 10%.[1][2] Specifically, in a one-year study, the relapse rate was 11.7% overall (9% in the 32 mg arm and 6% in the 64 mg arm).
Data on Common Adverse Events
The following tables summarize the incidence of common adverse events from key clinical trials.
Table 1: Incidence of Common Adverse Events in a 12-Week Placebo-Controlled Trial [3]
| Adverse Event | This compound Groups (32/64 mg) | Placebo Group |
| Headache | 7.5% | 3.6% |
| Anxiety | 6.8% | 6.0% |
| Insomnia | 5.6% | 9.6% |
| Schizophrenia Symptoms | 5.6% | 10.8% |
| Asthenia (Weakness) | 5.6% | 2.4% |
| Nausea | 3.7% | 3.6% |
| Somnolence | 3.7% | 0% |
Table 2: Key Safety Findings from a 40-Week Open-Label Extension Trial (n=333)
| Event | Incidence |
| Most Frequent TEAE (Headache) | 7.8% |
| Serious Adverse Events (SAEs) | 6.0% |
| Discontinuation due to any TEAE | 11.0% |
| Discontinuation due to Relapse | 7.5% |
| Overall Relapse Rate (1 Year) | 11.7% |
Experimental Protocols
Protocol: Standard Safety and Tolerability Monitoring in a this compound Clinical Trial
This section outlines a typical methodology for monitoring adverse events during a clinical study of this compound, based on practices from published trials.[1][5]
1. Objective: To systematically evaluate the safety and tolerability of this compound by monitoring the frequency, severity, and timing of adverse events (AEs) and serious adverse events (SAEs).
2. Methodology:
-
Adverse Event Monitoring:
-
Spontaneous reporting by participants and observation by clinical staff at each study visit.
-
AEs are coded using a standardized medical dictionary (e.g., MedDRA).
-
Severity is graded (e.g., Mild, Moderate, Severe) and relationship to the study drug is assessed by the investigator.
-
-
Clinical Laboratory Tests:
-
Frequency: Conducted at screening, baseline, and specified intervals during the trial (e.g., Weeks 4, 8, 12) and at the final visit.
-
Parameters: Include hematology, clinical chemistry (liver function, renal function, electrolytes), and metabolic indices (fasting glucose, lipid panel).
-
-
Vital Signs and Physical Examination:
-
Frequency: Measured at every study visit.
-
-
Electrocardiogram (ECG):
-
Frequency: Performed at screening, baseline, and key time points post-dose to monitor for cardiac effects, with special attention to the QT interval.
-
-
Assessment of Movement Disorders:
-
Purpose: To detect potential extrapyramidal symptoms (EPS), which are a common side effect of dopamine-blocking antipsychotics.
-
Scales Used:
-
-
Suicidality Assessment:
-
Scale Used: Sheehan Suicidality Tracking Scale (S-STS) or Columbia-Suicide Severity Rating Scale (C-SSRS) administered at baseline and subsequent visits to monitor for suicidal ideation or behavior.[5]
-
Visualizations
Mechanism of Action
This compound's therapeutic effects are believed to stem from its antagonist activity at multiple receptor sites, while avoiding others linked to common antipsychotic side effects.
Caption: this compound's receptor binding profile.
Experimental Workflow for Adverse Event Monitoring
The diagram below illustrates a logical workflow for monitoring patient safety throughout a clinical trial involving this compound.
Caption: Workflow for safety monitoring in a clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term effects of this compound on negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. hcplive.com [hcplive.com]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Headache and Anxiety in Roluperidone Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of headache and anxiety, two of the more commonly reported treatment-emergent adverse events (TEAEs) in clinical trials of Roluperidone.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of headache and anxiety in this compound clinical trials?
A1: Based on data from a 12-week, double-blind, randomized controlled trial, headache was reported in 7.5% of patients in the this compound groups compared to 3.6% in the placebo group.[1] Anxiety was reported in 6.8% of patients receiving this compound and 6.0% of those on placebo.[1] In a 40-week open-label extension of a Phase 3 trial, headache was the most frequently reported TEAE at 7.8%.
Q2: What is the proposed mechanism of action of this compound and its potential relation to headache and anxiety?
A2: this compound is an antagonist of sigma-2, 5-HT2A, and α1-adrenergic receptors.[1] While the exact mechanisms for headache and anxiety as side effects are not fully elucidated, modulation of these receptor systems can influence vascular tone and neurotransmitter activity, which may contribute to these adverse events.
Q3: Are there any known drug interactions with this compound that could exacerbate headache or anxiety?
A3: While specific drug interactions have not been extensively documented, this compound may interact with CYP2D6 inhibitors.[1] Caution should be exercised when co-administering this compound with other medications that could potentially influence blood pressure, heart rate, or have anxiogenic or anxiolytic properties.
Q4: What are the general recommendations for managing mild to moderate headache in trial participants?
A4: For mild to moderate headaches, initial management should be conservative. This may include rest, hydration, and the use of simple analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs), as permitted by the clinical trial protocol. It is crucial to rule out other potential causes of the headache.
Q5: How should emerging or worsening anxiety be addressed in participants?
A5: For new or worsening anxiety, a thorough assessment to understand the nature and severity of the symptoms is the first step. Non-pharmacological interventions such as reassurance, a quiet environment, and supportive counseling should be considered. If pharmacological intervention is deemed necessary, the use of a short-acting benzodiazepine may be considered for acute management, as per the trial protocol's guidance on concomitant medications.
Troubleshooting Guides
Troubleshooting Headache
| Issue | Potential Cause | Troubleshooting Steps |
| Participant reports a new-onset headache. | - Treatment-emergent adverse event (TEAE) related to this compound.- Dehydration.- Tension or stress.- Other medical conditions. | 1. Assess Severity and Characteristics: Use a standardized pain scale (e.g., Numeric Rating Scale) and document the location, quality, and duration of the headache.2. Review Concomitant Medications: Check for any new medications that could be contributing.3. Provide Supportive Care: Encourage hydration and rest.4. Administer Analgesia (as per protocol): If permitted, offer a simple analgesic like acetaminophen.5. Monitor: Continue to monitor the participant's symptoms and vital signs.6. Report: Document the event in the electronic Case Report Form (eCRF). |
| Headache is persistent or severe. | - Migraine.- Medication-overuse headache.- Serious underlying medical condition. | 1. Immediate Medical Evaluation: The participant should be assessed by a qualified medical professional.2. Consider Dose Adjustment/Interruption: Depending on the severity and the investigator's clinical judgment, a temporary interruption or dose reduction of this compound may be considered.3. Rule out Serious Pathology: Perform a neurological examination and consider further investigations if indicated.4. Specialist Consultation: A consultation with a neurologist may be warranted.5. Report as a Serious Adverse Event (SAE) if applicable. |
Troubleshooting Anxiety
| Issue | Potential Cause | Troubleshooting Steps |
| Participant reports feelings of anxiety or nervousness. | - Treatment-emergent adverse event (TEAE) related to this compound.- Worsening of underlying psychiatric condition.- Situational stressors. | 1. Assess Severity and Symptoms: Use a standardized anxiety scale (e.g., GAD-7) to quantify the severity. Document specific symptoms (e.g., restlessness, irritability, palpitations).2. Provide a Supportive Environment: Speak with the participant in a calm and reassuring manner in a quiet space.3. Explore Potential Triggers: Inquire about any recent stressors or changes in their routine.4. Non-Pharmacological Interventions: Suggest relaxation techniques such as deep breathing exercises.5. Monitor: Closely monitor the participant's mental state and vital signs.6. Report: Document the event in the eCRF. |
| Anxiety is severe, causing significant distress or functional impairment. | - Panic attack.- Severe exacerbation of an anxiety disorder. | 1. Ensure Participant Safety: Stay with the participant and provide reassurance.2. Immediate Medical/Psychiatric Evaluation: The participant should be assessed by a qualified clinician.3. Consider Anxiolytic Medication (as per protocol): If permitted, a short-acting benzodiazepine may be administered for acute relief.4. Evaluate Need for Dose Adjustment: The investigator should assess if a dose adjustment or discontinuation of this compound is necessary.5. Psychiatric Consultation: A consultation with a psychiatrist is recommended.6. Report as a Serious Adverse Event (SAE) if applicable. |
Data Presentation
Table 1: Incidence of Headache and Anxiety in a 12-Week this compound Trial
| Adverse Event | This compound Groups (n=163) | Placebo Group (n=81) |
| Headache | 7.5% | 3.6% |
| Anxiety | 6.8% | 6.0% |
Source: Adapted from a study in schizophrenia patients.[1]
Table 2: Most Frequently Reported TEAEs in a 40-Week Open-Label Extension
| Adverse Event | Overall Group (n=333) |
| Headache | 7.8% |
| Worsening of schizophrenia | 5.4% |
| Insomnia | 4.5% |
Source: Data from the open-label extension of the Phase 3 trial.
Experimental Protocols
Protocol: Assessment and Monitoring of Headache
-
Initial Screening: Inquire about any history of headaches, including migraines, during the screening visit.
-
Baseline Assessment: At baseline, document any pre-existing headache conditions and their characteristics.
-
Ongoing Monitoring: At each study visit, specifically ask the participant if they have experienced any headaches since the last visit.
-
Headache Characterization: If a headache is reported, use a standardized headache diary or questionnaire to capture the following information:
-
Onset and Duration: When did the headache start and how long did it last?
-
Frequency: How often do the headaches occur?
-
Location: Where is the pain located (e.g., unilateral, bilateral, frontal)?
-
Quality: Describe the pain (e.g., throbbing, sharp, dull).
-
Severity: Rate the pain on a 10-point Numeric Rating Scale (NRS).
-
Associated Symptoms: Note any accompanying symptoms such as nausea, vomiting, photophobia, or phonophobia.
-
Alleviating and Aggravating Factors: What makes the headache better or worse?
-
Impact on Daily Activities: Assess the degree of functional impairment.
-
-
Documentation: Record all details in the participant's source documents and the eCRF.
-
Follow-up: Continue to monitor the headache at subsequent visits until resolution.
Protocol: Assessment and Monitoring of Anxiety
-
Initial Screening: Screen for any pre-existing anxiety disorders using a validated screening tool and clinical interview.
-
Baseline Assessment: At baseline, establish the participant's baseline level of anxiety using a standardized rating scale such as the Generalized Anxiety Disorder 7-item (GAD-7) scale.
-
Ongoing Monitoring: At each study visit, administer the GAD-7 and inquire about any new or worsening symptoms of anxiety.
-
Symptom Characterization: If anxiety is reported, document the specific symptoms, including:
-
Psychological symptoms: Excessive worry, irritability, difficulty concentrating, feeling on edge.
-
Physical symptoms: Restlessness, fatigue, muscle tension, palpitations, shortness of breath, gastrointestinal distress.
-
-
Clinical Evaluation: A clinician should assess the severity and impact of the anxiety on the participant's daily functioning.
-
Documentation: Record all findings, including the GAD-7 score and a clinical narrative, in the source documents and the eCRF.
-
Follow-up: Monitor the participant's anxiety levels at each subsequent visit and assess the effectiveness of any interventions.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound and its potential link to headache and anxiety.
Caption: General experimental workflow for managing adverse events in this compound trials.
References
Potential drug interactions with Roluperidone and CYP2D6 inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential drug interactions between Roluperidone and inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme.
Troubleshooting Guide
Researchers may encounter several issues during in vitro and in vivo experiments. The following guide provides potential causes and solutions for common problems.
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound metabolism rates across different lots of human liver microsomes (HLMs). | Genetic polymorphism of CYP2D6 in the donor population. | Use pooled HLMs from a large donor pool to average out genetic variability. Alternatively, use recombinant human CYP2D6 enzymes for more controlled experiments. |
| Inconsistent IC50 values for a known CYP2D6 inhibitor (e.g., Quinidine) in an in vitro inhibition assay. | Suboptimal experimental conditions (e.g., incubation time, substrate concentration). The inhibitor may not be fully dissolved. | Optimize incubation time to ensure linear metabolite formation. Use a substrate concentration at or below the Michaelis-Menten constant (Km). Ensure complete dissolution of the inhibitor in the solvent and check for potential solvent effects. |
| Unexpectedly low plasma concentrations of this compound in an in vivo animal study. | The chosen animal model may have a different CYP2D6 expression or activity compared to humans. | Select an animal model known to have a CYP2D6 ortholog with similar metabolic activity to human CYP2D6. Consider using humanized mouse models. |
| Difficulty in quantifying this compound and its metabolites in plasma samples. | Low bioavailability, rapid metabolism, or analytical method not sensitive enough. | Develop and validate a highly sensitive LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites. |
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic pathway for this compound?
Based on available information, this compound is likely metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. This is strongly suggested by the exclusion of patients who are poor or intermediate metabolizers of CYP2D6 from participating in clinical trials.[1] One of its metabolites has been noted to have some affinity for the H1 receptor.[2][3] Further details on the complete metabolic profile of this compound are not extensively published.
Q2: What is the potential clinical impact of co-administering this compound with a CYP2D6 inhibitor?
Co-administration of this compound with a potent CYP2D6 inhibitor could lead to a significant increase in the plasma concentration of this compound. This is because the inhibition of its primary metabolic pathway would decrease its clearance from the body. Such an increase in exposure could potentially lead to an increased risk of adverse effects. However, specific clinical data quantifying the magnitude of this interaction is not publicly available.
Q3: How can I design an in vitro experiment to assess the inhibitory potential of a compound on this compound metabolism?
An in vitro CYP2D6 inhibition assay using human liver microsomes (HLMs) or recombinant human CYP2D6 is the standard approach. This involves incubating this compound with the enzyme source in the presence and absence of the test inhibitor. The formation of a specific metabolite of this compound is then measured to determine the extent of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Q4: What are the key considerations for designing a clinical drug-drug interaction (DDI) study with this compound and a CYP2D6 inhibitor?
A clinical DDI study should be designed in accordance with regulatory guidelines from agencies like the FDA.[4][5][6][7] Key considerations include:
-
Study Design: A randomized, crossover study design is often preferred.
-
Study Population: Healthy volunteers who are genotyped as extensive metabolizers of CYP2D6 are typically enrolled.
-
Inhibitor Selection: A strong, well-characterized CYP2D6 inhibitor (e.g., paroxetine) should be used.[8]
-
Pharmacokinetic Sampling: Intensive blood sampling should be performed to accurately determine the pharmacokinetic parameters of this compound (e.g., AUC, Cmax) with and without the inhibitor.
Quantitative Data Summary
While specific clinical data on the interaction between this compound and CYP2D6 inhibitors is not publicly available, the following table illustrates how such data would be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Strong CYP2D6 Inhibitor (Mean ± SD) | Fold-Change |
| AUC0-inf (ng·h/mL) | 500 ± 150 | 2000 ± 500 | 4.0 |
| Cmax (ng/mL) | 50 ± 15 | 100 ± 25 | 2.0 |
| t1/2 (h) | 10 ± 2 | 25 ± 5 | 2.5 |
| CL/F (L/h) | 128 ± 38 | 32 ± 8 | 0.25 |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance.
Detailed Experimental Protocol: In Vitro CYP2D6 Inhibition Assay
This protocol describes a standard method for determining the IC50 value of a test compound as an inhibitor of this compound metabolism by human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Test inhibitor compound
-
Pooled human liver microsomes (HLMs)
-
CYP2D6-specific substrate (e.g., Dextromethorphan, as a positive control)
-
CYP2D6-specific inhibitor (e.g., Quinidine, as a positive control)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare stock solutions of this compound, the test inhibitor, and control compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLMs, and varying concentrations of the test inhibitor. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of a specific metabolite of this compound.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Metabolic pathway of this compound and inhibition by a CYP2D6 inhibitor.
Caption: Experimental workflow for an in vitro CYP2D6 inhibition assay.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fda.gov [fda.gov]
- 8. Frontiers | Case report: Therapeutic drug monitoring and CYP2D6 phenoconversion in a protracted paroxetine intoxication [frontiersin.org]
Roluperidone FDA Review: A Technical Support Center for Researchers
This technical support center provides detailed information for researchers, scientists, and drug development professionals on the Complete Response Letter (CRL) issued by the U.S. Food and Drug Administration (FDA) for Minerva Neurosciences' New Drug Application (NDA) for roluperidone for the treatment of negative symptoms in patients with schizophrenia.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the FDA's Complete Response Letter (CRL) for this compound?
A1: On February 27, 2024, the FDA issued a CRL for this compound, citing several clinical deficiencies.[1][2][3] The core issues identified by the agency include:
-
Insufficient Evidence of Effectiveness: The FDA concluded that a single statistically significant study (the Phase 2b MIN-101C03 trial) was not sufficient to establish substantial evidence of this compound's effectiveness.[2][4][5][6] The subsequent Phase 3 MIN-101C07 trial did not meet its primary endpoint in the primary analysis.[7]
-
Lack of Data on Concomitant Antipsychotic Use: The NDA submission lacked data on the safety and efficacy of this compound when administered with other antipsychotic medications.[1][2][8][9]
-
Failure to Establish Clinical Meaningfulness: The FDA determined that the submitted data did not adequately demonstrate that the observed changes in negative symptoms were clinically meaningful.[1][2][8]
-
Inadequate Long-Term Safety Database: The number of subjects exposed to the proposed 64 mg dose for at least 12 months was deemed insufficient by the FDA.[2][4][10]
Q2: What were the specific outcomes of the pivotal clinical trials for this compound?
A2: The NDA for this compound was supported by two main studies: a Phase 2b trial (MIN-101C03) and a Phase 3 trial (MIN-101C07).
-
The Phase 2b trial showed that this compound at both 32 mg/day and 64 mg/day doses resulted in a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score compared to placebo over 12 weeks.[9][11]
-
The Phase 3 trial , however, did not achieve statistical significance on its primary endpoint, the PANSS-derived Negative Symptom Factor Score (NSFS), in the intent-to-treat (ITT) analysis.[7][12] A nominal statistical significance was observed in a modified intent-to-treat (m-ITT) dataset.[12] The key secondary endpoint, the Personal and Social Performance (PSP) scale total score, did show a statistically significant improvement with the 64 mg dose of this compound compared to placebo.[8][12]
Q3: What has the FDA mandated for a potential future approval of this compound?
A3: To address the deficiencies outlined in the CRL, the FDA has stipulated that Minerva Neurosciences must submit at least one additional positive, adequate, and well-controlled study to support the efficacy and safety of this compound for treating negative symptoms of schizophrenia.[1][8][9] The company will also need to provide further data to demonstrate the safety and efficacy of this compound when co-administered with antipsychotic medications, establish the clinical meaningfulness of the treatment effect, and demonstrate the long-term safety of the proposed dose.[1][2][9]
Troubleshooting Guides for Experimental Design
Issue: Designing a clinical trial for a monotherapy targeting negative symptoms of schizophrenia that is likely to meet FDA approval criteria.
Troubleshooting Steps:
-
Establish Robust Efficacy Across Multiple Studies: Relying on a single successful trial is a high-risk strategy. The FDA typically requires evidence from at least two adequate and well-controlled studies to establish effectiveness.
-
Incorporate Concomitant Antipsychotic Arms: Given that many patients with schizophrenia are on maintenance antipsychotic therapy, it is crucial to include study arms where the investigational drug is tested as an adjunct to standard-of-care antipsychotics. This will provide necessary safety and efficacy data for co-administration.
-
Demonstrate Clinical Meaningfulness: Beyond statistical significance, the clinical meaningfulness of the treatment effect must be clearly established. This can be achieved through various measures, including patient-reported outcomes, improvements in daily functioning scales (like the PSP scale), and clinician-assessed global impression scales.
-
Ensure an Adequate Long-Term Safety Database: The trial design should include a sufficiently long open-label extension phase to collect safety data for an adequate number of patients exposed to the proposed therapeutic dose for at least one year.
Quantitative Data Summary
Table 1: Key Efficacy Results of the Phase 3 (MIN-101C07) Trial of this compound
| Endpoint | Analysis Population | This compound 64 mg vs. Placebo (p-value) | Outcome |
| Negative Symptom Factor Score (NSFS) | Intent-to-Treat (ITT) | p ≤ .064 | Did not meet statistical significance |
| Negative Symptom Factor Score (NSFS) | Modified ITT (m-ITT) | p ≤ .044 | Achieved nominal statistical significance |
| Personal and Social Performance (PSP) Total Score | Intent-to-Treat (ITT) | p ≤ .021 | Statistically significant improvement |
| Personal and Social Performance (PSP) Total Score | Modified ITT (m-ITT) | p ≤ .017 | Statistically significant improvement |
Data sourced from Davidson et al., 2022.[12]
Experimental Protocols
Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound (MIN-101C07)
-
Objective: To evaluate the efficacy and safety of two fixed doses of this compound (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia over 12 weeks.[13]
-
Patient Population: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[12] Patients were required to have a score of > 20 on the PANSS negative subscale at screening and baseline.[13]
-
Treatment Arms:
-
This compound 32 mg/day
-
This compound 64 mg/day
-
Placebo
-
-
Duration: 12 weeks of double-blind treatment, followed by a 40-week open-label extension.[11][14]
-
Primary Endpoint: Change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS).[12][13]
-
Key Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale total score.[12][13]
Visualizations
Caption: Logical flow from NDA submission to FDA's CRL and subsequent mandates.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Minerva Neurosciences Receives Complete Response Letter from FDA for New Drug Application for this compound for the Treatment of Negative Symptoms in Patients with Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Minerva’s Schizophrenia Candidate Rejected by FDA in Complete Response Letter - BioSpace [biospace.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. hcplive.com [hcplive.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. FDA Rejects Minerva's Schizophrenia Drug in CRL [synapse.patsnap.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
Addressing Deficiencies in Roluperidone Clinical Trial Design: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials for negative symptoms of schizophrenia, with a specific focus on the challenges encountered during the development of Roluperidone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the design and execution of clinical trials for drugs targeting negative symptoms of schizophrenia, drawing lessons from the this compound development program.
1. Issue: Primary Endpoint Not Met in a Pivotal Phase 3 Trial
-
Question: Our Phase 3 trial for a novel compound targeting negative symptoms of schizophrenia failed to meet its primary endpoint, similar to what was observed with this compound's Phase 3 trial (MIN-101C07). What are the potential causes and how can we troubleshoot this?
-
Answer: Failure to meet the primary endpoint is a significant setback. Based on the publicly available information about the this compound trials, several factors could be at play:
-
High Placebo Response: A substantial placebo effect was cited as a reason for the failure of the this compound Phase 3 trial.[1] This is a common challenge in psychiatric trials.
-
Troubleshooting:
-
Patient Selection and Training: Implement rigorous patient selection criteria to exclude individuals who are likely to show a high placebo response. Utilize a centralized rating service and intensive rater training to ensure consistent and accurate scoring of negative symptoms.
-
Study Design: Consider a sequential parallel comparison design (SPCD) or a withdrawal design to minimize placebo effects.
-
-
-
Inadequate Dosing: The selected dose may not have an optimal risk-benefit profile. In the this compound Phase 2b study, both 32 mg and 64 mg doses showed efficacy, but the Phase 3 results were not as clear-cut.[2][3]
-
Troubleshooting: Conduct thorough dose-ranging studies in Phase 2 to identify the optimal dose before proceeding to Phase 3.
-
-
Data from a Single Site Skewing Results: Minerva Neurosciences noted "implausible results" from a single clinical trial site in their Phase 3 trial.[4]
-
Troubleshooting: Implement robust data monitoring protocols, including centralized statistical monitoring, to detect anomalous data from specific sites early on. Ensure high-quality training and regular communication with all trial sites.
-
-
2. Issue: Demonstrating Clinical Meaningfulness of Efficacy Data
-
Question: The FDA raised concerns that the observed changes in negative symptoms with this compound were not clinically meaningful. How can we design our trial to better capture and argue for the clinical relevance of our findings?
-
Answer: This is a critical aspect of drug development, especially for conditions like schizophrenia where statistical significance on a rating scale may not directly translate to real-world functional improvement.
-
Troubleshooting:
-
Co-primary or Key Secondary Functional Endpoints: Include a validated measure of functional improvement as a co-primary or key secondary endpoint. The Personal and Social Performance (PSP) scale was a key secondary endpoint in the this compound trials.[5][6] While the primary endpoint was missed in Phase 3, showing a significant improvement on a functional scale can strengthen the argument for clinical meaningfulness.
-
Patient-Reported Outcomes (PROs): Incorporate PROs to capture the patient's perspective on how the treatment is affecting their daily life and well-being.
-
Clinician Global Impression (CGI) Scales: Utilize CGI scales, such as the CGI-S (Severity) and CGI-I (Improvement), to provide a global assessment of the patient's condition from the clinician's viewpoint.[3][7]
-
-
3. Issue: Monotherapy vs. Adjunctive Therapy Trial Design
-
Question: The this compound trials were conducted as monotherapy, and the FDA cited a lack of data on concomitant antipsychotic administration. What are the pros and cons of these trial designs for negative symptoms?
-
Answer: The choice between a monotherapy and an adjunctive therapy design is a major strategic decision with significant implications.
-
Monotherapy Design (as used for this compound):
-
Pros: Can demonstrate the intrinsic effect of the investigational drug without the confounding influence of other medications.
-
Cons: May not reflect real-world clinical practice where patients with schizophrenia are often maintained on antipsychotics.[8][9] This was a key deficiency noted by the FDA for this compound.[8][9] There is also an ethical concern about withdrawing patients from effective antipsychotic treatment.
-
-
Adjunctive Therapy Design:
-
Pros: Reflects real-world usage and provides safety and efficacy data in the context of standard of care. This is what the FDA has requested for this compound's path forward.[8][9]
-
Cons: The effect of the investigational drug may be masked by the concomitant antipsychotic. Requires careful selection of the allowed antipsychotic medications to minimize interactions and confounding effects.
-
-
Troubleshooting/Recommendation: For a drug intended to treat negative symptoms in a population that is largely managed with antipsychotics, an adjunctive therapy design is generally preferred by regulatory bodies. If a monotherapy approach is pursued, a strong justification and a clear plan to subsequently evaluate the drug as an adjunctive treatment will be necessary.
-
4. Issue: Insufficient Long-Term Safety Data
-
Question: The FDA noted an inadequate number of patients exposed to the proposed 64 mg dose of this compound for at least 12 months. How can we proactively address long-term safety requirements?
-
Answer: Long-term safety is a standard requirement for drugs intended for chronic use.
-
Troubleshooting:
-
Open-Label Extension (OLE) Studies: Design and initiate OLE studies early. The this compound Phase 3 trial had a 40-week OLE.[10] Ensure that a sufficient number of patients are enrolled and retained in the OLE, particularly at the proposed therapeutic dose, to meet regulatory expectations for 12-month exposure.
-
Proactive Retention Strategies: Implement robust patient retention strategies for long-term studies, including patient education, regular follow-ups, and addressing any barriers to participation.
-
-
Data Presentation: Summary of this compound Clinical Trial Data
Table 1: Key Phase 2b (MIN-101C03) and Phase 3 (MIN-101C07) Trial Design and Outcomes
| Parameter | Phase 2b Trial (MIN-101C03) | Phase 3 Trial (MIN-101C07) |
| Official Title | A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of MIN-101 | A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN-101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension |
| NCT Number | EudraCT/2014-004878-42 | NCT03397134 |
| Patient Population | 244 stable adult patients with schizophrenia and moderate to severe negative symptoms | 515 stable adult patients with schizophrenia and moderate to severe negative symptoms |
| Treatment Arms | This compound 32 mg/day, this compound 64 mg/day, Placebo | This compound 32 mg/day, this compound 64 mg/day, Placebo |
| Primary Endpoint | Change from baseline in PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12 | Change from baseline in PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12 |
| Key Secondary Endpoint | Personal and Social Performance (PSP) scale total score | Personal and Social Performance (PSP) scale total score |
| Primary Endpoint Outcome | Statistically significant improvement for both 32 mg and 64 mg doses compared to placebo.[3] | Did not meet primary endpoint for either dose.[1] |
| Key Secondary Endpoint Outcome | Statistically significant improvement in PSP for the 64 mg dose. | Did not meet key secondary endpoint for either dose.[1] |
Experimental Protocols
1. Protocol: Assessment of Negative Symptoms using the PANSS Marder Negative Symptoms Factor Score (NSFS)
-
Objective: To quantify the severity of negative symptoms in schizophrenia.
-
Methodology:
-
The Positive and Negative Syndrome Scale (PANSS) is a 30-item, clinician-rated scale.
-
The NSFS is a derived score from the PANSS, consisting of the sum of the scores for the following seven items:
-
N1: Blunted Affect
-
N2: Emotional Withdrawal
-
N3: Poor Rapport
-
N4: Apathetic Social Withdrawal
-
N6: Lack of Spontaneity and Flow of Conversation
-
G7: Motor Retardation
-
G16: Active Social Avoidance
-
-
Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).
-
The total NSFS score ranges from 7 to 49, with higher scores indicating more severe negative symptoms.[6]
-
Assessments are conducted by trained and calibrated raters at baseline and specified time points throughout the trial (e.g., Weeks 2, 4, 8, 12).
-
2. Protocol: Assessment of Functional Status using the Personal and Social Performance (PSP) Scale
-
Objective: To measure personal and social functioning in individuals with schizophrenia.
-
Methodology:
-
The PSP is a clinician-rated, 100-point single-item scale.
-
The scale is divided into 10 equal intervals, with higher scores indicating better functioning.
-
The clinician assesses functioning across four main domains:
-
Socially useful activities (e.g., work, education)
-
Personal and social relationships
-
Self-care
-
Disturbing and aggressive behaviors
-
-
The final score reflects the overall level of functioning, taking into account the severity of difficulties in each domain.[6]
-
Assessments are performed at baseline and at specified follow-up visits.
-
Mandatory Visualizations
This compound's Proposed Mechanism of Action
This compound is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and also has affinity for α1-adrenergic receptors.[2][11] It has low affinity for dopaminergic receptors, which is a key differentiator from typical and atypical antipsychotics.[2]
Caption: Proposed mechanism of action for this compound.
Troubleshooting Workflow for a Failed Phase 3 Trial
This diagram outlines a logical workflow for a pharmaceutical company to follow after a pivotal Phase 3 trial fails to meet its primary endpoint, drawing from the this compound experience.
Caption: Troubleshooting workflow for a failed Phase 3 clinical trial.
Logical Relationship of FDA Deficiencies for this compound
This diagram illustrates the interconnected nature of the clinical deficiencies cited by the FDA in the Complete Response Letter for this compound.
Caption: Interrelationship of FDA-cited deficiencies for this compound.
References
- 1. Minerva Neurosciences' this compound fails in Phase III study [clinicaltrialsarena.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of a New Drug in Development for the Treatment of Negative Symptoms in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Minerva Neurosciences Receives Complete Response Letter from FDA for New Drug Application for this compound for the Treatment of Negative Symptoms in Patients with Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 10. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 11. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Navigating Roluperidone Trials: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Roluperidone dosage to minimize side effects during clinical and preclinical experiments. The following troubleshooting guides, frequently asked questions, and detailed protocols are designed to address specific issues that may be encountered.
Quick-Reference Troubleshooting Guide
| Observed Side Effect | Potential Cause | Recommended Action |
| Headache | On-target effect related to 5-HT2A or α1-adrenergic receptor antagonism. | - Monitor frequency and severity. - Consider starting at the lower therapeutic dose (32 mg/day) and titrating up to 64 mg/day if necessary and tolerated. - Ensure adequate hydration of subjects. |
| Anxiety | Potential modulation of serotonergic pathways. | - Assess baseline anxiety levels. - Monitor for changes in anxiety, particularly during the initial phase of treatment. - If anxiety is significant, consider if the 32 mg/day dose is sufficient for the experimental goals. |
| Insomnia | Alteration of sleep architecture, potentially through 5-HT2A receptor antagonism. | - Inquire about sleep quality at each assessment. - Advise on standard sleep hygiene practices. - If persistent, evaluate the risk-benefit of continuing the experiment at the current dosage. |
| Nausea | Possible off-target effects or individual sensitivity. | - Administer this compound with food to potentially mitigate gastrointestinal upset. - Monitor for severity and duration. |
| Somnolence (Drowsiness) | While not a prominent side effect, individual responses can vary. | - Assess for daytime drowsiness, especially if administered in the morning. - Consider evening administration if somnolence occurs. |
| Worsening of Psychosis | In a small percentage of patients, discontinuation of prior antipsychotics and initiation of this compound monotherapy may lead to psychotic relapse. | - Ensure subjects meet stability criteria prior to enrollment. - Closely monitor for any signs of psychotic exacerbation. - Have a clear protocol for intervention and discontinuation if psychosis worsens. |
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in clinical trials?
A1: Based on Phase 2b and Phase 3 clinical trial data, the most frequently reported treatment-emergent adverse events include headache, anxiety, insomnia, asthenia (physical weakness), nausea, and somnolence.[1] Importantly, this compound has been shown to have a favorable safety profile regarding metabolic side effects, weight gain, and extrapyramidal symptoms (movement disorders), which are common with many other antipsychotic medications.[2]
Q2: Is there a clear dose-dependent relationship for the side effects of this compound?
A2: The available data suggests a potential dose-dependent increase in the incidence of some adverse events. For instance, in a Phase 2b study, the incidence of headache was higher in the combined this compound groups compared to placebo.[1] However, for many side effects, the difference in incidence between the 32 mg/day and 64 mg/day doses is not substantial. Researchers should carefully consider the potential for increased side effects at the higher dose versus the potential for greater efficacy.
Q3: How should I manage a subject who develops significant anxiety after starting this compound?
A3: First, it is crucial to assess the severity and impact of the anxiety on the subject's well-being and ability to participate in the study. Document the event thoroughly. Consider whether the anxiety could be related to other factors. If the anxiety is deemed related to this compound, and is mild, continue monitoring. If it is moderate to severe, a dose reduction from 64 mg/day to 32 mg/day could be considered, if the study protocol allows. If anxiety persists or is severe, discontinuation from the study may be necessary.
Q4: What is the risk of extrapyramidal symptoms (EPS) with this compound?
A4: The risk of EPS with this compound is low. Its mechanism of action, which involves high affinity for sigma-2 and 5-HT2A receptors and low affinity for dopamine D2 receptors, is thought to contribute to this favorable profile.[1] Clinical trials have not found clinically significant changes in Abnormal Involuntary Movement Scale (AIMS) scores, a measure of tardive dyskinesia, in patients treated with this compound compared to placebo.[1]
Q5: Are there any known drug interactions to be aware of when using this compound?
A5: While comprehensive drug interaction studies are ongoing, caution is advised when co-administering this compound with inhibitors of the cytochrome P450 enzymes CYP2D6 and CYP3A4. The exclusion of patients requiring medications that inhibit these enzymes in some clinical trials suggests a potential for interaction.[1] Researchers should maintain a detailed record of all concomitant medications.
Data Presentation: Adverse Events in this compound Clinical Trials
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from a key clinical trial of this compound, providing a comparison between the 32 mg/day and 64 mg/day doses and placebo.
Table 1: Incidence of Treatment-Emergent Adverse Events in a 12-Week this compound Phase 3 Trial [3]
| Adverse Event | Placebo (n=172) | This compound 32 mg (n=172) | This compound 64 mg (n=171) |
| Any TEAE | 33% | 42% | 37% |
| Headache | 3.6% | (not specified) | 7.5% (combined this compound groups) |
| Anxiety | 6.0% | (not specified) | 6.8% (combined this compound groups) |
| Insomnia | 9.6% | (not specified) | 5.6% (combined this compound groups) |
| Schizophrenia Symptoms | 10.8% | (not specified) | 5.6% (combined this compound groups) |
| Asthenia | 2.4% | (not specified) | 5.6% (combined this compound groups) |
| Nausea | 3.6% | (not specified) | 3.7% (combined this compound groups) |
| Somnolence | 0% | (not specified) | 3.7% (combined this compound groups) |
| Discontinuation due to AE | 5% | 10% | 9% |
Note: Some specific adverse event percentages for the individual dosage groups were not detailed in the provided search results, and the combined data for both this compound groups is presented where available.
Experimental Protocols
Protocol: Safety and Tolerability Assessment in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of this compound (Based on NCT03397134)
1. Objective: To evaluate the safety and tolerability of this compound (32 mg/day and 64 mg/day) compared to placebo in patients with negative symptoms of schizophrenia.
2. Study Population: Adult patients (18-55 years) with a diagnosis of schizophrenia (DSM-5 criteria) and stable positive symptoms for at least 6 months prior to screening.[4]
3. Treatment Administration:
-
Dosage: Oral tablets of this compound (32 mg or 64 mg) or matching placebo administered once daily for 12 weeks.[5]
-
Washout: A washout period for any prior psychotropic medications is required before randomization.[6]
4. Safety Assessments:
-
Adverse Events (AEs): Monitored and recorded at each study visit. The investigator assesses the severity and relationship of the AE to the study drug.
-
Vital Signs: Blood pressure, pulse, respiratory rate, and temperature measured at baseline and specified follow-up visits.
-
Electrocardiograms (ECGs): Performed at screening, baseline, and at select time points during the study to monitor for any cardiac effects, including QTc interval changes.[6]
-
Laboratory Tests: Standard hematology, blood chemistry, and urinalysis performed at screening and at the end of the study.
-
Extrapyramidal Symptoms (EPS) Monitoring:
-
Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.[6]
-
Barnes Akathisia Rating Scale (BARS): To assess for drug-induced akathisia.[6]
-
Simpson-Angus Scale (SAS): To assess for parkinsonism. These assessments are conducted at baseline and at regular intervals throughout the study.
-
-
Suicidal Ideation and Behavior: Assessed using a validated scale such as the Columbia-Suicide Severity Rating Scale (C-SSRS) at baseline and subsequent visits.[6]
5. Schedule of Assessments (Illustrative):
-
Screening (up to 28 days prior to baseline): Informed consent, inclusion/exclusion criteria, medical history, physical examination, vital signs, ECG, laboratory tests, AIMS, BARS, SAS, C-SSRS.
-
Baseline (Day 1): Randomization, first dose of study drug, vital signs, ECG, AIMS, BARS, SAS, C-SSRS.
-
Weekly/Bi-weekly Visits: AE monitoring, vital signs.
-
Monthly Visits: AIMS, BARS, SAS, C-SSRS.
-
End of Treatment (Week 12): Final dose, physical examination, vital signs, ECG, laboratory tests, AIMS, BARS, SAS, C-SSRS.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's primary signaling pathways.
Experimental Workflow
Caption: A typical clinical trial workflow for this compound.
Dose Optimization Logic
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 3. Minerva Neurosciences' this compound fails in Phase III study [clinicaltrialsarena.com]
- 4. Study to Evaluate Efficacy and Safety of this compound (MIN-101) in Adult Patients With Negative Symptoms of Schizophrenia [ctv.veeva.com]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Navigating the Labyrinth: A Technical Support Center for Recruiting in Negative Sympt-om Schizophrenia Trials
For researchers, scientists, and drug development professionals, the recruitment phase of clinical trials for negative symptoms in schizophrenia presents a unique and often formidable set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this critical stage of research.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to identify eligible patients for negative symptom trials?
A1: The difficulty in identifying eligible patients stems from several core issues:
-
Heterogeneity of Schizophrenia: Schizophrenia is a clinically diverse disorder, and negative symptoms are just one of several symptom domains.[1][2][3][4][5] This inherent variability makes it challenging to find a homogenous group of patients where negative symptoms are the primary and stable feature.
-
Defining Negative Symptoms: There is no single, universally accepted definition for "prominent" or "predominant" negative symptoms.[6] Different operational criteria used in trial protocols can lead to vastly different percentages of eligible patients from the same general population.[6]
-
Primary vs. Secondary Negative Symptoms: A significant challenge is distinguishing between primary negative symptoms, which are a core feature of schizophrenia, and secondary negative symptoms, which can arise from other factors such as positive symptoms, medication side effects (e.g., extrapyramidal symptoms), depression, or environmental understimulation.[7][8] Many trial protocols aim to exclude patients with secondary negative symptoms to ensure the investigational treatment is targeting the primary deficit.
Q2: How much do inclusion/exclusion criteria impact our recruitment numbers?
A2: Inclusion and exclusion criteria have a substantial impact on recruitment. Studies have shown that strict criteria can render a large portion of the real-world patient population ineligible. For example, one study found that almost 80% of people with schizophrenia would not have been eligible for a clinical trial due to factors like severe physical health problems or the use of other medications like antidepressants.[9] This creates a gap between the trial population and the patients seen in routine clinical practice, often referred to as the "efficacy-effectiveness gap".[9]
Q3: What are the most common reasons for screen failure in negative symptom trials?
A3: Common reasons for screen failure often relate to the stringent inclusion and exclusion criteria designed to isolate a specific patient profile. These can include:
-
Symptom Severity: Patients may not meet the predefined minimum severity of negative symptoms or may exceed the maximum allowed severity of positive symptoms, depressive symptoms, or extrapyramidal side effects.[7]
-
Symptom Stability: Many trials require that a patient's symptoms, particularly their negative symptoms, be stable for a specified period before enrollment.[1][7]
-
Concomitant Medications: The use of other psychotropic medications, such as antidepressants or mood stabilizers, is often an exclusion criterion.[9]
-
Comorbid Conditions: The presence of significant medical or other psychiatric comorbidities can lead to exclusion.[9]
Troubleshooting Guides
Issue: Difficulty in Differentiating Primary vs. Secondary Negative Symptoms During Screening
Symptoms:
-
High screen failure rate due to inability to confirm primary negative symptoms.
-
Inconsistent ratings of negative symptoms across different screeners.
-
Challenges in ruling out the influence of positive symptoms, depression, or medication side effects on negative symptom scores.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Assessor Training | Implement rigorous and standardized training for all raters on the specific negative symptom scales used in the trial (e.g., PANSS, BNSS, CAINS).[10][11][12] Training should include distinguishing between the five domains of negative symptoms (blunted affect, alogia, asociality, anhedonia, and avolition) and recognizing potential secondary sources. |
| Lack of Standardized Assessment Protocol | Develop a clear and detailed experimental protocol for assessing negative symptoms. This should specify the order of assessments and include structured interviews to probe for the potential influence of other factors. For example, explicitly ask about mood and medication side effects before rating negative symptoms. |
| Overlapping Symptoms with Depression | Administer a validated depression rating scale (e.g., Calgary Depression Scale for Schizophrenia) to systematically assess for and differentiate depressive symptoms from negative symptoms.[13] |
| Influence of Medication Side Effects | Conduct a thorough assessment of extrapyramidal symptoms (EPS) using a standardized scale (e.g., Simpson-Angus Scale). Ensure that the patient's antipsychotic medication has been stable for a sufficient period to minimize the impact of recent medication changes on symptom presentation.[7] |
Issue: Low Patient Referral and Enrollment Rates
Symptoms:
-
Fewer than expected referrals from collaborating clinical sites.
-
High number of eligible patients declining to participate.
-
Slow overall recruitment pace, jeopardizing trial timelines.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Clinician Barriers | Engage with clinicians at referring sites to understand their challenges. This may include lack of time, high staff turnover, or a perception that the trial is too burdensome for their patients.[14] Consider providing dedicated research staff to assist with patient identification and pre-screening at these sites.[15] |
| Patient-Level Barriers | Simplify patient-facing materials and the consent process.[16] Address common patient concerns such as fear of the unknown, lack of trust, and financial worries.[17][18] Emphasize the potential benefits of participation, including contributing to scientific knowledge.[19] Involving individuals with direct experience of schizophrenia in the design of patient information can be beneficial.[16] |
| Ineffective Recruitment Strategies | Diversify recruitment approaches beyond relying solely on a principal investigator's patient pool.[20] Implement strategies such as targeted chart reviews at affiliated clinics, creating an "umbrella protocol" and patient database for future studies, and targeted advertising.[15][21] |
| Lack of Caregiver Involvement | Engage with caregivers to address their concerns and provide them with information about the trial.[22] Caregivers play a crucial role in the patient's support system and their understanding and buy-in can be critical for both recruitment and retention. |
Quantitative Data Summary
The choice of operational criteria for defining negative symptoms significantly impacts the proportion of patients eligible for a clinical trial.
| Criteria for Negative Symptoms | Percentage of "Typical" Trial Sample Included |
| Prominent Negative Symptoms | 8.1% to 62.3% |
| Predominant Negative Symptoms | 10.2% to 50.2% |
| EMA Criteria | 7.6% to 40.0% |
| Data adapted from a study analyzing anonymized patient data from 20 placebo-controlled trials of second-generation antipsychotics.[6] |
Experimental Protocols
Protocol: Assessment of Negative Symptoms using the Brief Negative Symptom Scale (BNSS)
The Brief Negative Symptom Scale (BNSS) is a semi-structured interview tool designed to assess the five domains of negative symptoms.[23]
1. Objective: To provide a reliable and valid measure of the severity of negative symptoms.
2. Materials:
- BNSS interview guide and scoring sheet.
- Quiet and private room for the interview.
3. Procedure:
- The interviewer should be trained and certified in the administration of the BNSS.
- The interview is semi-structured, allowing for flexibility ing to elicit the necessary information for rating.
- The BNSS consists of 13 items that are grouped into six subscales: Anhedonia, Asociality, Avolition, Blunted Affect, Alogia, and Lack of Normal Distress.
- Each item is rated on a scale from 0 (absent) to 6 (severe).
- The rater should use all available sources of information, including the patient's self-report, observations of the patient's behavior during the interview, and information from caregivers or medical records if available.
4. Scoring:
- The total BNSS score is the sum of the scores for all 13 items.
- Subscale scores can also be calculated by summing the scores of the items within each subscale.
Visualizations
References
- 1. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Heterogeneity of treatment effects in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of clinical heterogeneity in schizophrenia on genomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Clinical Heterogeneity in Schizophrenia on Genomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. isctm.org [isctm.org]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. People with schizophrenia who take part in clinical trials may not be representative of the population with this disorder [clinicbarcelona.org]
- 10. Defining and measuring negative symptoms of schizophrenia in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological Issues in Negative Symptom Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. EPA guidance on treatment of negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JMIR Human Factors - Perspectives of Trial Staff on the Barriers to Recruitment in a Digital Intervention for Psychosis and How to Work Around Them: Qualitative Study Within a Trial [humanfactors.jmir.org]
- 15. Challenges and Strategies for the Recruitment of Patients With Schizophrenia in a Research Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The challenge of recruiting people with schizophrenia to trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skyelarke.com [skyelarke.com]
- 18. Why Patients are Reluctant to Participate in Clinical Trials | BEKhealth [bekhealth.com]
- 19. theavocagroup.com [theavocagroup.com]
- 20. Recruitment and Retention in Schizophrenia Trials [syneoshealth.com]
- 21. researchgate.net [researchgate.net]
- 22. Experiences, attitudes, and perceptions of caregivers of individuals with treatment-resistant schizophrenia: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Negative Symptoms in Schizophrenia: From the Consensus Conference-Derived Scales to Remote Digital Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Roluperidone Phase 3 Trial: An Analysis of Primary Endpoint Failure
Technical Support Center & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the Roluperidone Phase 3 clinical trial and the reasons for its failure to meet its primary endpoint.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason the this compound Phase 3 trial failed to meet its primary endpoint?
The Phase 3 trial for this compound did not achieve statistical significance for its primary endpoint, which was the reduction of negative symptoms in schizophrenia as measured by the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][2] The primary reason cited for this failure was a larger than expected placebo effect, particularly at the 12-week mark.[2] While the 64 mg dose showed a trend towards improvement, it did not reach statistical significance (p ≤0.064).[1]
Q2: What were the specific primary and key secondary endpoints of the trial?
-
Primary Endpoint: Reduction in the PANSS Marder Negative Symptoms Factor Score (NSFS).[1]
-
Key Secondary Endpoint: Improvement in the Personal and Social Performance Scale (PSP) Total Score.[1]
Q3: How did the different doses of this compound perform against the placebo?
Neither the 32 mg nor the 64 mg dose of this compound demonstrated a statistically significant difference from the placebo on the primary endpoint at week 12.[1] For the key secondary endpoint, the 64 mg dose showed a nominal statistically significant improvement, while the 32 mg dose did not.[1][3]
Q4: Was the trial design appropriate for assessing the efficacy of this compound?
The trial was designed as a randomized, double-blind, placebo-controlled study, which is the gold standard for assessing drug efficacy.[3] However, a key design feature was the administration of this compound as a monotherapy, meaning patients were withdrawn from their existing antipsychotic medications.[3][4] The U.S. Food and Drug Administration (FDA) later noted the lack of data on the concurrent use of this compound with other antipsychotics as a deficiency in the overall data package.[5][6]
Q5: What is the mechanism of action for this compound?
This compound has a unique mechanism of action that does not primarily target dopamine receptors, unlike typical antipsychotics.[7] It functions as an antagonist for:
This combination of receptor blockade is believed to modulate brain functions related to mood, cognition, sleep, and anxiety.[7][8]
Quantitative Data Summary
Table 1: Phase 3 Trial Primary and Key Secondary Endpoint Results (12-Week, Intent-to-Treat Population)
| Endpoint | This compound 32 mg (p-value) | This compound 64 mg (p-value) |
| Primary: NSFS Change from Baseline | p ≤0.259 | p ≤0.064 |
| Key Secondary: PSP Total Score Change | p ≤0.542 | p ≤0.021 (nominal) |
Data sourced from Minerva Neurosciences press releases.[1]
Experimental Protocols
Phase 3 Trial Methodology (MIN-101C07)
-
Study Design: A 12-week, multi-national, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: 515 patients diagnosed with schizophrenia experiencing moderate to severe negative symptoms.[1][3] Patients were required to have stable positive symptoms.[5]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive either this compound 32 mg/day, this compound 64 mg/day, or a placebo.[3]
-
Treatment: this compound was administered as a monotherapy. Patients discontinued their previous antipsychotic medications prior to randomization.[3][4]
-
Primary Outcome Measure: The change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS) at week 12.[9]
-
Key Secondary Outcome Measure: The change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[9]
Visualizations
Caption: this compound's antagonistic effects on key receptors.
Caption: Phase 3 clinical trial workflow for this compound.
References
- 1. Minerva Neurosciences Announces Results From Phase 3 Trial of this compound (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 2. Minerva Neurosciences' this compound fails in Phase III study [clinicaltrialsarena.com]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Another setback for Minerva’s schizophrenia treatment this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. minervaneurosciences.com [minervaneurosciences.com]
- 9. researchgate.net [researchgate.net]
Improving patient retention in long-term Roluperidone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving patient retention in long-term Roluperidone studies.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound clinical trials, offering potential solutions and preventative measures.
| Problem | Potential Causes | Suggested Solutions |
| High patient dropout rate in the initial weeks. | - Misunderstanding of study requirements and commitment. - Early onset of non-serious adverse events (e.g., headache, anxiety).[1][2] - Lack of immediate perceived benefit. | - Enhanced Informed Consent Process: Utilize an informed consent flipchart to visually explain the study timeline, procedures, and potential side effects.[3] - Early and Frequent Follow-up: Schedule additional check-ins during the first month to address concerns and manage side effects proactively. - Patient Education: Provide clear materials explaining that therapeutic effects on negative symptoms may take time to become apparent. |
| Patients lost to follow-up. | - Logistical challenges (e.g., travel burden, scheduling conflicts).[4][5] - Diminished motivation over time. - Worsening of psychiatric symptoms unrelated to the study drug. | - Implement Flexible Visit Schedules: Offer evening or weekend appointments and explore the use of decentralized trial elements like home visits or remote monitoring.[4][5][6] - Provide Travel Reimbursement and Compensation: Alleviate the financial burden of participation.[4][7] - Regular Engagement: Send study newsletters or updates to keep participants engaged and feeling valued.[5][6] - Establish a clear point of contact for participants to report any changes in their condition. |
| Withdrawal of consent. | - Feeling that the study is too burdensome.[4] - Concerns about side effects.[6] - Influence of family or caregivers.[3][8] | - Continuous Informed Consent: Regularly revisit the consent discussion to ensure ongoing understanding and address any new questions.[9] - Transparent Communication: Openly discuss any adverse events and the measures in place to manage them.[10] - Involve Caregivers: With the patient's consent, involve family members or caregivers in the study process to foster a supportive environment.[8] |
| Non-adherence to medication. | - Forgetfulness. - Intentional non-adherence due to perceived lack of efficacy or side effects. - Stigma associated with taking medication for schizophrenia.[11] | - Adherence Support Tools: Provide pillboxes, mobile app reminders, or calendars. - Motivational Interviewing: Use patient-centered communication to understand and address barriers to adherence. - Positive Reinforcement: Acknowledge and appreciate the patient's commitment to the study protocol. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions from research professionals regarding patient retention in this compound studies.
Q1: What are the most common reasons for patient discontinuation in long-term this compound trials?
A: Based on available data, the most frequent reasons for study discontinuation in this compound trials include withdrawal of consent and treatment-emergent adverse events (TEAEs), particularly relapse-related events or worsening of schizophrenia.[12]
Q2: What are the key adverse events associated with this compound that might impact patient retention?
A: Common treatment-emergent adverse events reported in this compound studies include headache, anxiety, insomnia, and worsening of schizophrenia symptoms.[1][2] While generally mild to moderate, these can impact a patient's willingness to continue in a long-term study. Proactive management and clear communication about these potential side effects are crucial.
Q3: Are there specific strategies for retaining patients with schizophrenia in long-term trials?
A: Yes, retaining patients with schizophrenia requires a tailored approach. Key strategies include:
-
Building a Strong Therapeutic Alliance: A trusting relationship between the patient and the research staff is paramount.
-
Involving Caregivers and Family: A strong support system can significantly improve adherence and retention.[8]
-
Providing Psychoeducation: Educating both patients and their families about the study and the nature of negative symptoms can help manage expectations.
-
Minimizing Study Burden: Simplifying procedures, offering flexible scheduling, and providing travel assistance are particularly important for this patient population.[4][5]
-
Monitoring for Worsening Symptoms: Close monitoring of both positive and negative symptoms is essential to ensure patient safety and well-being.
Q4: How can we effectively communicate the potential benefits of participating in a long-term this compound study, especially when the primary endpoints are focused on negative symptoms which can be subtle?
A: Communicating the benefits requires a patient-centric approach:
-
Focus on Functional Outcomes: Explain how improvements in negative symptoms (e.g., increased motivation, social engagement, and emotional expression) can translate to meaningful improvements in daily life and personal relationships.[13]
-
Use Relatable Language: Avoid clinical jargon and use examples that resonate with the patient's personal goals.
-
Highlight the Altruistic Aspect: Emphasize that their participation contributes to a better understanding of schizophrenia and the development of new treatments for others.[5]
-
Provide Regular Feedback: If the study design allows, share general progress and milestones of the trial to maintain engagement.[6]
Quantitative Data on Patient Disposition in this compound Studies
The following tables summarize patient disposition data from published this compound clinical trials.
Table 1: Patient Disposition in Phase 2b and Phase 3 this compound Studies
| Study Phase | Number of Patients Randomized | Number of Patients Who Completed | Completion Rate | Primary Reason for Discontinuation |
| Phase 2b (12 weeks) | 244 | Not explicitly stated in provided abstracts | - | Not explicitly stated in provided abstracts |
| Phase 3 (12 weeks) | 513 | Not explicitly stated in provided abstracts | - | Withdrawal of consent[12] |
Table 2: Patient Disposition in Open-Label Extension (OLE) Studies
| OLE Duration | Number of Patients Entering OLE | Number of Patients Who Completed OLE | Completion Rate | Discontinuation Rate due to TEAEs | Discontinuation Rate due to Relapse |
| 40 weeks | 333 | 202 | 61% | 11% | 7.5% |
| 24 weeks | 142 | Not explicitly stated in provided abstracts | - | - | - |
Experimental Protocols
Protocol 1: Structured Patient Education and Engagement Program
Objective: To improve patient understanding of the clinical trial and the therapeutic goals of this compound, thereby enhancing retention.
Methodology:
-
Initial Education Session: At the screening or baseline visit, a trained study coordinator will conduct a one-on-one educational session with the patient and, with consent, their caregiver. This session will utilize a standardized flipchart to explain:
-
The purpose of the study and the focus on negative symptoms.
-
The mechanism of action of this compound in simple terms.
-
The study timeline, visit schedule, and procedures.
-
Potential side effects and how they will be managed.
-
The voluntary nature of participation and the right to withdraw at any time.[14]
-
-
Monthly Check-in Calls: In addition to scheduled study visits, a study coordinator will place a brief phone call to the participant each month to:
-
Inquire about their well-being.
-
Address any questions or concerns.
-
Remind them of their next appointment.
-
-
Quarterly Study Updates: Participants will receive a one-page newsletter with general, non-confidential updates about the study's progress. This fosters a sense of community and reinforces the importance of their contribution.[6]
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Patient Retention
Caption: Workflow for a patient retention improvement protocol.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Clinical Trial Participation: 6 Tips to Retain and Keep Patients Engaged - Imperial Clinical Research Services Blog [imperialcrs.com]
- 4. antidote.me [antidote.me]
- 5. 5Â Ways to Improve Patient Retention in Clinical Trials [patiro.com]
- 6. florencehc.com [florencehc.com]
- 7. 6 Clinical Trial Recruitment Challenges and How to Solve Them [patiro.com]
- 8. researchgate.net [researchgate.net]
- 9. cc.nih.gov [cc.nih.gov]
- 10. Patient Recruitment in Clinical Trials: Five Challenges and How to Overcome Them [milo-healthcare.com]
- 11. hcplive.com [hcplive.com]
- 12. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. minervaneurosciences.com [minervaneurosciences.com]
- 14. novartis.com [novartis.com]
Technical Support Center: Overcoming the Placebo Effect in Roluperidone Negative Symptom Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of the placebo effect in clinical trials of Roluperidone for negative symptoms of schizophrenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge observed in this compound clinical trials for negative symptoms of schizophrenia?
A1: A significant challenge in this compound clinical trials has been demonstrating a statistically significant separation from a high placebo response. In the Phase 3 trial, while this compound showed a trend towards efficacy, the 32 mg and 64 mg doses did not meet the primary endpoint for reducing negative symptoms as measured by the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12, with p-values of 0.259 and ≤0.064, respectively.[1] Similarly, for the key secondary endpoint, the Personal and Social Performance Scale (PSP) Total Score, the 32 mg dose was not statistically significant (p ≤0.542), although the 64 mg dose did show a statistically significant improvement (p ≤0.021).[1]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is an antagonist with equipotent affinities for serotonin 5-HT2A and sigma-2 receptors, and a lower affinity for α1-adrenergic receptors. It has no direct dopaminergic post-synaptic blocking effects, which are often associated with side effects like extrapyramidal symptoms. Preclinical studies suggest that this compound may play a role in addressing negative symptoms by increasing the release and gene expression of Brain-Derived Neurotrophic Factor (BDNF) and the release of Glial cell-derived neurotrophic factor (GDNF). These neurotrophins are involved in neurogenesis, neuroplasticity, and the survival of dopamine neurons.
Q3: Has this compound shown any efficacy in treating negative symptoms?
A3: Despite the Phase 3 trial not meeting its primary endpoint, there have been signals of efficacy. For instance, in the same trial, this compound showed separation from placebo on both primary and key secondary endpoints at weeks 4 and 8.[1] Furthermore, a prior Phase 2b trial did show that this compound was superior to placebo in reducing negative symptoms.[2] The 64 mg dose in the Phase 3 trial also showed a statistically significant improvement in the Personal and Social Performance Scale (PSP) total score.[1][3]
Troubleshooting Guides
Issue 1: High Placebo Response Obscuring Treatment Effect
Problem: The observed improvement in the placebo group is unexpectedly high, making it difficult to demonstrate the true efficacy of this compound. This is a common issue in trials for negative symptoms of schizophrenia, as these symptoms can be influenced by the increased attention and social interaction from study staff.[4]
Recommended Strategies:
-
Refine Patient Selection and Training:
-
Prospective Symptom Stability: Ensure patients have stable negative and positive symptoms for a defined period (e.g., four weeks or longer) before randomization to exclude those who might improve spontaneously.[5]
-
Educate Participants on Placebo Effect: Implement a structured psychoeducational module for participants to explain the placebo effect and the importance of accurate symptom reporting. The Placebo-Control Reminder Script (PCRS) is an evidence-based tool that has been shown to reduce placebo response.[6]
-
-
Enhance Rater Training and Standardization:
-
Centralized and Remote Raters: Employ remote, centralized raters to conduct assessments via video or phone to reduce site-level variability and bias.[7]
-
Standardized Interviewing Techniques: Train raters to use consistent and neutral language, avoiding suggestive questioning that could inflate patient expectations. Rater training should also focus on distinguishing negative symptoms from depression and extrapyramidal side effects.[4]
-
Utilize Informant Information: Systematically include and standardize the use of information from informants to provide a more objective assessment of a patient's functioning outside the clinical setting.[5][8]
-
-
Optimize Trial Design and Conduct:
-
Lead-in Period: Consider a placebo lead-in period to identify and exclude potential placebo responders before randomization. However, the effectiveness of this approach has shown limitations in some CNS trials.[9]
-
Minimize Site-to-Site Variability: Reduce the number of study sites to the minimum required and prioritize academic or university sites, which may have more experienced raters.[10]
-
Issue 2: Inconsistent Efficacy Signal Across Timepoints
Problem: this compound shows a clearer separation from placebo at earlier timepoints (e.g., weeks 4 and 8) but this difference diminishes by the primary endpoint at week 12.[1]
Recommended Strategies:
-
Interim Data Monitoring:
-
Blinded Data Analytics: Utilize blinded data analytics during the trial to identify sites or raters with unusual response patterns or high variability. This allows for early intervention and retraining to ensure data quality.[11]
-
-
Advanced Statistical Modeling:
-
Mixed-Effects Models: Employ advanced statistical models, such as mixed-effects models, to analyze longitudinal data and better understand the trajectory of response in both the treatment and placebo arms.[12]
-
Data Presentation
Table 1: Summary of this compound Phase 3 Trial Results (12 Weeks)
| Endpoint | This compound 32 mg | This compound 64 mg | Placebo | p-value (32mg vs Placebo) | p-value (64mg vs Placebo) |
| Primary: PANSS Marder Negative Symptoms Factor Score (NSFS) Change from Baseline | Not Statistically Significant | Not Statistically Significant | - | 0.259 | ≤0.064 |
| Key Secondary: Personal and Social Performance (PSP) Total Score Change from Baseline | Not Statistically Significant | Statistically Significant | - | ≤0.542 | ≤0.021 |
Data sourced from Minerva Neurosciences Phase 3 Trial Announcement.[1]
Experimental Protocols
Protocol 1: Placebo-Control Reminder Script (PCRS) Implementation
Objective: To mitigate the "true placebo response" by educating participants about factors known to contribute to placebo effects.
Methodology:
-
Timing: Administer the PCRS prior to the primary outcome assessments at each study visit.
-
Content: The script should briefly explain the concept of a placebo, the possibility of receiving one, and the various factors that can lead to perceived improvement even without an active drug (e.g., expectation, hope, the therapeutic environment of the clinic).
-
Interaction: The script should be read to the participant by the rater. The rater should then ask the participant to summarize the key points to ensure comprehension.
-
Verification: Audio recordings of the PCRS administration can be reviewed to ensure proper delivery and participant understanding.
Visualizations
Caption: Workflow for Mitigating Placebo Effect in Clinical Trials.
Caption: Hypothesized Signaling Pathway of this compound.
References
- 1. Minerva Neurosciences Announces Results From Phase 3 Trial of this compound (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Issues and perspectives in designing clinical trials for negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placebo response mitigation with a participant-focused psychoeducational procedure: a randomized, single-blind, all placebo study in major depressive and psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Placebo-related effects in clinical trials in schizophrenia: what is driving this phenomenon and what can be done to minimize it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. signanthealth.com [signanthealth.com]
- 9. signanthealth.com [signanthealth.com]
- 10. Increasing placebo response in antipsychotic trials: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current and Emerging Technologies to Address the Placebo Response Challenge in CNS Clinical Trials: Promise, Pitfalls, and Pathways Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Placebo and nocebo phenomena in schizophrenia spectrum disorders: a narrative review on current knowledge and potential future directions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Roluperidone vs. Placebo for Social Functioning: A Comparative Guide
An objective analysis of clinical trial data on the efficacy of roluperidone in improving social functioning in patients with schizophrenia.
Introduction
This compound is an investigational drug under development for the treatment of negative symptoms in schizophrenia. A key aspect of its therapeutic potential lies in its ability to improve social functioning, a critical determinant of real-world outcomes for individuals with this condition. This guide provides a detailed comparison of this compound against placebo, focusing on quantitative data from clinical trials, the experimental methodologies employed, and the proposed mechanism of action.
Efficacy in Improving Social Functioning
Clinical trial data suggests that this compound, particularly at a 64 mg/day dose, may offer benefits in improving social and personal functioning in patients with schizophrenia who have stable positive symptoms and moderate to severe negative symptoms. The primary measure of social functioning in these trials was the Personal and Social Performance (PSP) scale.
Quantitative Data Summary
The following tables summarize the key findings from the Phase 2b and Phase 3 clinical trials comparing this compound to placebo.
Table 1: Phase 3 Clinical Trial Results for the Personal and Social Performance (PSP) Scale Total Score at Week 12
| Treatment Group | Analysis Population | P-value vs. Placebo | Effect Size (ES) | Reference |
| This compound 64 mg/day | Intent-to-Treat (ITT) | ≤ 0.021 | Not Reported | [1][2][3] |
| This compound 64 mg/day | Modified Intent-to-Treat (m-ITT) | ≤ 0.017 | Not Reported | [1][2][3] |
| This compound 32 mg/day | Intent-to-Treat (ITT) | ≤ 0.542 | 0.1 |
Table 2: Phase 2b Clinical Trial Results for the Personal and Social Performance (PSP) Scale at Week 12
| Treatment Group | Outcome | P-value vs. Placebo | Effect Size (d) | Reference |
| This compound 64 mg/day | PSP Final Score | ≤ 0.003 | 0.59 | [4][5] |
| This compound 64 mg/day | Personal and Social Relationships Domain | 0.013 | 0.48 | [4][6] |
| This compound 64 mg/day | Self-Care Domain | 0.021 | 0.46 | [4][6] |
| This compound 64 mg/day | Socially Useful Activities Domain | 0.061 | 0.35 | [4] |
| This compound 64 mg/day | Disturbing and Aggressive Behaviors Domain | 0.006 | 0.46 | [4][6] |
Table 3: Open-Label Extension (OLE) of Phase 3 Trial - Mean Improvement in PSP Total Score over 40 Weeks
| Treatment Group | Mean Improvement from Baseline | Reference |
| This compound 64 mg | 14.5 points | [7][8] |
| This compound 32 mg | 12.3 points | [7][8] |
Experimental Protocols
The efficacy of this compound in improving social functioning was evaluated in Phase 2b and Phase 3 clinical trials.
Study Design
Both the Phase 2b and Phase 3 trials were randomized, double-blind, placebo-controlled studies.[4] The Phase 3 trial was followed by a 40-week open-label extension where all participants received this compound.[7][8]
Participant Population
The studies enrolled patients diagnosed with schizophrenia who had moderate to severe negative symptoms, with a score of at least 20 on the PANSS negative subscale.[4][5] Participants' positive symptoms were required to be stable for at least three months prior to enrollment.[4] The Phase 3 trial included 513 patients.[1][2]
Treatment
Participants were randomly assigned to receive either this compound (32 mg/day or 64 mg/day) or a placebo for 12 weeks.[2][4] In the open-label extension of the Phase 3 trial, patients received either 32 mg or 64 mg of this compound.[7][8]
Assessment of Social Functioning
The primary instrument used to assess social functioning was the Personal and Social Performance (PSP) scale. The PSP is a validated scale that evaluates functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[4]
Mechanism of Action
This compound has a unique pharmacological profile, acting as an antagonist at multiple receptor sites without directly blocking dopamine D2 receptors, which is a common mechanism for many antipsychotic medications.[6][7] This distinct mechanism is thought to contribute to its potential effects on negative symptoms and social functioning.
Signaling Pathway
The proposed mechanism of action of this compound involves the modulation of several neurotransmitter systems through its interaction with the following receptors:
-
5-HT2A Receptors: Blockade of these serotonin receptors is believed to contribute to the control of positive symptoms of schizophrenia.[7]
-
Sigma-2 Receptors: Antagonism at sigma-2 receptors may modulate glutamatergic pathways and influence calcium signaling in neurons.[7][9]
-
α1A-Adrenergic Receptors: Blockade of these receptors may enhance synaptic efficacy and plasticity, potentially improving learning and memory functions.[9]
By targeting these receptors, this compound is hypothesized to indirectly modulate dopaminergic and glutamatergic neurotransmission, which are key pathways implicated in the negative symptoms and social deficits of schizophrenia.[7]
Visualizations
Experimental Workflow of this compound Clinical Trials
Caption: Workflow of the this compound clinical trials.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
References
- 1. Publication of this compound phase III study results for treatment of negative symptoms of schizophrenia in Schizophrenia Bulletin | medthority.com [medthority.com]
- 2. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.pdmu.edu.ua [repository.pdmu.edu.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 8. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
- 9. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Roluperidone and Other Atypical Antipsychotics in Treating Negative Symptoms of Schizophrenia
A Guide for Researchers and Drug Development Professionals
The management of schizophrenia remains a significant challenge in modern psychiatry, particularly concerning the negative symptoms of the disorder. These symptoms, which include blunted affect, alogia, avolition, anhedonia, and asociality, are often persistent and have a profound impact on a patient's quality of life and functional outcomes.[1][2] While conventional atypical antipsychotics have demonstrated robust efficacy against positive symptoms like hallucinations and delusions, their impact on primary negative symptoms is often limited.[1][3] This has spurred the development of novel therapeutic agents with distinct mechanisms of action.
Roluperidone (formerly MIN-101) is an investigational drug that has been specifically developed to target negative symptoms in schizophrenia.[4] Unlike most atypical antipsychotics, which primarily modulate dopamine D2 and serotonin 5-HT2A receptors, this compound possesses a unique pharmacological profile.[4][5] This guide provides a comparative analysis of this compound's efficacy against other atypical antipsychotics, supported by clinical trial data and detailed experimental protocols.
Comparative Mechanism of Action
The fundamental difference between this compound and other atypical antipsychotics lies in their receptor binding profiles and a deliberate avoidance of direct dopamine receptor blockade.
This compound: this compound's mechanism of action is not fully understood but is characterized by its high affinity for sigma-2 (σ2), serotonin 5-HT2A, and α1A-adrenergic receptors, where it acts as an antagonist.[6][7] Crucially, it has a very low affinity for dopaminergic (D1-D5), muscarinic, cholinergic, or histaminergic receptors.[4][6][7] This profile suggests a novel approach to treating negative symptoms by modulating glutamatergic and dopaminergic neurotransmission indirectly, potentially through its action on sigma-2 and 5-HT2A receptors, without the direct D2 blockade that is a hallmark of other antipsychotics.[7] Preclinical studies have also suggested that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which could contribute to improved neuroplasticity.[4][8]
Caption: Proposed signaling pathway for this compound.
Other Atypical Antipsychotics: The therapeutic action of second-generation (atypical) antipsychotics is primarily attributed to their combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][10] This dual action is believed to be responsible for their efficacy against positive symptoms while carrying a lower risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[11] The "fast-off" theory posits that atypicals dissociate rapidly from D2 receptors, allowing for more normal dopamine neurotransmission.[12][13] Some agents also interact with various other receptors, including adrenergic, histaminergic, and muscarinic receptors, which contributes to their specific efficacy and side-effect profiles.[9]
References
- 1. Pharmacological treatment of negative symptoms in schizophrenia: update and proposal of a clinical algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 12. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
Head-to-Head Comparison: Roluperidone and Cariprazine for Negative Symptoms of Schizophrenia
A Comprehensive Guide for Researchers and Drug Development Professionals
The treatment of negative symptoms in schizophrenia remains a significant challenge in psychiatric medicine. While numerous antipsychotics effectively target positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and blunted affect—is often limited. This guide provides a detailed, data-driven comparison of two therapeutic agents with distinct mechanisms of action that have been investigated for their efficacy in treating negative symptoms: Roluperidone and Cariprazine.
Executive Summary
This comparison synthesizes publicly available data from pivotal clinical trials of this compound and Cariprazine. While no direct head-to-head trials have been conducted, this guide offers an objective, parallel examination of their pharmacological profiles, clinical trial designs, and efficacy data for negative symptoms.
This compound is an investigational drug with a novel mechanism of action, primarily acting as an antagonist at sigma-2, 5-HT2A, and α1A-adrenergic receptors, with no direct dopaminergic activity.[1][2] Its development has specifically focused on the treatment of negative symptoms.
Cariprazine is an approved atypical antipsychotic that functions as a potent dopamine D3/D2 receptor partial agonist with a high affinity for the D3 receptor, and also as a 5-HT1A receptor partial agonist.[3][4] Its efficacy in treating negative symptoms has been a key area of clinical investigation.
Mechanism of Action and Signaling Pathways
The distinct pharmacological profiles of this compound and Cariprazine suggest different approaches to modulating the neural circuits implicated in negative symptoms.
This compound: A Multi-Receptor Antagonist Approach
This compound's mechanism of action is independent of direct dopamine receptor blockade.[2] It is hypothesized to alleviate negative symptoms through the synergistic antagonism of three receptor systems:
-
5-HT2A Receptor Antagonism: This action is thought to reduce the inhibitory effects of serotonin on dopamine release in the prefrontal cortex, a region associated with negative symptoms.
-
Sigma-2 Receptor Antagonism: The precise role of sigma-2 receptors in schizophrenia is still under investigation, but antagonism is believed to modulate glutamatergic and dopaminergic pathways and may influence neuroplasticity.[5]
-
α1A-Adrenergic Receptor Antagonism: Blockade of these receptors may also contribute to enhanced dopamine and norepinephrine release in the prefrontal cortex and has been shown to have synergistic effects with 5-HT2A antagonism.[6]
Cariprazine: A Dopamine D3 Receptor-Preferring Partial Agonist
Cariprazine's mechanism is centered on its high affinity for the dopamine D3 receptor, where it acts as a partial agonist.[3] This is thought to be key to its efficacy in treating negative symptoms:
-
Dopamine D3/D2 Receptor Partial Agonism: In the mesocortical pathway, where dopamine levels are hypothesized to be low in schizophrenia (contributing to negative symptoms), Cariprazine's partial agonism at D3 and D2 receptors is thought to increase dopaminergic tone.[7] Its high affinity for D3 receptors may be particularly relevant for modulating mood, cognition, and social functioning.[8]
-
5-HT1A Receptor Partial Agonism: This action is also associated with antidepressant and anxiolytic effects and may contribute to the improvement of negative symptoms.[4]
Clinical Trial Experimental Protocols
A direct comparison of efficacy is informed by understanding the methodologies of the pivotal clinical trials for each compound in treating negative symptoms.
This compound: Phase 3 Trial (NCT03397134)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial, followed by a 40-week open-label extension.[1]
-
Patient Population: 513 adult patients with schizophrenia who had moderate to severe negative symptoms and were clinically stable.[9]
-
Inclusion Criteria: Patients with a diagnosis of schizophrenia for at least one year, and stable positive and negative symptoms for the last 3 months.
-
Exclusion Criteria: Patients with a current major depressive episode, bipolar disorder, or other specified psychiatric disorders.
-
Intervention: this compound (32 mg/day or 64 mg/day) or placebo, administered as monotherapy.[1]
-
Primary Endpoint: Change from baseline to week 12 in the PANSS Marder Negative Symptoms Factor Score (NSFS).[9]
-
Secondary Endpoint: Change from baseline to week 12 in the Personal and Social Performance (PSP) scale total score.[9]
Cariprazine: RGH-188-05 Trial
-
Study Design: A 26-week, multinational, randomized, double-blind, active-controlled trial.
-
Patient Population: 461 adult patients with schizophrenia for at least two years, with predominant and persistent negative symptoms for at least 6 months.
-
Inclusion Criteria: PANSS factor score for negative symptoms (FSNS) ≥ 24, and a rating of ≥ 4 (moderate) on at least two of the following PANSS items: blunted affect, avolition, and poverty of speech.[10]
-
Exclusion Criteria: First episode of psychosis, treatment-resistant schizophrenia, or significant suicide risk.[10]
-
Intervention: Cariprazine (flexible dosing of 3-6 mg/day, with a target of 4.5 mg/day) or risperidone (flexible dosing of 3-6 mg/day, with a target of 4 mg/day).
-
Primary Endpoint: Change from baseline to week 26 in the PANSS Factor Score for Negative Symptoms (FSNS).[11]
-
Secondary Endpoint: Change from baseline to week 26 in the Personal and Social Performance (PSP) scale total score.[11]
Quantitative Data Presentation
The following tables summarize the key efficacy data from the respective pivotal trials for this compound and Cariprazine in treating negative symptoms of schizophrenia.
Table 1: this compound Phase 3 Trial Efficacy Data (12 Weeks)
| Endpoint | This compound (32 mg) | This compound (64 mg) | Placebo |
| PANSS NSFS Change from Baseline | - | - | - |
| p-value vs. Placebo | ≤0.256 | ≤0.064 | - |
| Effect Size (ES) | 0.1 | 0.2 | - |
| PSP Total Score Change from Baseline | - | - | - |
| p-value vs. Placebo | ≤0.542 | ≤0.021 (nominal) | - |
| Effect Size (ES) | 0.1 | 0.3 | - |
| Open-Label Extension (40 weeks) Mean Improvement in NSFS | 6.8 points | 7.5 points | N/A |
| Open-Label Extension (40 weeks) Mean Improvement in PSP | 12.3 points | 14.5 points | N/A |
Data from the intent-to-treat (ITT) population. A modified ITT analysis for the 64 mg dose showed a nominally statistically significant p-value of ≤0.044 for NSFS and ≤0.017 for PSP.[6]
Table 2: Cariprazine RGH-188-05 Trial Efficacy Data (26 Weeks)
| Endpoint | Cariprazine (3-6 mg) | Risperidone (3-6 mg) |
| Baseline PANSS FSNS (mean ± SD) | 27.6 (indicative) | 27.6 (indicative) |
| Change from Baseline in PANSS FSNS (LSM ± SE) | -8.90 ± 0.3 | -7.44 ± 0.4 |
| LSM Difference (95% CI) | -1.46 (-2.39 to -0.53) | - |
| p-value | 0.0022 | - |
| Effect Size | 0.31 | - |
| Baseline PSP Total Score (mean ± SD) | 48.8 ± 10.9 | 48.1 ± 10.7 |
| Change from Baseline in PSP Total Score (LSM ± SE) | 14.3 ± 0.6 | 9.7 ± 0.8 |
| LSM Difference (95% CI) | 4.6 (2.7 to 6.6) | - |
| p-value | < 0.001 | - |
LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval. Data from the modified intent-to-treat (mITT) population.[11][12]
Discussion and Conclusion
This head-to-head comparison, based on available clinical trial data, highlights two distinct pharmacological approaches to treating the negative symptoms of schizophrenia.
This compound demonstrated a signal for efficacy, particularly at the 64 mg dose in a modified analysis of its Phase 3 trial, and showed continued improvement in an open-label extension.[6] However, the primary endpoint was not met in the initial intent-to-treat analysis.[9] Its novel mechanism, which avoids direct dopaminergic blockade, may offer a different therapeutic avenue, potentially with a favorable side effect profile, particularly concerning extrapyramidal symptoms.
Cariprazine , in a head-to-head trial, showed a statistically significant and clinically meaningful improvement in negative symptoms compared to another atypical antipsychotic, risperidone.[11] This provides strong evidence for its efficacy in this domain, which is likely attributable to its unique D3 receptor-preferring partial agonism.
For researchers and drug development professionals, the findings suggest that both multi-receptor modulation (this compound) and targeted dopamine D3 receptor partial agonism (Cariprazine) are promising strategies for addressing the significant unmet need in the treatment of negative symptoms of schizophrenia. The data from the Cariprazine trial provides robust evidence of efficacy against an active comparator. The development of this compound, while facing regulatory hurdles, continues to be of interest due to its distinct mechanism of action. Future research, including potential direct comparative studies and further elucidation of the underlying neurobiology of negative symptoms, will be crucial in advancing therapeutic options for this challenging aspect of schizophrenia.
References
- 1. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 4. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 7. recordati.ch [recordati.ch]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Minerva Neurosciences Announces Results From Phase 3 Trial of this compound (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 10. Table 11, Details of Included Studies RGH-MD-06 and RGH-188-005 - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 30, Change From Baseline to Week 26 in PSP Scores — 188-05 Study on Predominantly Negative Symptoms (mITT Population) - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Roluperidone and Pridopidine on Brain-Derived Neurotrophic Factor (BDNF)
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the effects of two novel neurotherapeutics, Roluperidone and Pridopidine, on the expression and function of Brain-Derived Neurotrophic Factor (BDNF). The following analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the mechanisms of action, supporting experimental data, and the underlying signaling pathways of these two compounds.
Executive Summary
This compound and Pridopidine both demonstrate the capacity to elevate levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin implicated in neuronal survival, neuroplasticity, and cognitive function. However, they achieve this through distinct pharmacological mechanisms. This compound, an antagonist of serotonin 5-HT2A and sigma-2 receptors, has been shown to increase BDNF release in hippocampal neurons.[1] Pridopidine, a selective sigma-1 receptor (S1R) agonist, upregulates the entire BDNF pathway, enhances its secretion, and rescues its axonal transport.[2][3][4] This guide will delve into the quantitative differences and the experimental methodologies that underpin these findings.
Quantitative Data Comparison
The following table summarizes the key quantitative effects of this compound and Pridopidine on BDNF as reported in preclinical studies.
| Parameter | This compound | Pridopidine | Source |
| Primary Target(s) | 5-HT2A & Sigma-2 Receptor Antagonist | Sigma-1 Receptor (S1R) Agonist | [2][5] |
| Effect on BDNF | Increased release and gene expression | Upregulation of BDNF pathway, increased secretion, and rescued axonal transport | [2][3] |
| BDNF Protein Level Increase | ~20% increase in BDNF release (in vitro, cultured hippocampal neurons) | ~81% increase in striatal BDNF levels (in vivo, 6-OHDA mouse model of Parkinson's Disease) | [1][6] |
| Effect on BDNF Trafficking | Not reported | Rescued axonal transport of BDNF-containing vesicles in a Huntington's Disease model | [3][7] |
| Downstream Signaling | Not fully elucidated, potentially involves Ca2+ signaling | S1R-dependent activation of AKT/PI3K and ERK pathways | [2][6][8] |
Signaling Pathways
The proposed signaling pathways for this compound and Pridopidine's effects on BDNF are illustrated below. These diagrams are based on the current understanding of their mechanisms of action.
References
- 1. Minerva Neurosciences Announces Findings Showing Effect of [globenewswire.com]
- 2. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. minervaneurosciences.com [minervaneurosciences.com]
- 6. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Concomitant Use of Roluperidone with Other Antipsychotics: A Comparative Guide for Researchers
An In-depth Analysis of a Novel Antipsychotic for Negative Symptoms of Schizophrenia and its Potential in Combination Therapy
Published: December 15, 2025
This guide provides a comprehensive comparison of Roluperidone with other established antipsychotic agents, focusing on its potential for concomitant use. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, outlines experimental methodologies, and visualizes key pathways to support further investigation into this promising therapeutic agent.
Introduction to this compound
This compound (formerly MIN-101) is a novel investigational drug specifically designed to target the negative symptoms of schizophrenia, such as asociality, anhedonia, alogia, avolition, and blunted affect.[1] These symptoms are significant contributors to the long-term disability associated with the disorder and are not adequately addressed by current antipsychotic medications. This compound's unique mechanism of action, which avoids direct dopamine D2 receptor blockade, sets it apart from traditional antipsychotics and suggests a potential for use both as a monotherapy and in combination with other agents.[2]
However, this compound has primarily been studied as a monotherapy.[3] In February 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of this compound, citing a lack of data on its concomitant administration with other antipsychotics as a key deficiency.[4] This has spurred further research into its safety and efficacy when used in combination with standard antipsychotic treatments.
Mechanism of Action: A Differentiated Approach
This compound exhibits a unique receptor binding profile, acting as an antagonist at serotonin 5-HT2A, sigma-2 (σ2), and α1A-adrenergic receptors.[3][5] Notably, it has low affinity for dopamine D2 receptors, the primary target of most current antipsychotics.[6] This distinction is hypothesized to underlie its targeted effect on negative symptoms while avoiding the extrapyramidal side effects and potential worsening of negative symptoms associated with dopamine blockade.[3] Preclinical studies also suggest that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuroplasticity and neuronal survival.[6]
Signaling Pathway of this compound
The proposed signaling pathway of this compound involves the modulation of several neurotransmitter systems implicated in the pathophysiology of schizophrenia's negative symptoms.
References
- 1. Minerva Neurosciences Announces Publication of this compound Phase 3 Study Results in Schizophrenia Bulletin - BioSpace [biospace.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.neiglobal.com [cdn.neiglobal.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. alzdiscovery.org [alzdiscovery.org]
Validating the Clinical Meaningfulness of Roluperidone's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The treatment of negative symptoms in schizophrenia remains a significant challenge in psychiatric medicine. While numerous antipsychotics effectively target positive symptoms, such as hallucinations and delusions, their impact on negative symptoms like avolition, anhedonia, and social withdrawal is often limited. Roluperidone, a novel investigational drug, has emerged as a potential therapeutic agent specifically for these persistent negative symptoms. This guide provides an objective comparison of this compound's clinical trial data with established and emerging alternative treatments, focusing on the validation of its clinical meaningfulness through detailed experimental protocols and quantitative data.
Mechanism of Action: A Differentiated Approach
This compound exhibits a unique pharmacological profile that distinguishes it from conventional antipsychotics. It acts as an antagonist at sigma-2 and serotonin 5-HT2A receptors, and also displays affinity for α1-adrenergic receptors.[1] Notably, it has a low affinity for dopamine D2 receptors, the primary target of most antipsychotic medications. This targeted approach aims to alleviate negative symptoms without inducing the extrapyramidal side effects commonly associated with dopamine blockade.
This compound Signaling Pathway
Clinical Trial Data: A Head-to-Head Comparison
The clinical meaningfulness of a drug's effect is ultimately determined by its performance in well-controlled clinical trials. The following tables summarize the quantitative data from key studies of this compound and its comparators, Cariprazine and Amisulpride, which have also been investigated for the treatment of negative symptoms in schizophrenia.
Table 1: this compound Clinical Trial Data
| Study | Phase | N | Treatment Arms | Duration | Primary Endpoint | Key Secondary Endpoint | Results |
| MIN-101C03 [2] | 2b | 244 | This compound 32 mg/day, 64 mg/day; Placebo | 12 weeks | Change from baseline in PANSS Negative Symptom Factor Score (NSFS) - Pentagonal Model | Change from baseline in Personal and Social Performance (PSP) scale total score | 64 mg dose showed statistically significant reduction in NSFS (p ≤ 0.0036) and a post-hoc analysis of the Marder NSFS also showed significance (p ≤ 0.001).[2] Significant improvement in PSP total score for the 64 mg dose (p ≤ .003, ES = 0.59).[3] |
| MIN-101C07 [4][5][6] | 3 | 513 | This compound 32 mg/day, 64 mg/day; Placebo | 12 weeks | Change from baseline in PANSS Marder Negative Symptoms Factor Score (NSFS) | Change from baseline in Personal and Social Performance (PSP) scale total score | Did not meet primary endpoint for either dose (64 mg: p ≤0.064).[5] Statistically significant improvement in PSP total score for the 64 mg dose (p ≤ .021).[4] |
| MIN-101C07 (Open-Label Extension) | 3 | 333 | This compound 32 mg/day, 64 mg/day | 40 weeks | N/A | N/A | Continued improvement in NSFS and PSP total score observed over the 40-week period. |
Table 2: Comparator Clinical Trial Data - Cariprazine
| Study | N | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| Németh et al. (Phase III) [7][8] | 461 | Cariprazine 4.5 mg/day; Risperidone 4 mg/day | 26 weeks | Change from baseline in PANSS-FSNS | Cariprazine was significantly more effective than risperidone in reducing negative symptoms (LSM change: -8.90 vs. -7.44, p=0.0022).[7] Cariprazine also showed significantly better improvement in personal and social functioning.[8] |
| Post-hoc analysis of Phase II/III trials [9] | 414 (late-stage), 35 (residual) | Cariprazine; Placebo/Risperidone | 6 weeks (late-stage), 26 weeks (residual) | Change from baseline in PANSS total score (late-stage), PANSS-FSNS (residual) | Cariprazine showed a statistically significant difference in favor of PANSS total score change in late-stage patients (LSMD -6.7, p<0.01). In residual patients, the mean change from baseline in PANSS-FSNS was -9.6 for cariprazine vs. -7.9 for risperidone.[9] |
| Pilot Study (Early Psychosis) [10] | 10 | Cariprazine 1.5-3 mg/day | 6 months | Change from baseline in PANSS scores | Significant reduction in mean negative PANSS score from 26.3 to 10.6 (53.1% reduction).[10] |
Table 3: Comparator Clinical Trial Data - Amisulpride
| Study | N | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| Danion et al. 1999 [11] | 242 | Amisulpride 50 mg/day, 100 mg/day; Placebo | Not specified | Change in SANS total score | Amisulpride showed significantly better results than placebo in reducing SANS total score (50mg: WMD -10.00; 100mg: WMD -8.80).[11] |
| ESCAPE Study Subanalysis [12] | 26 | Amisulpride | 8 weeks | ≥50% decrease in PANSS negative score | 34.6% of patients achieved a ≥50% reduction in PANSS negative score. The mean PANSS negative symptom score decreased by 45.2%.[12] |
| Pooled Analysis (3 trials) [13][14] | 485 | Amisulpride; Placebo | up to 60 days | Heterogeneity of percentage reduction on SANS | Trajectory group-based modeling identified non-responders (61.2%), gradual-moderate responders (27.8%), and rapid-responders (10.9%).[13][14] |
Experimental Protocols: A Closer Look at Methodology
The validity of clinical trial data is intrinsically linked to the rigor of the experimental protocol. Below are the methodologies for the key clinical trials cited.
This compound Phase 3 Trial (MIN-101C07) Workflow
This compound (MIN-101C07) Protocol Summary: [6]
-
Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 515 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.
-
Intervention: Patients were randomized to receive this compound (32 mg/day or 64 mg/day) or placebo for 12 weeks.
-
Washout: A washout period for existing antipsychotic medication was implemented before randomization.
-
Primary Outcome: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at week 12.
-
Secondary Outcome: The key secondary endpoint was the change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.
-
Extension Phase: A 40-week open-label extension phase followed the double-blind treatment.
Cariprazine (Németh et al.) Protocol Summary: [7]
-
Study Design: A multinational, randomized, double-blind, active-controlled trial.
-
Participants: 460 adult patients with schizophrenia and persistent, predominant negative symptoms.
-
Intervention: Patients were randomized to receive Cariprazine (4.5 mg/day) or Risperidone (4.0 mg/day) for 26 weeks.
-
Primary Outcome: The primary efficacy parameter was the change from baseline in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS) at week 26.
-
Secondary Outcome: The key secondary endpoint was the change from baseline in the PSP total score at week 26.
Amisulpride (Danion et al.) Protocol Summary: [15]
-
Study Design: A multicenter, double-blind, placebo-controlled trial.
-
Participants: 242 schizophrenic patients with predominantly primary negative symptoms.
-
Intervention: Patients were randomized to receive Amisulpride (50 mg/day or 100 mg/day) or placebo.
-
Primary Outcome: The main objective was to compare the efficacy of the two low doses of amisulpride with placebo in the treatment of negative symptoms of schizophrenia, as measured by the Scale for the Assessment of Negative Symptoms (SANS).
Discussion and Future Directions
The clinical data for this compound presents a complex picture. While the Phase 2b study (MIN-101C03) demonstrated a statistically significant improvement in negative symptoms, the pivotal Phase 3 trial (MIN-101C07) did not meet its primary endpoint, although it did show a significant effect on the key secondary endpoint of social functioning.[2][5] The FDA's Complete Response Letter for this compound highlighted the need for additional data to establish its clinical meaningfulness, including a lack of data on concomitant use with other antipsychotics and an insufficient number of subjects in the long-term safety database.[16]
In comparison, Cariprazine has shown efficacy in treating negative symptoms in a head-to-head trial against Risperidone, another commonly used antipsychotic.[7] Amisulpride has also demonstrated efficacy in reducing negative symptoms in several placebo-controlled trials.[11][15]
The validation of the clinical meaningfulness of this compound's effects will likely require further clinical investigation. Future studies may need to address the FDA's concerns by including a broader patient population, exploring co-administration with other antipsychotics, and extending the duration of safety and efficacy monitoring.
For researchers and drug development professionals, the journey of this compound underscores the complexities of targeting negative symptoms in schizophrenia. The nuanced findings from its clinical trials, when compared with other agents, provide valuable insights into trial design, endpoint selection, and the ongoing quest for more effective treatments for this debilitating aspect of the illness.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Minerva Neurosciences Submits New Drug Application to FDA for this compound for the Treatment of Negative Symptoms in Patients with Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minerva Neurosciences Announces Results From Phase 3 Trial of this compound (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. reagila.pro [reagila.pro]
- 8. news-medical.net [news-medical.net]
- 9. The efficacy of cariprazine in chronic schizophrenia – post hoc analyses of phase II/III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cariprazine for negative symptoms in early psychosis: a pilot study with a 6-month follow-up [frontiersin.org]
- 11. Amisulpride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Treatment response heterogeneity in the predominant negative symptoms of schizophrenia: analysis of amisulpride vs placebo in three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. psychiatrictimes.com [psychiatrictimes.com]
Roluperidone's Impact on Avolition: A Network Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of Roluperidone's effect on avolition, a core negative symptom of schizophrenia. Drawing from clinical trial data and network analyses, we compare its performance with other therapeutic alternatives and provide comprehensive experimental details to inform future research and development.
Executive Summary
Avolition, characterized by a severe lack of motivation, is a debilitating symptom of schizophrenia that significantly impairs social and occupational functioning. Current treatments offer limited efficacy. This compound, a novel compound with a unique receptor binding profile, has shown promise in specifically targeting avolition. Network intervention analyses of Phase 2b and Phase 3 clinical trial data suggest that this compound's primary therapeutic effect on the constellation of negative symptoms stems from its direct impact on avolition.[1] This guide synthesizes the available evidence, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and clinical evaluation.
This compound: Mechanism of Action
This compound is a 5-HT₂ₐ, sigma₂, and α₁ₐ-adrenergic receptor antagonist.[1] Unlike conventional antipsychotics, it has no direct affinity for dopamine D2 receptors, which is thought to contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms.[2][3] Its mechanism is believed to modulate downstream dopamine and glutamate pathways, which are implicated in the pathophysiology of negative symptoms.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Clinical Trial Data: this compound for Negative Symptoms
This compound has been evaluated in Phase 2b and Phase 3 clinical trials for the treatment of negative symptoms in patients with schizophrenia.
Efficacy Data
The following table summarizes the key efficacy findings from the Phase 3 (NCT03397134) and Phase 2b trials.[3][4][5]
| Outcome Measure | This compound 64 mg | This compound 32 mg | Placebo | Trial |
| Change in PANSS Negative Symptom Factor Score (NSFS) at Week 12 | p ≤ .064 (ITT), p ≤ .044 (m-ITT) | p ≤ .256 | - | Phase 3 |
| d=0.57 (p < .004) | d=0.45 (p ≤ .024) | - | Phase 2b | |
| Change in Personal and Social Performance (PSP) Total Score at Week 12 | p ≤ .021 (ITT), p ≤ .017 (m-ITT) | p ≤ .542 | - | Phase 3 |
| Significant Improvement (p ≤ .003) | Not specified | - | Phase 2b |
ITT: Intent-to-Treat, m-ITT: modified Intent-to-Treat, d: Cohen's d effect size
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The most common treatment-emergent adverse events are presented below.
| Adverse Event | This compound 64 mg | This compound 32 mg | Placebo |
| Headache | 7.8% | Not specified | Not specified |
| Incidence of any Treatment-Emergent Adverse Event | 37% | 42% | 33% |
| Discontinuation due to Adverse Events | 9% | 10% | 5% |
Network Analysis: Avolition as the Core Target
Network analyses of both Phase 2b and Phase 3 trial data have provided compelling evidence that avolition is the most central domain of negative symptoms and that this compound exerts its therapeutic effect by primarily targeting this symptom.[1] Improvement in avolition was shown to precede and predict improvements in other negative symptoms like anhedonia, asociality, and blunted affect.[6]
The following diagram illustrates the findings of the network intervention analysis.
References
- 1. Network intervention analysis indicates that this compound achieves its effect on negative symptoms of schizophrenia by targeting avolition. [vivo.weill.cornell.edu]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Roluperidone: A New Frontier in Schizophrenia Treatment with a Differentiated Safety Profile
For Immediate Release
A comprehensive analysis of clinical trial data reveals that roluperidone, a novel investigational agent for the treatment of negative symptoms in schizophrenia, exhibits a distinct safety and tolerability profile when compared to existing first-generation (typical) and second-generation (atypical) antipsychotics. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying pharmacological mechanisms.
Executive Summary
This compound, developed by Minerva Neurosciences, operates via a unique mechanism of action, primarily targeting serotonin 5-HT2A, sigma2, and α1A-adrenergic receptors, with a notable lack of affinity for dopamine D2 receptors. This targeted approach appears to translate into a favorable safety profile, particularly concerning extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia, which are common and often debilitating side effects of currently available antipsychotics. While this compound's development has faced regulatory hurdles, the available data suggests a potentially significant advancement in the management of schizophrenia, particularly for the challenging domain of negative symptoms.
Comparative Safety and Tolerability Data
The following tables summarize the incidence of key adverse events from clinical trials of this compound and several established first- and second-generation antipsychotics. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and duration of treatment.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 12-Week, Placebo-Controlled Phase 3 Trial of this compound [1]
| Adverse Event | This compound 32 mg (n=172) | This compound 64 mg (n=171) | Placebo (n=172) |
| Any TEAE | 42% | 37% | 33% |
| Headache | 7.5% | 7.5% | 3.6% |
| Anxiety | 6.8% | 6.8% | 6.0% |
| Insomnia | 5.6% | 5.6% | 9.6% |
| Worsening of Schizophrenia | 5.6% | 5.6% | 10.8% |
| Asthenia | 5.6% | 5.6% | 2.4% |
| Nausea | 3.7% | 3.7% | 3.6% |
| Somnolence | 3.7% | 3.7% | 0% |
Table 2: Comparative Incidence of Key Adverse Events of this compound vs. Other Antipsychotics
| Adverse Event Category | This compound | Olanzapine | Risperidone | Aripiprazole | Haloperidol | Ziprasidone | Quetiapine |
| Extrapyramidal Symptoms (EPS) | Not observed as a significant TEAE[2] | 36.9% (vs. 76% for Haloperidol)[2] | 49.6%[2] | Lower than Risperidone and Haloperidol | 76% (vs. 36.9% for Olanzapine)[2] | Similar to placebo in some studies | Low incidence |
| Weight Gain (Clinically Significant, >7%) | Not observed as a significant TEAE[3] | 65.1% (adolescents)[4] | 25.8% (at 12 months)[5] | 15.7% (incidence of metabolic syndrome)[6] | Lower risk than Olanzapine[7] | 7% (vs. 3% for placebo)[8] | 37% (long-term treatment)[9] |
| Mean Weight Change | Not significant[2] | +7.4 kg (adolescents)[4] | +2.6 kg (at 12 months)[5] | +0.4 kg (vs. +1.1 kg for Risperidone)[8] | - | - | +3.19 kg (at 52 weeks)[9] |
| Metabolic Syndrome Incidence | Not reported as a significant TEAE | 41.6% (vs. 27.9% for Aripiprazole)[6] | - | 27.9%[6] | - | - | - |
| Fasting Glucose Increase | Not reported as a significant TEAE | Significant increase[7][10] | Less than Olanzapine[7][10] | No significant change[11] | - | Minimal change[7][10] | Moderate increase |
| QTc Prolongation | No duration >480ms or increases >60ms in a dose escalation study up to 256mg[2] | - | - | - | Can prolong QTc, especially IV | Mean increase of 3.6 ms in placebo-controlled studies[12] | Can prolong QTc |
Data for comparator drugs are from various sources and may not be directly comparable due to different study populations and methodologies.
Mechanism of Action and Signaling Pathways
This compound's unique safety profile is thought to be a direct result of its distinct mechanism of action. Unlike first and second-generation antipsychotics that primarily act on the dopamine D2 receptor, this compound has no significant affinity for this receptor. Instead, it modulates neuronal activity through its antagonist effects on 5-HT2A, sigma2, and α1A-adrenergic receptors.[13] This avoids the downstream effects of D2 blockade, which are strongly associated with EPS and hyperprolactinemia.
Experimental Protocols: A Generalized Workflow for Antipsychotic Safety Assessment
The safety data for this compound and other antipsychotics are typically generated through rigorous, multi-phase clinical trials. The following diagram illustrates a generalized workflow for assessing the safety and tolerability of a new antipsychotic medication.
Key Methodological Components:
-
Patient Population: Typically, adults with a confirmed diagnosis of schizophrenia according to DSM-5 criteria, who are clinically stable.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for assessing safety and efficacy. Active comparator arms (e.g., with an established antipsychotic) are often included.
-
Safety Assessments:
-
Adverse Events (AEs): Spontaneously reported by patients or observed by investigators, and systematically collected at each study visit.
-
Extrapyramidal Symptoms (EPS): Assessed using standardized rating scales such as the Abnormal Involuntary Movement Scale (AIMS), the Barnes Akathisia Rating Scale (BARS), and the Simpson-Angus Scale (SAS).
-
Metabolic Monitoring: Regular measurement of weight, body mass index (BMI), fasting glucose, and lipid profiles.
-
Cardiovascular Monitoring: Regular electrocardiograms (ECGs) to assess for QTc interval prolongation and other abnormalities. Vital signs are also monitored at each visit.
-
Laboratory Tests: Comprehensive blood and urine tests to monitor for any changes in organ function.
-
Comparative Overview of Safety Domains
The following diagram provides a high-level comparison of the primary safety concerns associated with this compound versus first and second-generation antipsychotics.
Conclusion
References
- 1. Minerva Neurosciences Announces Results From Phase 3 Trial of this compound (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 2. Minerva Neurosciences Announces Results of Dose Escalation Study Evaluating this compound (MIN-101) Administered at Supra-Therapeutic Doses in Healthy Volunteers | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 3. Minerva Neurosciences Announces the Results of the Phase 3 Trial of this compound for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 4. Minerva Neurosciences Announces Publication of this compound Phase 3 Study Results in Schizophrenia Bulletin | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 5. Weight change during long-term treatment with lurasidone: pooled analysis of studies in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. d-nb.info [d-nb.info]
- 10. Risk of weight gain for specific antipsychotic drugs: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Roluperidone Monotherapy Versus Standard of Care for Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Roluperidone, administered as a monotherapy, with the current standard of care for the treatment of negative symptoms in schizophrenia. The information presented is based on available clinical trial data and is intended to inform research and development professionals.
Introduction to the Treatment Landscape
Schizophrenia is a chronic and debilitating mental disorder characterized by positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., blunted affect, avolition, asociality).[1][2] While standard antipsychotic medications are effective in managing positive symptoms, they have limited efficacy for primary negative symptoms, which are a core feature of the illness and a major cause of long-term functional impairment.[1][3] This creates a significant unmet medical need for targeted therapies. This compound (formerly MIN-101) is an investigational drug developed specifically to address these negative symptoms as a monotherapy.[4][5]
This compound Monotherapy
This compound is a novel compound with a unique mechanism of action that distinguishes it from existing antipsychotics. It is designed to treat negative symptoms without the direct dopamine receptor blockade that characterizes first- and second-generation antipsychotics.[6][7]
Mechanism of Action
This compound functions as an antagonist at multiple receptor sites:
-
5-HT2A (Serotonin) Receptors: Blockade of these receptors is associated with improvements in sleep architecture and may help minimize certain side effects common to other antipsychotics.[8]
-
Sigma-2 Receptors: Antagonism at these receptors may modulate dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of schizophrenia.[7][8] This interaction is also linked to effects on movement control and cognition.[8]
-
α1-Adrenergic Receptors: This activity may contribute to improved synaptic plasticity and cognitive function.[7][9]
Crucially, this compound has low or no affinity for dopaminergic, muscarinic, cholinergic, or histaminergic receptors, potentially avoiding common side effects like extrapyramidal symptoms, weight gain, and sedation.[4][10] Preclinical studies have also shown that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which is associated with neuroplasticity, learning, and memory.[8][9]
Long-Term Efficacy Data
The long-term efficacy of this compound was evaluated in a Phase 3 trial consisting of a 12-week, double-blind, placebo-controlled period followed by a 40-week open-label extension (OLE).[11] While the 12-week double-blind portion did not meet its primary endpoint in the intent-to-treat population, continued improvement was observed over the full year of treatment.
Table 1: Summary of Efficacy Outcomes from Phase 3 Trial and 40-Week OLE
| Endpoint | Timepoint | Placebo (at 12 weeks) | This compound 32 mg (at 12 months) | This compound 64 mg (at 12 months) |
|---|---|---|---|---|
| NSFS¹ Mean Change | 12 Months | -4.5 | -7.8 | -6.8 |
| PSP² Total Score Mean Change | 12 Months | 11.7 | 14.1 | 12.3 |
| PANSS³ Total Score Mean Change | 12 Months | -9.3 | -15.2 | -15.3 |
Data derived from the 12-week double-blind phase and 40-week open-label extension.[11] ¹NSFS: PANSS Marder Negative Symptom Factor Score ²PSP: Personal and Social Performance Scale ³PANSS: Positive and Negative Syndrome Scale
During the 40-week open-label extension, patients who continued on this compound showed sustained and continued improvements in negative symptoms and social functioning.[10][12] The mean improvement in the NSFS was 6.8 points for the 32 mg group and 7.5 points for the 64 mg group over the OLE period.[11] Similarly, the PSP total score, a measure of social functioning, improved by a mean of 12.3 points and 14.5 points in the 32 mg and 64 mg arms, respectively.[11] Network analysis of the trial data suggests that this compound's primary effect is on the domain of avolition, which in turn drives broader improvements across other negative symptoms.[13]
Long-Term Safety and Tolerability
This compound was generally well-tolerated over the one-year study period.[12]
Table 2: Key Safety and Tolerability Findings (Phase 3 + 40-Week OLE)
| Metric | This compound 32 mg | This compound 64 mg | Placebo (at 12 weeks) |
|---|---|---|---|
| Treatment-Emergent AEs (12 weeks) | 42% | 37% | 33% |
| Discontinuation due to AEs (12 weeks) | 10% | 9% | 5% |
| Relapse Rate (during 40-week OLE) | 9% (15 of 166 patients) | 6% (10 of 167 patients) | N/A |
| Overall Relapse Rate (1 Year) | \multicolumn{2}{c | }{11.7%} | N/A |
Data from the 12-week double-blind portion and 40-week open-label extension.
Treatment-emergent adverse events were generally mild to moderate. Importantly, there was no evidence of significant weight gain, metabolic issues, extrapyramidal symptoms, or somnolence.[11][12] Few transient QT prolongations were observed, with only one case in the 64 mg arm leading to discontinuation during the OLE.[11]
Standard of Care for Negative Symptoms
There is currently no universally accepted pharmacological standard of care specifically for the primary negative symptoms of schizophrenia.[10] The mainstay of treatment for schizophrenia involves antipsychotic medications that primarily target positive symptoms by modulating dopamine D2 receptors.[2][14]
Pharmacological Approaches
-
Second-Generation Antipsychotics (SGAs): Some SGAs, such as cariprazine and amisulpride, have shown some efficacy against negative symptoms.[1][15] Clozapine has also been noted for its potential benefit, particularly for secondary negative symptoms related to treatment-resistant positive symptoms.[1][3][15] However, the evidence is not consistently strong across all studies, and these agents are not specifically approved for primary negative symptoms.[1] Their utility can be limited by side effects, including metabolic syndrome, weight gain, and extrapyramidal symptoms.
-
Other Investigational Agents: Research into agents targeting glutamatergic and other neurotransmitter systems has so far yielded inconclusive results.[7]
Non-Pharmacological Approaches
Psychosocial interventions are a critical component of the standard of care.[14] These include cognitive remediation therapy, social skills training, and family therapy, which can help patients manage symptoms and improve functional outcomes.[3][14]
Table 3: Conceptual Comparison of this compound vs. Standard of Care (SGAs)
| Feature | This compound Monotherapy | Standard of Care (SGAs) |
|---|---|---|
| Primary Target | Negative Symptoms | Positive Symptoms |
| Mechanism | 5-HT2A, Sigma-2, α1-Adrenergic Antagonist | Primarily Dopamine D2 Receptor Antagonism |
| Dopamine Blockade | No direct D2 blockade | Primary mechanism of action |
| Efficacy on Primary Negative Symptoms | Investigational; shows continued improvement over 1 year | Limited and often secondary to positive symptom control |
| Key Side Effect Profile | Generally well-tolerated; low risk of EPS¹, weight gain, or metabolic issues | Risk of EPS¹, weight gain, metabolic syndrome, sedation |
¹EPS: Extrapyramidal Symptoms
Experimental Protocols: this compound Phase 3 Trial
The pivotal study assessing the long-term efficacy of this compound was a multicenter, randomized, double-blind, placebo-controlled trial with a subsequent open-label extension.
-
Study Population: 515 patients diagnosed with schizophrenia (DSM-5) with stable positive symptoms but moderate to severe negative symptoms.[11]
-
Design:
-
Screening & Washout: Patients were withdrawn from previous antipsychotic medications.
-
Double-Blind Phase (12 weeks): Patients were randomized (1:1:1) to receive this compound 32 mg/day, this compound 64 mg/day, or a placebo.[11]
-
Open-Label Extension (40 weeks): 333 eligible patients who completed the double-blind phase entered the OLE. Those on this compound continued their dose, while those on placebo were randomized to either 32 mg or 64 mg of this compound. Both patients and investigators remained blinded to the specific dose.[11]
-
-
Primary Outcome Measure: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12.[12]
-
Key Secondary Outcome Measure: Change from baseline in the Personal and Social Performance (PSP) Total Score at Week 12.[12]
-
Long-Term Assessments: Safety and efficacy endpoints, including NSFS and PSP, were assessed throughout the 40-week OLE.[11]
Conclusion
Long-term data from the Phase 3 trial and its open-label extension suggest that this compound monotherapy may offer sustained improvement in negative symptoms and social functioning over one year for patients with schizophrenia.[12] Its unique mechanism of action, which avoids direct dopamine blockade, results in a favorable safety profile that is distinct from the current standard of care, with a low incidence of extrapyramidal symptoms, weight gain, and metabolic disturbances.[10][12]
While the 12-week pivotal study did not meet its primary endpoint, the continuous improvement observed over the 52-week period supports its potential as a long-term treatment.[11] this compound represents a targeted approach for a critical unmet need in schizophrenia treatment. Further evaluation and regulatory review will be necessary to fully establish its role in clinical practice.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Schizophrenia - Wikipedia [en.wikipedia.org]
- 3. Negative Symptoms of Schizophrenia: Treatments - Living With Schizophrenia [livingwithschizophreniauk.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. minervaneurosciences.com [minervaneurosciences.com]
- 9. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
- 12. Long-term effects of this compound on negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network intervention analysis indicates that this compound achieves its effect on negative symptoms of schizophrenia by targeting avolition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schizophrenia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. psychiatriapolska.pl [psychiatriapolska.pl]
Roluperidone for Negative Symptoms of Schizophrenia: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial data for roluperidone in the treatment of negative symptoms of schizophrenia. While a formal meta-analysis is not yet available, this document synthesizes data from key clinical trials and compares this compound's performance with established and emerging therapeutic alternatives. The information is intended to support research, clinical development, and decision-making in the field of neuropsychopharmacology.
This compound: An Overview
This compound (MIN-101) is an investigational compound with a unique pharmacological profile, acting as an antagonist at serotonin 5-HT2A, sigma2, and α1A-adrenergic receptors.[1][2][3][4] It has minimal affinity for dopamine, cholinergic, or histaminergic receptors.[4] This mechanism is being explored for its potential to specifically target the negative symptoms of schizophrenia, such as asociality, anhedonia, alogia, avolition, and blunted affect, which are significant contributors to the long-term disability associated with the disorder.[1][5]
Clinical Trial Data Summary: this compound
This compound has undergone Phase 2b and Phase 3 clinical trials to evaluate its efficacy and safety in treating negative symptoms of schizophrenia. The results have been mixed, leading to a Complete Response Letter (CRL) from the FDA, indicating that further evidence is needed to support its approval.[5][6][7]
Table 1: Efficacy of this compound in Phase 3 Clinical Trial (12-Week, Double-Blind, Placebo-Controlled)
| Endpoint | This compound 32 mg | This compound 64 mg | Placebo |
| Primary Endpoint: PANSS Marder Negative Symptoms Factor Score (NSFS) Change from Baseline | |||
| p-value vs. Placebo (ITT) | ≤0.256 | ≤0.064 (marginally missing statistical significance)[3] | - |
| Effect Size (ES) | 0.1 | 0.2 | - |
| p-value vs. Placebo (m-ITT) | - | ≤0.044 (nominal significance)[3][8] | - |
| Key Secondary Endpoint: Personal and Social Performance (PSP) Scale Total Score Change from Baseline | |||
| p-value vs. Placebo (ITT) | ≤0.542 | ≤0.021 (statistically significant)[3] | - |
| p-value vs. Placebo (m-ITT) | - | ≤0.017 (statistically significant)[3][8] | - |
ITT: Intent-to-Treat analysis; m-ITT: modified Intent-to-Treat analysis.
Table 2: Open-Label Extension (OLE) of Phase 3 Trial (40 Weeks)
| Endpoint | This compound 32 mg | This compound 64 mg |
| Mean Improvement in NSFS | 6.8 points[9] | 7.5 points[9] |
| Mean Improvement in PSP Total Score | 12.3 points[9] | 14.5 points[9] |
| Relapse Rate | 9% (15/166 patients)[9] | 6% (10/167 patients)[9] |
Comparative Landscape: Alternative Treatments for Negative Symptoms
The treatment of negative symptoms remains a significant unmet need in schizophrenia.[5] While many atypical antipsychotics can address positive symptoms, their impact on negative symptoms is often limited, and they can sometimes induce secondary negative symptoms.[10][11]
Table 3: Comparison of this compound with Other Pharmacological Agents for Negative Symptoms
| Drug Class | Examples | Mechanism of Action | Efficacy Notes on Negative Symptoms |
| Atypical Antipsychotics | Cariprazine (Vraylar), Lurasidone (Latuda), Olanzapine (Zyprexa)[6][12] | Primarily dopamine D2 and serotonin 5-HT2A receptor antagonists.[6] | Modest benefits, particularly for cariprazine. Some may worsen negative symptoms.[11][12] |
| Serotonin 5-HT2A Inverse Agonist/Antagonist | Pimavanserin | Selective serotonin 5-HT2A inverse agonist/antagonist.[11] | Phase 2 trial showed a reduction in negative symptoms, but with a small effect size.[11] |
| Amino Acids | Glycine, D-serine, Sarcosine | Co-agonists at the NMDA receptor. | Some studies suggest high-dose glycine may improve negative symptoms.[13] |
| Antidepressants | Mirtazapine | Noradrenergic and specific serotonergic antidepressant (NaSSA). | Used as an add-on therapy, with some evidence of benefit.[12] |
Experimental Protocols
This compound Phase 3 Clinical Trial (NCT03397134)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, 12-week study, followed by a 40-week open-label extension.[3][4]
-
Participants: 513 patients with schizophrenia who had moderate to severe negative symptoms.[3][4]
-
Intervention: Patients were randomized to receive this compound 32 mg/day, this compound 64 mg/day, or placebo.[3][4]
-
Primary Outcome Measure: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS) at week 12.[3]
-
Key Secondary Outcome Measure: Change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[3]
-
Inclusion Criteria: Patients diagnosed with schizophrenia with stable positive symptoms.
-
Exclusion Criteria: Patients with prominent positive symptoms or those requiring concomitant antipsychotic treatment. This compound was administered as a monotherapy.[10]
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound for negative symptoms.
Generalized Clinical Trial Workflow for Negative Symptoms
References
- 1. minervaneurosciences.com [minervaneurosciences.com]
- 2. Network intervention analysis indicates that this compound achieves its effect on negative symptoms of schizophrenia by targeting avolition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound for the Treatment of Negative Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another setback for Minerva’s schizophrenia treatment this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. hcplive.com [hcplive.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Minerva Neurosciences Announces the Results of the Phase 3 [globenewswire.com]
- 10. This compound monotherapy, a treatment for negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. mdpi.com [mdpi.com]
- 13. Complementary Treatments for Schizophrenia [webmd.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Roluperidone
Essential guidance for the safe and compliant disposal of Roluperidone, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a novel antagonist of sigma-2 and 5-HT2A receptors currently under investigation for the treatment of negative symptoms in schizophrenia.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with pharmaceutical waste regulations.
Understanding this compound: Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on its chemical properties and related compounds allows for an informed approach to its handling and disposal.
| Property | Data | Source |
| Chemical Name | 2-({ l-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl}methyl)-l-isoindolinone | [4] |
| Molecular Formula | C22H23FN2O2 | [1][4] |
| Molecular Weight | 366.43 g/mol | [5][6] |
| Solubility | Soluble in DMSO and 0.1N HCl(aq). Insoluble in water. | [5][6] |
| Stability | The compound is unstable in solutions; freshly prepared solutions are recommended. Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for one year or -20°C for one month. | [2][5] |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] A safety data sheet for a similar compound, Risperidone, indicates it is toxic if swallowed.[7] | [7] |
Regulatory Framework for Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including investigational compounds like this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9]
The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[8][9] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[9][10] A primary mandate of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[9]
It is imperative for researchers and laboratory managers to be aware of and compliant with both federal and any stricter state regulations governing pharmaceutical waste.[8]
Step-by-Step Disposal Protocol for this compound
Given that this compound is an investigational drug with incomplete hazard data, a cautious approach to its disposal is warranted. The following protocol is based on general best practices for pharmaceutical waste management.
1. Waste Identification and Segregation:
-
Non-hazardous vs. Hazardous: In the absence of specific data classifying this compound as hazardous or non-hazardous, it is prudent to handle it as potentially hazardous pharmaceutical waste.
-
Containerization: Use designated, clearly labeled, leak-proof waste containers. For RCRA hazardous pharmaceutical waste, black containers are typically used. Non-hazardous pharmaceutical waste is often collected in blue or white containers.
2. Disposal of Unused or Expired this compound Powder:
-
Primary Method: The preferred method of disposal is through a licensed hazardous waste contractor who can transport the material to a permitted treatment, storage, and disposal facility (TSDF). Most pharmaceutical waste is incinerated at a licensed medical incineration site.[9]
-
Do Not:
-
Dispose of in regular laboratory trash.
-
Flush down the sink or drain.
-
3. Disposal of this compound Solutions:
-
Aqueous Solutions: Due to its insolubility in water, large volumes of aqueous solutions containing this compound are unlikely. However, any such solutions should be collected in a designated hazardous waste container.
-
Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents should be treated as chemical hazardous waste and collected in an appropriate, labeled solvent waste container for disposal by a licensed contractor.
4. Decontamination of Empty Containers and Labware:
-
Containers: Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated. Under Subpart P, containers that held acute (P-listed) hazardous waste pharmaceuticals are no longer considered hazardous waste after being emptied.[11] However, as this compound's classification is unknown, it is safest to treat the containers as hazardous waste.
-
Labware: Glassware and other lab equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (one in which this compound is soluble, like DMSO) and then wash with soap and water. The solvent rinse should be collected as hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research laboratory setting.
Caption: A flowchart illustrating the steps for proper this compound waste disposal.
Signaling Pathway and Disposal Considerations
This compound is an antagonist of the 5-HT2A and sigma-2 receptors.[2][3][5] While the signaling pathways themselves do not directly dictate disposal methods, understanding the compound's biological activity underscores the importance of preventing its release into the environment where it could have unintended pharmacological effects.
Caption: this compound's antagonistic action on 5-HT2A and Sigma-2 receptors.
General Pharmaceutical Waste Disposal Decision Tree
For any pharmaceutical compound where specific disposal guidelines are not available, the following general decision tree should be followed.
Caption: A decision tree for the disposal of pharmaceutical waste.
By adhering to these rigorous disposal protocols, researchers can ensure the safe handling of this compound and contribute to a culture of safety and environmental responsibility within the scientific community.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. minervaneurosciences.com [minervaneurosciences.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Disposal Plan for Handling Roluperidone
Disclaimer: As of the creation of this document, a specific Safety Data Sheet (SDS) for Roluperidone is not publicly available. The following guidance is based on general best practices for handling potent, non-hazardous active pharmaceutical ingredients (APIs) and investigational new drugs in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment based on the known pharmacological properties of this compound and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.
Personal Protective Equipment (PPE)
Due to the potent pharmacological activity of this compound, a conservative approach to personal protective equipment is recommended to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles are recommended when there is a splash hazard. |
| Skin Protection | Disposable Nitrile Gloves | Double gloving is recommended when handling the pure compound. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory. |
| Laboratory Coat | A clean, buttoned lab coat must be worn over personal clothing. | |
| Full-Length Pants and Closed-Toe Shoes | Required to protect the skin from potential spills. | |
| Respiratory Protection | NIOSH-Approved N95 Respirator or Higher | Recommended when handling this compound powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles. |
Operational Plan: Handling this compound
Engineering Controls:
-
Ventilation: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.
Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Use a dedicated set of spatulas and weigh boats for this compound. Clean all equipment thoroughly after use.
-
Solution Preparation: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and all equipment. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| This compound Solutions | Dispose of as hazardous chemical waste. Do not pour down the drain. Collect in a sealed, labeled waste container. |
| Contaminated Labware (e.g., vials, pipette tips) | Dispose of in a designated hazardous waste container. Non-breakable items should be placed in a sealed bag before being placed in the container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Logical Relationship for this compound Waste Disposal
This diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
